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  • Product: adenosine-2'-13C
  • CAS: 714950-52-4

Core Science & Biosynthesis

Foundational

Unveiling RNA Dynamics: A Comprehensive Technical Guide to Adenosine-2'-13C Labeling and NMR Spectroscopy

Executive Summary The structural and dynamic characterization of large RNA molecules is a formidable challenge in modern biophysics. While X-ray crystallography and cryo-EM provide static snapshots, Solution Nuclear Magn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural and dynamic characterization of large RNA molecules is a formidable challenge in modern biophysics. While X-ray crystallography and cryo-EM provide static snapshots, Solution Nuclear Magnetic Resonance (NMR) spectroscopy uniquely captures the conformational plasticity of RNA. However, as RNA size increases, NMR spectra suffer from severe resonance overlap and rapid signal decay. Adenosine-2'-13C has emerged as a critical tool to overcome these limitations. By selectively placing a highly sensitive, NMR-active 13 C isotope at the pivotal 2'-position of the ribose ring, researchers can isolate specific spin systems, eliminate spectral crowding, and directly probe the sugar pucker dynamics that dictate RNA tertiary architecture.

This whitepaper provides an in-depth technical analysis of Adenosine-2'-13C, detailing its physicochemical properties, the mechanistic rationale for its use, and field-proven protocols for its incorporation and analysis.

Physicochemical Profiling & Structural Architecture

Adenosine-2'-13C is a stable isotopologue of the canonical ribonucleoside adenosine. It is synthesized by replacing the naturally occurring 12 C atom at the 2'-position of the ribofuranose ring with a 13 C isotope[1].

The 2'-hydroxyl group is the defining chemical feature that distinguishes RNA from DNA. The carbon atom anchoring this group (C2') is structurally pivotal; its local geometry (specifically, the C2'-endo versus C3'-endo pseudorotation phase angle) governs the flexibility of the RNA backbone. Labeling this exact position allows researchers to monitor these conformational states directly via chemical shift perturbations and relaxation rates.

Table 1: Comparative Physicochemical Properties
PropertyCanonical AdenosineAdenosine-2'-13C
Molecular Formula C 10​ H 13​ N 5​ O 4​ C 9​ ( 13 C)H 13​ N 5​ O 4​
Molecular Weight 267.24 g/mol 268.23 g/mol
Exact Mass 267.0967 Da268.1001 Da
Isotopic Enrichment Natural Abundance (~1.1%) 98 atom % 13 C
CAS Registry Number 58-61-7714950-52-4
PubChem CID 60961131883911

The Mechanistic Rationale: Why Target the 2'-Carbon?

The strategic choice to label the 2'-carbon rather than utilizing uniform 13 C labeling is rooted in the fundamental physics of NMR spectroscopy.

  • Alleviation of Scalar (J) Couplings: In uniformly 13 C-labeled RNA, the C2' carbon is scalar-coupled to the adjacent C1' and C3' carbons. This results in large one-bond J-couplings ( 1JCC​≈40 Hz), which split the C2' signal into a complex multiplet, drastically reducing the signal-to-noise ratio[2]. Selective 2'- 13 C labeling isolates the spin system, collapsing the multiplet into a sharp singlet.

  • Mitigation of Dipolar Relaxation Interference: Dense 13 C networks introduce long-range 13 C- 13 C dipolar relaxation pathways. These interactions complicate the extraction of accurate longitudinal ( R1​ ) and transverse ( R2​ ) relaxation rates, which are essential for dynamic modeling[3]. An isolated 2'- 13 C nucleus interacts predominantly with its directly attached proton ( 1H ), creating an ideal, simplified two-spin system for Lipari-Szabo model-free analysis[4].

  • Direct Probe of Sugar Pucker: The chemical shift of the C2' nucleus is highly sensitive to the ribose conformation. A-form RNA helices typically adopt a rigid C3'-endo pucker, while functional loops and bulges often sample the more flexible C2'-endo state. The 2'- 13 C label acts as a direct reporter for these transitions.

Biosynthesis and Enzymatic Incorporation

Producing RNA with selective 2'- 13 C adenosine requires a robust pipeline. The label is typically generated via microbial fermentation using auxotrophic E. coli strains (e.g., DL323, which lacks specific TCA cycle dehydrogenases) fed with selectively labeled precursors like 1,3- 13 C-glycerol[2]. The extracted monophosphates are enzymatically converted to triphosphates (ATP-2'- 13 C) and incorporated into the target RNA via In Vitro Transcription (IVT).

G P1 13C-Labeled Precursor (e.g., 1,3-13C-Glycerol) E1 E. coli DL323 Fermentation (TCA Cycle Disabled) P1->E1 Metabolic Conversion R1 Extraction & Purification (Adenosine-2'-13C Monophosphate) E1->R1 RNA Hydrolysis K1 Enzymatic Phosphorylation (NMP Kinases) R1->K1 ATP Addition T1 Adenosine-2'-13C Triphosphate (ATP-2'-13C) K1->T1 Phosphorylation I1 In Vitro Transcription (T7 RNA Polymerase + DNA) T1->I1 Substrate Integration O1 Target RNA with Selective 2'-13C Adenosine I1->O1 RNA Synthesis

Workflow for the biosynthesis and enzymatic incorporation of Adenosine-2'-13C into target RNA.

Protocol 1: In Vitro Transcription (IVT) of 2'-13C RNA

This protocol is designed as a self-validating system; the use of specific chelators and chromatographic steps ensures the final product is structurally homogeneous and free of abortive transcripts.

  • Template Preparation: Linearize plasmid DNA containing a T7 bacteriophage promoter upstream of the target RNA sequence.

    • Causality: T7 RNA Polymerase (RNAP) requires a highly specific double-stranded promoter to initiate transcription, ensuring sequence fidelity.

  • Master Mix Assembly: In a reaction buffer containing 40 mM Tris-HCl (pH 8.0) and 2 mM Spermidine, combine 4 mM each of unlabeled CTP, GTP, UTP, and the selectively labeled ATP-2'- 13 C .

    • Causality: Supplying only the modified ATP ensures that the 13 C label is exclusively incorporated at adenosine positions, simplifying downstream NMR assignments.

  • Catalytic Initiation: Add 15-20 mM MgCl 2​ and T7 RNAP. Incubate at 37°C for 4–6 hours.

    • Causality: Mg 2+ is an obligate cofactor for the polymerase active site; it coordinates the nucleophilic attack of the nascent RNA's 3'-OH on the α -phosphate of the incoming ATP-2'- 13 C.

  • Reaction Quenching & Validation: Terminate the reaction by adding 50 mM EDTA.

    • Causality: EDTA aggressively chelates the Mg 2+ ions, instantly halting polymerase activity and preventing non-templated nucleotide addition at the 3' end.

  • Purification: Purify the RNA using Preparative Polyacrylamide Gel Electrophoresis (PAGE) or Anion-Exchange HPLC.

    • Causality: Size-exclusion/charge-based purification removes unincorporated ATP-2'- 13 C and short abortive transcripts, guaranteeing that the NMR sample contains only the full-length target RNA.

NMR Spectroscopy Workflows & Data Acquisition

Once the labeled RNA is synthesized, it must be prepared under strict solvent conditions to maximize the efficacy of the 2'- 13 C label.

Protocol 2: NMR Relaxation and Sugar Pucker Analysis
  • Solvent Exchange: Lyophilize the purified RNA and resuspend it in a 100% D 2​ O-based NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl).

    • Causality: D 2​ O is utilized to eliminate the overwhelming H 2​ O solvent resonance (~4.7 ppm) which would otherwise obscure the ribose proton region. The H2' proton attached to the labeled C2' is non-exchangeable, meaning it will not be replaced by deuterium and remains fully visible in the spectrum.

  • HSQC Acquisition: Acquire a 2D 1 H- 13 C Heteronuclear Single Quantum Coherence (HSQC) spectrum.

    • Causality: The HSQC correlates the 13 C2' chemical shift with its directly attached 1 H2' proton. Because the sample is selectively labeled, the spectrum will display exactly one cross-peak per adenosine residue, completely free of background noise from other nucleotides.

  • Relaxation Dispersion: Execute inversion-recovery ( R1​ ) and Carr-Purcell-Meiboom-Gill (CPMG) spin-echo ( R2​ ) pulse sequences.

    • Causality: By systematically varying the relaxation delay, the decay of the C2' peak intensity can be tracked and fit to a monoexponential function. The absence of 13 C- 13 C scalar couplings ensures the decay is purely a function of the C-H dipole vector's tumbling, allowing for highly accurate extraction of the generalized order parameter ( S2 ).

G N1 2'-13C Labeled RNA Sample (in D2O Buffer) N2 Data Acquisition (13C-1H HSQC, R1/R2 Relaxation) N1->N2 N3 Spectral Processing (Fourier Transform, Phasing) N2->N3 N4 Resonance Assignment (C2' Chemical Shifts) N3->N4 N5 Relaxation Rate Extraction (Curve Fitting) N4->N5 N6 Model-Free Analysis (Order Parameters, S²) N5->N6 N7 Sugar Pucker Dynamics (C2'-endo vs C3'-endo) N6->N7

NMR data acquisition and processing pipeline for analyzing RNA sugar pucker dynamics.

Table 2: Typical NMR Spectral Parameters for Adenosine Ribose

The following parameters are standard benchmarks for validating the successful incorporation and observation of Adenosine-2'-13C.

Nucleus / ParameterTypical Value RangeAnalytical Significance
13 C2' Chemical Shift 70.0 – 75.0 ppmHighly sensitive to C2'-endo vs C3'-endo conformation.
1 H2' Chemical Shift 4.0 – 5.0 ppmCorrelates with C2' in 2D HSQC experiments.
1J(C2′−H2′) Coupling ~150 HzDirect one-bond heteronuclear coupling; confirms label integrity.
1J(C1′−C2′) Coupling ~40 HzAbsent in selective 2'- 13 C labeling; yields clean singlets[2].

Conclusion

Adenosine-2'-13C represents a masterclass in targeted isotopic labeling. By isolating the critical 2'-carbon of the ribose ring, researchers bypass the physical limitations of uniform labeling—namely, scalar coupling multiplets and dipolar relaxation interference. For drug development professionals and structural biologists aiming to map the dynamic binding pockets of RNA therapeutics, mastering the synthesis, incorporation, and NMR analysis of 2'- 13 C labeled RNA is an indispensable capability.

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Exploratory

Decoding RNA Dynamics: A Technical Guide to Site-Specific 13C-Labeled Adenosine NMR

Executive Summary The structural plasticity of RNA is fundamental to its biological function, dictating processes from viral replication to gene expression. While X-ray crystallography and cryo-EM provide static snapshot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural plasticity of RNA is fundamental to its biological function, dictating processes from viral replication to gene expression. While X-ray crystallography and cryo-EM provide static snapshots of RNA architecture, solution Nuclear Magnetic Resonance (NMR) spectroscopy remains the premier tool for quantifying conformational dynamics at atomic resolution. However, as RNA size increases beyond 30 nucleotides, NMR analysis is severely bottlenecked by spectral crowding and rapid transverse relaxation.

To overcome these physical limitations, the strategic incorporation of site-specific 13C-labeled adenosine has emerged as a gold-standard methodology. By isolating a single 13C-1H spin system within a massive macromolecule, researchers can bypass homonuclear scalar couplings, simplify spectral assignment, and extract highly accurate kinetic parameters ( μs−ms timescale) critical for RNA-targeted drug discovery. This whitepaper details the physical rationale, synthesis workflows, and NMR methodologies required to execute this advanced technique.

The Physics and Rationale: Overcoming the Limits of Uniform Labeling

In standard biomolecular NMR, uniform 13C/15N labeling is the default approach. However, for RNA, this creates two catastrophic problems that site-specific labeling solves:

  • The Spectral Overlap Crisis: RNA is composed of only four building blocks. In a 50-nucleotide RNA, a uniform 13C-labeling strategy yields 50 overlapping ribose C1'-H1' cross-peaks in a very narrow chemical shift window (90–95 ppm for 13C). Site-specific labeling reduces this to a single, unambiguous probe[1].

  • The Scalar Coupling Artifact: Uniformly labeled RNA contains unbroken networks of 13C-13C bonds. The one-bond scalar coupling ( JCC​≈40−50 Hz) between adjacent carbons (e.g., C4, C5, and C6 in purines) causes magnetization to dephase during Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments. This homonuclear evolution mimics chemical exchange, resulting in artifactual Rex​ values that confound dynamic analysis.

Why Adenosine? Adenosine is disproportionately represented in functional RNA motifs, such as A-minor interactions, ribosomal decoding centers, and viral pseudoknots.

  • The C2 Position: Located in the minor groove, the C2-H2 vector is highly sensitive to Watson-Crick base pairing and transient tertiary interactions.

  • The C8 Position: Located in the major groove, the C8-H8 vector is an excellent reporter for the syn/anti conformation of the glycosidic bond[2].

By introducing a 13C label exclusively at the C2 or C8 position of a single adenosine, the nucleus acts as an isolated two-spin (13C-1H) system, entirely free from JCC​ artifacts, enabling pure relaxation dispersion measurements.

Synthesis and Incorporation Strategies

The decision of how to incorporate the labeled adenosine depends strictly on the size of the target RNA.

Solid-Phase Oligonucleotide Synthesis (SPOS)

For short RNAs (<40 nucleotides), chemical synthesis using 13C-phosphoramidites (e.g., 8-13C-adenosine) is the method of choice. SPOS allows absolute deterministic control over the label's position. However, because coupling efficiency is roughly 99% per cycle, the overall yield drops exponentially for longer sequences, and the accumulation of incomplete deprotection products complicates purification[3].

Purely Enzymatic "Cut-and-Paste" Incorporation

For biologically relevant long RNAs (e.g., 70–150 nt riboswitches), enzymatic synthesis is mandatory. Standard in vitro transcription (IVT) with T7 RNA polymerase (RNAP) incorporates labels at all residues of a given type. To achieve site-specific labeling, we exploit a mechanistic quirk of T7 RNAP: its strong preference for initiating transcription with a nucleotide monophosphate (NMP) over a triphosphate (NTP) at the 5' terminus[4].

EnzymaticSynthesis N1 13C-AMP + Unlabeled NTPs N2 T7 RNA Polymerase (5'-NMP Priming) N1->N2 N3 5'-13C-Labeled RNA Fragment N2->N3 In vitro Transcription N5 T4 DNA Ligase N3->N5 N4 Unlabeled Acceptor RNA + DNA Splint N4->N5 N6 Site-Specific 13C-Adenosine Long RNA N5->N6 Splinted Ligation

Enzymatic workflow for site-specific 13C-adenosine incorporation into long RNAs.

Protocol: Enzymatic Synthesis of Site-Specific 13C-Adenosine RNA

This protocol is a self-validating system designed to prevent isotopic scrambling.

  • Transcription Setup: Prepare a 10 mL IVT reaction containing T7 RNAP, DNA template for the 5' fragment, unlabeled CTP, GTP, UTP (4 mM each), and a biased adenine pool: 4 mM 13C-labeled AMP and 1 mM unlabeled ATP. Causality: The 4:1 AMP:ATP ratio forces the enzyme to initiate the 5' end with the 13C-AMP, while the unlabeled ATP is used for internal elongation[1].

  • Incubation & Cleavage: Incubate at 37°C for 4 hours.

  • Fragment Purification: Purify the 5'-labeled fragment via 15% denaturing PAGE.

    • Self-Validation Check: Run a 1D 13C-filtered 1H NMR spectrum on the fragment. A single sharp peak confirms exclusive 5' incorporation. Multiple peaks indicate unwanted internal labeling.

  • Splinted Ligation: Mix the 5'-labeled RNA fragment, a 3'-unlabeled acceptor RNA fragment, and a complementary DNA splint in a 1:1.2:1.5 molar ratio. Heat to 95°C for 3 mins, then slow-cool to 16°C to anneal.

  • Ligation Reaction: Add T4 DNA ligase and 1 mM ATP. Incubate at 16°C overnight. Causality: T4 DNA ligase requires a perfectly hybridized nick to seal the phosphodiester backbone, seamlessly burying the 5'-13C-adenosine into the internal sequence of the newly formed long RNA[5].

  • Final Recovery: Add DNase I to degrade the splint, then purify the full-length RNA via anion-exchange HPLC.

NMR Methodologies: Probing the μs−ms Timescale

Once the site-specifically labeled RNA is synthesized, it serves as a highly sensitive probe for conformational exchange between a highly populated Ground State (GS) and a transient, low-populated Excited State (ES).

13C Single-Quantum CPMG Relaxation Dispersion

To probe dynamics on the 0.5–10 ms timescale, 13C Single-Quantum (SQ) CPMG is utilized. Because the 13C-adenosine is isolated, SQ experiments are preferred over Multiple-Quantum (MQ) experiments, as they simplify the relaxation pathways and yield higher signal-to-noise ratios[6].

NMR_Logic GS Ground State (pA) Visible ES Excited State (pB) Invisible GS->ES kex CPMG CPMG Pulse Train (Variable νCPMG) GS->CPMG ES->CPMG R2 Measure R2,eff CPMG->R2 Fit Extract Dynamics (kex, pB, Δω) R2->Fit

Logic flow of CPMG relaxation dispersion for extracting RNA conformational dynamics.

Protocol: CPMG Acquisition and Analysis
  • Sample Prep: Lyophilize the RNA and resuspend in 100% D2O buffer (e.g., 15 mM sodium phosphate, 25 mM NaCl, pH 6.5) to eliminate exchangeable proton signals and reduce radiation damping.

  • Pulse Sequence: Execute a 2D 1H-13C HSQC-based SQ CPMG sequence. Set the constant relaxation delay ( Trelax​ ) to 40 ms.

  • Arraying the Field: Array the CPMG refocusing pulse frequency ( νCPMG​ ) from 50 Hz to 1000 Hz in a randomized order. Include at least two duplicate frequencies to estimate experimental error.

  • Data Extraction: Calculate the effective transverse relaxation rate for each frequency: R2,eff​=−(1/Trelax​)ln(I/I0​) , where I is the peak intensity with the CPMG block and I0​ is the reference intensity[7].

  • Global Fitting: Fit the resulting dispersion curve to the Carver-Richards equation to extract the exchange rate ( kex​ ), the population of the excited state ( pB​ ), and the chemical shift difference between states ( Δω ).

Chemical Exchange Saturation Transfer (CEST)

If the RNA dynamics are slower (10–100 ms timescale), CPMG becomes insensitive. Instead, 13C CEST is employed. A weak, continuous radiofrequency field ( B1​≈15−25 Hz) is swept across the 13C chemical shift range. When the B1​ field matches the resonance of the invisible excited state, saturation is transferred to the ground state via chemical exchange, resulting in a quantifiable dip in the ground-state peak intensity.

Quantitative Data: Relaxation Parameters of Adenosine Sites

Understanding the baseline NMR parameters of different adenosine carbon sites is critical for experiment design. The table below summarizes typical values for site-specifically labeled adenosine in a structured RNA at 298 K (800 MHz spectrometer).

Label SiteStructural LocationTypical δ 13C (ppm)Typical δ 1H (ppm) T1​ (s) T2​ (ms)Dynamic Sensitivity
Adenosine C2 Minor Groove152.0 – 154.57.2 – 8.30.8 – 1.220 – 45Highly sensitive to Watson-Crick pairing and A-minor motif formation.
Adenosine C8 Major Groove139.0 – 141.57.8 – 8.60.7 – 1.015 – 35Excellent reporter for syn/anti glycosidic bond transitions[2].
Adenosine C1' Ribose Backbone90.0 – 93.55.5 – 6.10.5 – 0.810 – 25Direct indicator of ribose pucker (C2'-endo vs C3'-endo) exchange.

Note: T2​ values are highly dependent on the global correlation time ( τc​ ) of the RNA molecule. The values above assume a ~30-40 nt RNA. For larger RNAs (>70 nt), T2​ will decrease, necessitating the use of TROSY-based or solid-state DNP MAS techniques[8].

Applications in Drug Development

The ultimate value of site-specific 13C-adenosine NMR lies in its ability to map "cryptic" or transient RNA pockets that are invisible to static structural methods.

In drug development, small molecules are often designed to lock RNA into an inactive conformation. By measuring the pB​ (population of the excited state) and Δω (structural footprint) of an adenosine residue located near a putative binding pocket, researchers can screen for ligands that selectively stabilize the excited state. This approach has been instrumental in targeting bacterial riboswitches (e.g., c-di-GMP sensors) and viral RNA elements, such as the SARS-CoV-2 frameshifting pseudoknot, where transient unfolding of specific adenosine-rich loops dictates the viral replication rate.

References

  • Feyrer, H., et al. "Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR." PLoS ONE 17(7): e0264662 (2022). URL: [Link]

  • Kawahara, I., et al. "Site-specific isotope labeling of long RNA for structural and mechanistic studies." Nucleic Acids Research 40(1): e7 (2012). URL: [Link]

  • Fauster, K., et al. "A Novel Paramagnetic Relaxation Enhancement Tag for Nucleic Acids: A Tool to Study Structure and Dynamics of RNA." Journal of the American Chemical Society 135(34): 12615-12623 (2013). URL: [Link]

  • Dallmann, A., et al. "Site-Specific Isotope-Labeling of Inosine Phosphoramidites and NMR Analysis of an Inosine-Containing RNA Duplex." Chemistry: A European Journal 22(45): 16067-16073 (2016). URL: [Link]

  • Wisser, D., et al. "DNP-Enhanced Magic Angle Spinning Solid-State NMR Spectroscopy to Determine RNA–Ligand Interactions." Journal of the American Chemical Society (2025). URL: [Link]

  • Zheng, J., et al. "Active Site Breathing of Human Alkbh5 Revealed by Solution NMR and Accelerated Molecular Dynamics." Biophysical Journal 106(9): 1884-1893 (2014). URL: [Link]

  • Mittermaier, A., & Kay, L. E. "An introduction to NMR-based approaches for measuring protein dynamics." J Biol Chem 284(33): 21595-21599 (2009). URL: [Link]

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Foundational

The Mechanistic Role of Adenosine-2'-13C in RNA Folding Studies: A Precision NMR Approach

Executive Summary RNA is a highly dynamic macromolecule whose biological function—ranging from catalysis to gene regulation—is governed by its ability to transition between distinct conformational states. Traditional str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

RNA is a highly dynamic macromolecule whose biological function—ranging from catalysis to gene regulation—is governed by its ability to transition between distinct conformational states. Traditional structural biology techniques often capture only the lowest-energy ground state. However, the transient "excited states" that dictate RNA folding pathways can be illuminated using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper details the mechanistic rationale, experimental workflows, and kinetic modeling behind using Adenosine-2'-13C as a precision isotope probe to decode the microsecond-to-millisecond folding dynamics of complex RNAs.

The Biophysical Imperative: Why Target the Adenosine 2'-Carbon?

The defining chemical feature of RNA, distinguishing it from DNA, is the 2'-hydroxyl (-OH) group on the ribose ring. This functional group dictates the global RNA architecture by sterically favoring the C3'-endo sugar pucker , which drives the formation of the compact, canonical A-form double helix[1]. However, in functional RNA motifs—such as bulges, apical loops, and tertiary A-minor interactions—the sugar pucker frequently samples the C2'-endo conformation . This repuckering is thermodynamically required to allow for sharp backbone turns and the formation of intricate hydrogen-bonding networks[2].

Adenosine residues are disproportionately represented in these critical tertiary motifs (e.g., A-minor interactions in the ribosome and ribozymes). By selectively introducing a 13C isotope at the 2'-carbon of adenosine (Adenosine-2'-13C), researchers can isolate the NMR signals of these crucial structural nodes. Because the 2'-carbon is directly bonded to the 2'-OH, its 13C chemical shift is exquisitely sensitive to the local glycosidic torsion angle and the ribose sugar pucker state, making it a direct reporter of RNA folding[1].

SugarPucker C3 C3'-endo Pucker (A-form Helix) Ground State TS Energy Barrier (Repuckering) C3->TS k_ex NMR 2'-13C NMR Detection (Chemical Shift & Relaxation) C3->NMR TS->C3 C2 C2'-endo Pucker (Bulges/Loops) Excited State TS->C2 C2->TS k_ex C2->NMR

Figure 1: Thermodynamic equilibrium of RNA sugar pucker monitored via 2'-13C NMR.

Overcoming the Spectral Bottleneck: The Causality of Selective Labeling

Historically, RNA NMR relied on 3[3]. While useful for small oligonucleotides, uniform labeling in RNAs larger than 30 nucleotides results in severe spectral crowding.

The Causality of the Spectral Bottleneck: Uniform 13C labeling introduces dense networks of one-bond scalar couplings ( 1JCC​≈35−45 Hz between C1'-C2' and C2'-C3'). These homonuclear couplings cause rapid transverse relaxation (line broadening) and severely complicate the extraction of precise kinetic parameters during relaxation dispersion experiments[4].

The Mechanistic Solution: The strategic choice of4 eliminates these adjacent 13C spins[4]. The resulting isolated 13C−1H spin pair yields ultra-narrow NMR linewidths, enabling the study of high-molecular-weight RNAs and the precise measurement of chemical exchange phenomena without the confounding effects of 1JCC​ evolution.

Advanced NMR Methodologies: Decoding RNA Excited States

RNA folding often involves transient, low-populated "excited states" (ES) that exist in equilibrium with the native ground state (GS). These states are invisible to standard structural techniques like X-ray crystallography or Cryo-EM.

Using Adenosine-2'-13C, researchers employ Carr-Purcell-Meiboom-Gill (CPMG) or R1ρ​ 2 to detect these hidden states[2]. When an adenosine residue dynamically repuckers between C3'-endo (GS) and C2'-endo (ES) on the microsecond-to-millisecond timescale, the 2'- 13C nucleus experiences a fluctuating magnetic environment. By applying a train of refocusing pulses at varying frequencies ( νCPMG​ ), the exchange contribution to the transverse relaxation rate ( Rex​ ) can be quenched, allowing the extraction of the exchange rate ( kex​ ), the population of the excited state ( pB​ ), and the chemical shift difference ( Δω )[2].

Workflow Syn 1. Synthesis Chemo-enzymatic 2'-13C-ATP Prep 2. RNA Prep IVT or SPS Purification Syn->Prep NMR 3. NMR Data CPMG / R1ρ Relaxation Dispersion Prep->NMR Kin 4. Kinetics k_ex, pB, Δω Folding Mechanism NMR->Kin

Figure 2: Workflow for 2'-13C-ATP incorporation and RNA folding kinetic analysis.

Quantitative Signatures of RNA Sugar Pucker

The self-validating nature of Adenosine-2'-13C NMR relies on the predictable relationship between chemical shifts and molecular geometry. The Δω extracted from kinetic fitting must align with the empirical chemical shift differences between pucker states[1].

Table 1: Quantitative NMR Parameters for RNA Sugar Pucker

ParameterC3'-endo (A-form Helix)C2'-endo (Loops/Bulges)Diagnostic Value
C2' Chemical Shift ( δC2′​ ) 74.0 – 76.0 ppm80.0 – 82.0 ppmHigh ( Δω≈ 4–6 ppm)
C1' Chemical Shift ( δC1′​ ) 92.0 – 94.0 ppm90.0 – 92.0 ppmModerate ( Δω≈ 2 ppm)
3JH1′−H2′​ Scalar Coupling < 2 Hz> 8 HzConfirms ground-state pucker
Exchange Rate ( kex​ ) N/A (Ground State)100 – 10,000 s−1 Defines folding kinetics
Transient Population ( pB​ ) > 95%0.5% – 5.0%Quantifies thermodynamic stability

Self-Validating Protocol: 2'-13C NMR Workflow for RNA Dynamics

To ensure high-fidelity data, the following protocol integrates causal reasoning for each biophysical step alongside built-in validation checkpoints.

Phase 1: Sample Preparation
  • Isotope Incorporation: Perform T7-mediated In Vitro Transcription (IVT) using a customized NTP mix (unlabeled UTP, CTP, GTP, and 2'-13C-ATP).

    • Causality: Selective labeling eliminates 1JCC​ scalar couplings from adjacent carbons, preventing line broadening and complex multiplet structures that ruin relaxation dispersion profiles.

  • Purification & Buffer Exchange: Purify the RNA via anion-exchange HPLC to isolate the monomeric transcript. Exchange into NMR buffer (15 mM sodium phosphate, 25 mM NaCl, pH 6.4, 100% D2​O ).

    • Causality: D2​O is utilized to eliminate the massive 1H signal of water and reduce spin-diffusion pathways, which artificially shorten the 13C transverse relaxation times ( T2​ ).

Phase 2: NMR Acquisition
  • Ground-State Verification: Acquire a 2D 1H−13C HSQC spectrum at 298 K.

    • Validation Checkpoint: The C2' cross-peaks must appear strictly within the diagnostic region of δC​ 74-82 ppm and δH​ 4.0-5.0 ppm. Any peaks outside this region indicate degradation or misfolding.

  • Relaxation Dispersion (RD): Set up 13C CPMG RD experiments. Apply a constant-time CPMG block (e.g., TCPMG​=40 ms) with varying refocusing pulse frequencies ( νCPMG​ ranging from 50 Hz to 1000 Hz).

Phase 3: Data Analysis & Kinetic Extraction
  • Kinetic Fitting: Extract peak intensities ( I ) for each νCPMG​ and calculate the effective transverse relaxation rate: R2,eff​=−(1/TCPMG​)ln(I/I0​) . Fit the resulting dispersion profile to the Carver-Richards equations.

    • Validation Checkpoint: A flat profile indicates a rigid ground state. A curved profile indicates chemical exchange. The extracted chemical shift difference ( Δω ) must be 4-6 ppm to physically correspond to a C3'-endo C2'-endo repuckering event. If Δω<1 ppm, the exchange is likely due to a minor base-stacking rearrangement rather than a full sugar repuckering.

Implications for RNA-Targeted Drug Discovery

Understanding the exact mechanism of RNA folding via Adenosine-2'-13C NMR has profound implications for drug development. Many small-molecule therapeutics function by trapping RNA in a specific, non-functional excited state (conformational locking). By mapping the precise 2'-OH repuckering dynamics of critical adenosine residues, structural biologists can rationally design ligands that selectively bind to the C2'-endo or C3'-endo conformations, effectively short-circuiting viral replication pathways or aberrant gene expression.

References

  • Ebrahimi, M., et al. (2001). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Journal of Magnetic Resonance. 1

  • Zhao, B., et al. (2017). Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics. Nucleic Acids Research. 2

  • Thakur, C., et al. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR. 4

  • Nußbaumer, F., et al. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI. 3

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Exploratory

adenosine-2'-13C isotopic purity requirements for structural biology

Precision Isotopic Engineering in RNA Structural Biology: Purity Requirements and Workflows for Adenosine-2'-13C Executive Summary RNA molecules are highly dynamic, adopting complex tertiary structures that dictate their...

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Author: BenchChem Technical Support Team. Date: April 2026

Precision Isotopic Engineering in RNA Structural Biology: Purity Requirements and Workflows for Adenosine-2'-13C

Executive Summary

RNA molecules are highly dynamic, adopting complex tertiary structures that dictate their biological function in gene regulation, catalysis, and viral replication. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy remains the premier technique for characterizing these atomic-level dynamics. However, as RNA size exceeds 30 nucleotides, uniform 13 C/ 15 N labeling results in severe spectral crowding, rapid transverse relaxation ( R2​ ), and complex scalar couplings that render spectra uninterpretable[1].

To overcome this "size barrier," site-specific isotopic labeling has emerged as a mandatory strategy. Among the most critical probes is adenosine-2'- 13 C ([2'- 13 C]adenosine)[2]. The 2'-hydroxyl group is the defining chemical feature of RNA, and the C2' carbon is a highly sensitive reporter of the ribose sugar pucker (C2'-endo vs. C3'-endo) and backbone flexibility[3]. This whitepaper details the stringent isotopic purity requirements, the underlying physics of spectral resolution, and the self-validating protocols required to successfully deploy this label in structural biology.

The Physics of Isotopic Purity: Why >98% Matters

When utilizing adenosine-2'- 13 C, the term "isotopic purity" encompasses two distinct parameters: Enrichment and Selectivity .

  • Enrichment (>98% at C2'): High isotopic enrichment at the target C2' position is required to maximize the signal-to-noise ratio (SNR) in heteronuclear experiments (e.g., 1 H- 13 C HSQC). Sub-optimal enrichment requires exponentially longer acquisition times, which risks sample degradation.

  • Selectivity (Scrambling < 1% at C1'/C3'): This is the most critical requirement. If the adjacent C1' or C3' carbons contain 13 C isotopes, the C2' resonance will be split by large one-bond scalar couplings ( 1JCC​≈40 Hz). Furthermore, long-range 13 C- 13 C dipolar couplings artificially inflate the measured longitudinal ( R1​ ) and transverse ( R2​ ) relaxation rates[4]. This confounds the extraction of accurate rotational correlation times and internal order parameters ( S2 ), leading to false conclusions about RNA rigidity.

Causality N1 Stringent Isotopic Purity (>98% 13C at C2', <1% at C1'/C3') N2 Elimination of 1JCC Scalar Couplings (~40 Hz) N1->N2 N3 Suppression of 13C-13C Dipolar Relaxation N1->N3 N4 Narrow Resonance Linewidths & High Signal-to-Noise N2->N4 N3->N4 N5 Accurate R1/R2 Rates & Sugar Pucker Analysis N4->N5

Causality tree illustrating how isotopic purity dictates NMR spectral quality and dynamic accuracy.

Experimental Workflows: A Self-Validating System

Purchasing or synthesizing high-purity[2'- 13 C]adenosine is only the first step. The integrity of the label must be maintained throughout the biochemical conversion to ATP and subsequent RNA transcription. The following protocols are designed with built-in causality checks to ensure a self-validating workflow.

Protocol 1: Chemo-Enzymatic Conversion to [2'-13C]ATP

Solid-phase RNA synthesis is generally limited to ~60 nucleotides. For larger biologically relevant RNAs, In Vitro Transcription (IVT) using T7 RNA polymerase is required, necessitating the conversion of the nucleoside to a nucleoside triphosphate (ATP)[5].

  • Kinase Cascade Assembly: Suspend 10 mM [2'- 13 C]adenosine in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl 2​ , and 50 mM KCl.

  • Enzymatic Phosphorylation: Add catalytic amounts of Adenosine Kinase (AK), Adenylate Kinase (MK), and Creatine Kinase (CK), alongside a stoichiometric excess of phosphocreatine (as the phosphate donor) and catalytic ATP.

  • Incubation & QC: Incubate at 37°C for 4-6 hours. Monitor the reaction via 1D 31 P NMR.

    • Causality Check: The appearance of the characteristic α,β,γ triphosphate signals confirms conversion. The enzymes require absolute chemical purity. Trace organic solvents or heavy metals from the nucleoside synthesis will inhibit the kinases, leading to incomplete phosphorylation.

Protocol 2: In Vitro Transcription (IVT)
  • Transcription Assembly: Combine the [2'- 13 C]ATP with unlabeled UTP, CTP, and GTP (each at 4-5 mM) in an optimized T7 RNA polymerase buffer.

  • Template Addition: Add the linearized DNA template or annealed synthetic DNA duplex coding for the target RNA.

  • Purification: Following a 12-hour incubation, quench the reaction with EDTA. Purify the target RNA using preparative denaturing Polyacrylamide Gel Electrophoresis (PAGE) or Size Exclusion Chromatography (SEC) to remove abortive transcripts and unincorporated nucleotides.

Workflow A [2'-13C]Adenosine (Isotopic Purity >98%) B Enzymatic Phosphorylation Cascade (AK, MK, CK) A->B ATP/GTP Donors C [2'-13C]ATP Pool (QC via 31P & 13C NMR) B->C >95% Yield D In Vitro Transcription (T7 RNA Polymerase + DNA Template) C->D + UTP, CTP, GTP E [2'-13C]Adenosine-Labeled RNA (Purified via SEC/PAGE) D->E Transcripts F Multi-Dimensional NMR (Sugar Pucker & Dynamics) E->F 0.5 - 1.0 mM Sample

Workflow for incorporating [2'-13C]adenosine into RNA for NMR structural biology.

Protocol 3: NMR Acquisition and Dynamics Validation
  • Sample Preparation: Exchange the purified RNA into an NMR-optimized buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, in 99.9% D 2​ O). D 2​ O is critical to eliminate the massive H 2​ O solvent signal which can obscure the ribose region.

  • HSQC Validation: Acquire a 2D 1 H- 13 C HSQC spectrum.

    • Self-Validation: Inspect the C2'-H2' cross-peaks. A single, sharp, un-split peak validates the isotopic selectivity. Any doublet formation indicates isotopic scrambling at adjacent carbons.

  • Sugar Pucker Analysis: Extract the 3JH1′H2′​ coupling constants. A large coupling (>8 Hz) indicates a C2'-endo conformation (typical of flexible loops), while a small coupling (<3 Hz) indicates a C3'-endo conformation (typical of rigid A-form helices)[6].

Quantitative Data & Quality Control

Table 1: Adenosine-2'-13C Specifications for High-Resolution NMR

ParameterRequirementMechanistic Rationale
13 C Enrichment at C2' > 98%Maximizes heteronuclear magnetization transfer efficiency; ensures high SNR.
13 C Scrambling at C1'/C3' < 1%Prevents 1JCC​ scalar coupling (~40 Hz) and eliminates 13 C- 13 C dipolar relaxation artifacts.
Chemical Purity (HPLC) > 99%Prevents inhibition of downstream kinase cascades and T7 RNA polymerase.
Heavy Metal Contamination < 10 ppmParamagnetic ions (Fe 2+ , Mn 2+ ) cause massive line broadening and ruin T1​ / T2​ relaxation data.

Table 2: Impact of Isotopic Scrambling on NMR Observables

NMR ObservablePure Site-Specific Label (2'- 13 C)Scrambled Label (Uniform 13 C Ribose)
1 H- 13 C HSQC Peak Shape Sharp singletComplex multiplet (doublets/triplets)
C2' Resonance Linewidth < 15 Hz> 50 Hz (due to unresolved couplings)
R1​ Relaxation Rate Accurate reporting of ps-ns motionsArtificially inflated by >20% at high fields
Spectral Overlap (Large RNAs) Minimal (only C2' resonances visible)Severe (C1', C2', C3', C4', C5' all overlap)

Conclusion

The deployment of adenosine-2'- 13 C is a masterclass in precision structural biology. By strictly adhering to >98% isotopic enrichment and <1% isotopic scrambling, researchers can bypass the spectral limitations of uniform labeling. This enables the precise mapping of sugar pucker dynamics and backbone flexibility in large, biologically critical RNA architectures.

References

  • Dayie, K. T., et al. (2010). "Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle." Journal of Biomolecular NMR.[Link]

  • Ebrahimi, M., et al. (2001). "Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides." Journal of Magnetic Resonance. [Link]

  • Batey, R. T., et al. (1992). "Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA." Nucleic Acids Research.[Link]

  • Nichols, P. J., et al. (2021). "Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA." Journal of Biomolecular NMR.[Link]

  • Peterson, R. D., et al. (1996). "Structure Determination of an HIV-1 RRE RNA-Rev Peptide Complex by NMR." MIT DSpace.[Link]

Sources

Foundational

historical discovery of site-specific 13C RNA labeling

The Evolution and Mechanics of Site-Specific 13 C RNA Labeling for NMR Spectroscopy Executive Summary The elucidation of large, biologically active RNA structures is a foundational pillar of modern drug development and m...

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Author: BenchChem Technical Support Team. Date: April 2026

The Evolution and Mechanics of Site-Specific 13 C RNA Labeling for NMR Spectroscopy

Executive Summary

The elucidation of large, biologically active RNA structures is a foundational pillar of modern drug development and molecular biology. While X-ray crystallography and Cryo-EM provide static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy remains the premier technique for capturing the micro-to-millisecond conformational dynamics of RNA. However, NMR structural determination of RNA is historically bottlenecked by severe spectral crowding.

This technical guide explores the historical progression, biophysical causality, and modern methodologies of site-specific 13 C RNA labeling—transitioning from early uniform labeling techniques to state-of-the-art Position-Selective Labeling of RNA (PLOR).

The Biophysical Problem: Why Uniform Labeling Fails for Large RNAs

In the early 1990s, the introduction of uniform 13 C and 15 N isotope labeling by Nikonowicz and Pardi revolutionized RNA NMR, allowing for the first through-bond correlation experiments[1]. However, as researchers attempted to study RNAs larger than 40 nucleotides (nt), a fundamental biophysical wall was hit: spectral crowding and rapid transverse relaxation ( T2​ ) .

The Causality of Spectral Crowding

Unlike proteins, which possess 20 chemically distinct amino acids, RNA is built from only four nucleotides. This limited chemical diversity results in extreme chemical shift degeneracy. For instance, the ribose protons (H2', H3', H4', H5', and H5'') all resonate within a narrow 1.5 ppm window[2].

Furthermore, uniform 13 C labeling introduces scalar couplings ( 1JCC​ ) between adjacent carbon atoms. In large RNAs, the increased rotational correlation time ( τc​ ) leads to rapid T2​ relaxation, causing line broadening. When broad lines are further split by 1JCC​ couplings, the signals merge into an uninterpretable continuum, rendering resonance assignment impossible. To extract dynamic data, researchers needed a way to isolate individual spin systems.

G N1 Uniform 13C/15N Labeling (Nikonowicz & Pardi, 1992) N2 Spectral Crowding in Large RNAs (>40 nt) N1->N2 Size Limitation N3 Segmental Labeling (Moore & Sharp, 1992) N2->N3 Splinted Ligation N4 Solid-Phase Chemical Synthesis (Atom-Specific, 2000s) N2->N4 Phosphoramidites N5 Position-Selective Labeling (PLOR, Liu et al., 2015) N2->N5 Pause-Restart IVT

Fig 1: Historical evolution of RNA isotope labeling strategies to overcome NMR spectral crowding.

Historical Milestones in Site-Specific Labeling

Segmental Labeling via Splinted Ligation (1992)

To bypass the size limits of uniform labeling, Moore and Sharp (1992) pioneered segmental labeling[3]. By ligating a small, isotopically labeled RNA fragment to a larger, unlabeled fragment, researchers could "silence" the NMR signals of the unlabeled domain, effectively reducing the spectral complexity of a 100 nt RNA to that of a 30 nt segment[4].

Atom-Specific Solid-Phase Chemical Synthesis (2000s)

While segmental labeling reduced regional crowding, it did not solve the issue of 1JCC​ scalar coupling within the labeled segment. In the 2000s, researchers (including the Micura, Dayie, and Kreutz labs) developed solid-phase chemical synthesis (SPS) using atom-specifically labeled phosphoramidites (e.g.,[8- 13 C]-purines or [6- 13 C]-pyrimidines)[5]. The Causality: By placing a single 13 C atom in a sea of 12 C, scalar coupling is entirely eliminated. This isolates the relaxation pathways, allowing for highly precise measurements of RNA micro-to-millisecond dynamics[5].

Position-Selective Labeling of RNA (PLOR) (2015)

SPS is highly effective but suffers from drastically reduced coupling efficiencies for RNAs longer than 50–80 nt[2]. To synthesize large, site-specifically labeled RNAs, the Wang lab developed PLOR in 2015[6]. PLOR is a hybrid solid-liquid phase transcription method that utilizes the "pause-restart" capability of T7 RNA polymerase, allowing the insertion of a single 13 C-labeled nucleotide at any specific position in transcripts exceeding 100 nt[7].

Quantitative Comparison of Labeling Strategies

The selection of a labeling strategy requires balancing RNA length, labeling precision, and yield. The following table summarizes the operational parameters of each historical method.

Labeling StrategyMax RNA LengthLabeling PrecisionTypical YieldPrimary Limitation
Uniform 13 C/ 15 N >100 ntNucleotide-type (e.g., all A's)High (mg scale)Severe spectral overlap in RNAs >40 nt
Segmental Ligation >100 ntBlock/Domain specificLow to Medium (10-50%)Inefficient ligation; requires sequence optimization
Solid-Phase Synthesis ~80 ntAtom-specific (Single position)MediumCoupling efficiency drops drastically >50 nt
PLOR >100 ntAtom-specific (Single position)Medium to HighRequires automated robotic platform for high yield

Self-Validating Experimental Workflows

As an Application Scientist, it is critical to understand not just the steps of a protocol, but the mechanistic causality behind them. Below are the detailed methodologies for the two primary methods used to label large RNAs today.

Protocol 1: Segmental Labeling via Splinted Ligation

This method utilizes T4 DNA ligase. Causality Check: Why T4 DNA ligase instead of T4 RNA ligase? T4 RNA ligase joins single-stranded ends promiscuously, leading to circularization and random concatemers. T4 DNA ligase strictly requires a double-stranded geometry, which is provided by a complementary DNA splint, ensuring precise 5'-to-3' alignment[3].

Step-by-Step Methodology:

  • In Vitro Transcription (IVT): Synthesize the 5'-unlabeled RNA and the 3'- 13 C-labeled RNA in separate IVT reactions.

  • End Homogenization (Self-Validation Step): T7 RNA polymerase inherently adds non-templated nucleotides at the 3'-end (N+1 activity). To fix this, hybridize the RNA to a chimeric DNA/2'-O-methyl-RNA oligonucleotide and cleave with RNase H. This guarantees a chemically homogeneous 3'-OH and 5'-monophosphate[3].

  • Splint Hybridization: Mix the 5'-RNA, 3'-RNA, and a complementary DNA splint in a 1:1:1.2 molar ratio. Heat to 90°C and slow-cool to 4°C to ensure proper annealing.

  • Ligation: Add T4 DNA ligase and ATP. Incubate at 16°C overnight.

  • Purification: Resolve the mixture via denaturing Polyacrylamide Gel Electrophoresis (PAGE). Excise the ligated band and electroelute.

G S1 1. In Vitro Transcription (Unlabeled 5'-RNA & 13C-Labeled 3'-RNA) S2 2. RNase H Cleavage (Generate Homogeneous 3'-OH / 5'-P Ends) S1->S2 S3 3. DNA Splint Hybridization (Align 5' and 3' Fragments) S2->S3 S4 4. T4 DNA Ligation (Form Phosphodiester Bond) S3->S4 S5 5. Purification (Denaturing PAGE) S4->S5

Fig 2: Step-by-step workflow for segmental RNA labeling using T4 DNA ligase and a DNA splint.

Protocol 2: Position-Selective Labeling of RNA (PLOR)

PLOR relies on the physical immobilization of the transcription complex. Causality Check: Immobilization on agarose beads allows for rapid buffer exchange. By intentionally omitting a specific nucleotide (e.g., UTP), the T7 RNA polymerase is forced to stall exactly before the missing base. Washing the beads removes the unlabeled NTPs, allowing the subsequent addition of a 13 C-labeled UTP to resume transcription, incorporating the label at that exact position[8].

Step-by-Step Methodology:

  • Template Immobilization: Bind a biotinylated double-stranded DNA template to streptavidin-coated agarose beads.

  • Initiation & Stalling: Add T7 RNA polymerase and an incomplete NTP mix (e.g., ATP, CTP, GTP, lacking UTP). The polymerase transcribes until it reaches the first Adenine on the template strand and stalls.

  • Buffer Exchange (Self-Validation Step): Wash the beads extensively with transcription buffer to remove all residual unlabeled NTPs. Validation: Analyze the wash flow-through via UV absorbance to ensure complete removal of free nucleotides.

  • Label Incorporation: Introduce the 13 C-labeled UTP (along with other necessary NTPs to reach the next stall site). The polymerase resumes elongation and incorporates the isotope.

  • Cyclic Elongation: Repeat the wash and stall cycles as dictated by the sequence until the desired labeling pattern is achieved[6].

  • Termination & Elution: Add all four unlabeled NTPs in excess to drive the polymerase to the end of the template. Elute the full-length, site-specifically labeled RNA.

G P1 1. Immobilize DNA Template (Agarose Beads) P2 2. Initiate Transcription (Omit one NTP to stall T7 RNAP) P1->P2 P3 3. Wash & Exchange Buffer (Remove unlabeled NTPs) P2->P3 P4 4. Add 13C-Labeled NTP (Resume elongation & incorporate label) P3->P4 P5 5. Stall & Wash (Repeat for multiple positions) P4->P5 P5->P3 Cyclic Process P6 6. Elution (Full-Length Site-Specifically Labeled RNA) P5->P6

Fig 3: The solid-liquid hybrid phase transcription cycle of Position-Selective Labeling of RNA.

Conclusion

The historical trajectory of RNA labeling—from uniform isotopic enrichment to the surgical precision of PLOR—reflects a continuous battle against the biophysical limitations of NMR spectroscopy. By understanding the causality behind these techniques (e.g., the removal of scalar couplings and the control of polymerase processivity), researchers can rationally design isotopic labeling schemes to unlock the dynamic structural biology of large, therapeutically relevant RNA molecules.

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Exploratory

adenosine-2'-13C metabolic pathway mapping basics

An In-Depth Technical Guide to Adenosine-2'-13C Metabolic Pathway Mapping Abstract Stable isotope tracing is a powerful methodology for elucidating the intricate dynamics of metabolic networks.[1] By introducing molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Adenosine-2'-13C Metabolic Pathway Mapping

Abstract

Stable isotope tracing is a powerful methodology for elucidating the intricate dynamics of metabolic networks.[1] By introducing molecules labeled with heavy isotopes like Carbon-13 (¹³C), researchers can track the transformation of these molecules through various biochemical pathways, providing a quantitative measure of metabolic flux.[2][3] This guide focuses specifically on the application of adenosine labeled at the 2'-carbon position with ¹³C (adenosine-2'-¹³C) to map its metabolic fate. We will explore the core biochemical principles, provide a self-validating experimental framework from cell culture to mass spectrometric analysis, and delve into the rationale behind key procedural choices, equipping researchers and drug development professionals with the foundational knowledge to implement this robust technique.

Introduction: The Rationale for Isotope Tracing with Adenosine-2'-¹³C

Metabolic reprogramming is a hallmark of numerous disease states, including cancer and immunological disorders.[4] Understanding how cells utilize nutrients and precursors is therefore critical for identifying therapeutic targets.[5] Adenosine, a ubiquitous purine nucleoside, sits at the crossroads of cellular energy homeostasis, signaling, and biosynthesis.[6][7] Its metabolism is complex, feeding into critical pathways that produce energy currency (ATP), and support methylation reactions essential for epigenetic regulation.[8][9]

Using a stable isotope tracer like adenosine-2'-¹³C allows for the precise tracking of its contribution to downstream metabolic pools.[10] Unlike techniques that only measure static metabolite levels, isotope tracing provides a dynamic view of pathway activity.[5] The choice of a singly-labeled precursor, such as adenosine-2'-¹³C, is particularly informative for dissecting specific atom transitions within a biochemical network.[11] This targeted approach enables the quantification of flux through distinct metabolic routes, offering insights that are unobtainable through traditional metabolomics.[2]

Key applications include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of adenosine incorporation into pathways like purine salvage and S-adenosylmethionine (SAM) synthesis.[8]

  • Pathway Activity Assessment: Determining the relative contribution of exogenous adenosine to the cellular nucleotide and methyl donor pools.[8]

  • Drug Target Validation: Investigating how pharmacological agents modulate adenosine metabolism and its associated pathways.[8]

  • Disease Modeling: Studying alterations in purine metabolism in various disease models to uncover novel therapeutic vulnerabilities.[8]

Core Principles: The Metabolic Fates of Adenosine

Extracellular adenosine is transported into the cell via equilibrative nucleoside transporters (ENTs).[6] Once inside, it is primarily directed into two major metabolic pathways: the purine salvage pathway and the S-adenosylmethionine (SAM) cycle.[7][8]

  • The Purine Salvage Pathway: This is an energy-efficient route for recycling purine bases to synthesize nucleotides.[8] Intracellular adenosine is phosphorylated by adenosine kinase (ADK) to form adenosine monophosphate (AMP).[12] This AMP can then be further phosphorylated to adenosine diphosphate (ADP) and subsequently adenosine triphosphate (ATP), the cell's primary energy currency.[8] Tracing ¹³C from adenosine-2'-¹³C into the AMP/ADP/ATP pool directly quantifies the activity of this salvage pathway.

  • The S-adenosylhomocysteine (SAH) Hydrolase Reaction: Adenosine can also be formed from the hydrolysis of S-adenosylhomocysteine (SAH) by the enzyme SAH hydrolase (SAHH) .[7] This reaction is a key component of the SAM cycle, which is responsible for providing methyl groups for nearly all cellular methylation reactions (e.g., DNA, RNA, and protein methylation).[8][9] While this pathway typically produces adenosine, the reversible nature of the SAHH reaction means that labeled adenosine can be used to probe the dynamics of this cycle.

The diagram below illustrates these core metabolic routes.

Adenosine_Metabolism Ado_ext Extracellular Adenosine-2'-13C transport_node Ado_ext->transport_node ENTs Ado_int Intracellular Adenosine-2'-13C adk_node Ado_int->adk_node  Adenosine Kinase  (ADK) sahh_node Ado_int->sahh_node SAH Hydrolase (SAHH) AMP AMP (M+1) ADP ADP (M+1) AMP->ADP Phosphorylation ATP ATP (M+1) ADP->ATP Phosphorylation SAM S-Adenosyl- methionine (SAM) ATP->SAM SAH S-Adenosyl- homocysteine HCY Homocysteine SAH->HCY SAM->SAH Methyltransferases MET Methionine MET->SAM MAT transport_node->Ado_int adk_node->AMP sahh_node->SAH

Caption: Core metabolic fates of intracellular Adenosine-2'-¹³C.

Experimental Design and Self-Validating Protocols

A successful isotope tracing experiment hinges on meticulous design and execution. Each step is designed to ensure that the final data accurately reflects the underlying biology.

Rationale-Driven Experimental Setup

The choices made during the setup phase are critical for data integrity. The following table outlines key reagents and the scientific rationale for their use, forming a self-validating system where potential artifacts are minimized by design.

Reagent/ParameterRationalePotential Pitfall if Ignored
Dialyzed Fetal Bovine Serum (FBS) Standard FBS contains unlabeled adenosine and other small molecules that would compete with the ¹³C tracer, diluting the label and confounding results. Dialysis removes these small molecules.[8]Inaccurate flux calculations due to an unknown and variable pool of unlabeled precursors.
Adenosine-2'-¹³C Concentration The concentration should be high enough to be effectively incorporated but not so high as to induce non-physiological metabolic perturbations. A typical starting range is 10-100 µM.[8]Too low: poor signal-to-noise. Too high: potential toxicity or pathway saturation.
Isotopic Steady State Cells are incubated with the tracer for a sufficient period to allow the ¹³C label to equilibrate within the metabolic network of interest. This ensures that the measured labeling pattern reflects the true pathway fluxes.[13][14]Measuring before steady state provides a snapshot of labeling kinetics, not a true measure of pathway contribution, which can be misleading.
Time-Course Experiment To determine the time required to reach isotopic steady state, samples are collected at multiple time points (e.g., 0, 1, 4, 8, 12, 24 hours).[8]Assuming a steady-state time point without empirical validation can lead to incorrect conclusions about flux rates.
Detailed Experimental Protocols

The following protocols provide a robust framework for conducting an adenosine-2'-¹³C labeling experiment.

Protocol 1: Cell Culture and Labeling

  • Cell Seeding: Plate cells at a density that will ensure they reach the desired confluency (typically 70-80%) on the day of the experiment.

  • Medium Preparation: Prepare culture medium supplemented with dialyzed FBS. Create a concentrated stock of adenosine-2'-¹³C in a suitable solvent (e.g., sterile PBS or water).

  • Labeling Initiation: When cells are at the desired confluency, aspirate the standard culture medium. Wash the cells once with sterile, pre-warmed PBS.[8]

  • Add Labeling Medium: Add the pre-warmed labeling medium containing the final desired concentration of adenosine-2'-¹³C to the cells.[8]

  • Incubation: Incubate the cells for the predetermined period required to reach isotopic steady state.[8]

Protocol 2: Metabolite Quenching and Extraction

This is the most critical step for preserving the in-vivo metabolic state. The goal is to instantly halt all enzymatic activity to prevent post-collection metabolic changes.[8]

  • Prepare Solutions: Pre-chill the quenching solution (80% Methanol) to -80°C and the scraping solution (50% Acetonitrile in water) to -20°C.[8]

  • Quench Metabolism: At the end of the labeling period, rapidly aspirate the medium. Immediately place the culture plate on a bed of dry ice and add the ice-cold quenching solution to cover the cell monolayer.[8] This instantly arrests all enzymatic activity.

  • Cell Lysis and Collection: Aspirate the quenching solution. Add the pre-chilled scraping solution to the plate. Using a cell scraper, scrape the cells and transfer the resulting lysate into a pre-chilled microcentrifuge tube.[8]

  • Homogenization & Centrifugation: Vortex the lysate briefly. Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).[8] Dried samples can be stored at -80°C.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice for its sensitivity and specificity in distinguishing between isotopically labeled and unlabeled metabolites.[15]

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent compatible with your LC method (e.g., 50% acetonitrile in water).[8]

  • Chromatographic Separation: Inject the sample onto a reverse-phase or HILIC column to separate adenosine and its downstream metabolites from other cellular components.[16][17]

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[15] Specific precursor-to-product ion transitions are monitored for both the unlabeled (M+0) and the ¹³C-labeled (M+1) versions of each target metabolite.

ParameterExample ValueRationale
LC Column C18 Reverse PhaseProvides good retention and separation for purine nucleosides.[17]
Mobile Phase A 2-25 mM Ammonium Acetate in WaterVolatile buffer compatible with mass spectrometry.[17][18]
Mobile Phase B Acetonitrile or MethanolOrganic solvent for gradient elution.[17][18]
Ionization Mode Positive Electrospray Ionization (ESI+)Adenosine and related compounds ionize efficiently in positive mode.[15]
MRM Transition (Adenosine) m/z 268.1 → 136.1Precursor ion (protonated adenosine) fragments to a characteristic product ion (adenine base).[18]
MRM Transition (Adenosine-2'-¹³C) m/z 269.1 → 136.1The +1 mass shift is in the precursor ion (ribose moiety). The adenine fragment remains unchanged.

Data Analysis and Interpretation

The output from the LC-MS/MS is a chromatogram showing the intensity of each monitored ion over time. The key analysis involves calculating the fractional enrichment of the ¹³C label in each metabolite.

Fractional Enrichment Calculation: The percentage of a metabolite pool that is labeled with ¹³C can be calculated from the peak areas of the labeled (M+1) and unlabeled (M+0) isotopologues, after correcting for the natural abundance of ¹³C.[19]

  • Fractional Enrichment (%) = [Area(M+1) / (Area(M+0) + Area(M+1))] x 100

Interpreting the Data: A high fractional enrichment of ¹³C in AMP, for example, indicates a high rate of flux through the adenosine kinase-mediated salvage pathway.[8] By comparing the fractional enrichment across different experimental conditions (e.g., with and without a drug), one can quantify the drug's effect on that specific metabolic step.

Observed LabelingPathway ImplicatedBiological Interpretation
High M+1 enrichment in AMP/ADP/ATPPurine Salvage PathwayThe cell is actively salvaging exogenous adenosine to replenish its nucleotide pool.
Low M+1 enrichment in AMP/ADP/ATPLow Salvage ActivityThe cell may rely more on de novo purine synthesis or other salvage sources.[5]
M+1 enrichment in SAM cycle intermediatesSAHH reverse reactionIndicates dynamic exchange between the adenosine pool and the SAM cycle.

The overall experimental and analytical workflow is summarized in the diagram below.

Workflow culture 1. Cell Culture (Reach desired confluency) labeling 2. Isotope Labeling (Incubate with Adenosine-2'-13C) culture->labeling quench 3. Rapid Quenching (80% Methanol @ -80°C) labeling->quench extract 4. Metabolite Extraction (Acetonitrile/Water) quench->extract dry 5. Sample Drying (Vacuum Concentrator) extract->dry lcms 6. LC-MS/MS Analysis (MRM Detection) dry->lcms data 7. Data Interpretation (Calculate Fractional Enrichment) lcms->data

Caption: A generalized workflow for Adenosine-2'-¹³C tracing experiments.

Conclusion

Adenosine-2'-¹³C metabolic pathway mapping is a highly specific and quantitative tool for dissecting cellular metabolism. By combining careful experimental design with the analytical precision of mass spectrometry, this technique provides unparalleled insight into the dynamic fluxes that govern cellular health and disease. The protocols and rationale outlined in this guide provide a foundation for researchers to confidently apply this method, paving the way for new discoveries in basic research and the development of novel therapeutics that target metabolic vulnerabilities.

References

  • BenchChem. (2025). Application Notes and Protocols for Adenosine-13C10 Labeling in Primary Cell Cultures.
  • Grankvist, N., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. PMC - NIH.
  • Jackson, A. M., et al. (2018). Accurate measurement of endogenous adenosine in human blood. PLOS One.
  • Institute of Molecular Systems Biology. 13C Metabolic Flux Analysis.
  • Cheng, C., et al. (2021). 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo. PMC - NIH.
  • Fernandez, C. A., et al. (2023).
  • Allard, B., et al. (2020). Adenosine metabolism – emerging concepts for cancer therapy. PMC - NIH.
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  • Han, B., et al. (2024). The metabolic role of the CD73/adenosine signaling pathway in HTR-8/SVneo cells: A Double-Edged Sword?. PMC - NIH.
  • Janeckova, L., et al. (2021).
  • Kajla, P., et al. (2022).
  • MedchemExpress.com. Adenosine-13C (Adenine riboside-13C).
  • Munger, J., et al. (2009).
  • Pedata, F., et al. (2021). Metabolic Aspects of Adenosine Functions in the Brain. Frontiers.
  • Schuster, S., et al. (2005). Adenine and adenosine salvage pathways in erythrocytes and the role of S-adenosylhomocysteine hydrolase. PubMed.
  • Tang, F., et al. (2022).
  • Tang, J., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. PMC - NIH.
  • Thermo Fisher Scientific.
  • Tountou, M., et al. (2021).
  • University of Florida.
  • Shimadzu. (2019). Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS.
  • CV Pharmacology. Adenosine.
  • Van Wijk, X. M., et al. (2012). Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry. PMC - NIH.
  • Creative Proteomics. Overview of 13c Metabolic Flux Analysis.
  • Haskó, G., et al. (2008). Adenosine Metabolism, Immunity and Joint Health. PMC - NIH.
  • Bojko, B., et al. (2018). Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer. PMC - NIH.

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Foundational

Decoding RNA Dynamics: A Technical Whitepaper on Adenosine-13C Site-Specific Isotope Labeling in NMR Spectroscopy

The RNA NMR Bottleneck: Beyond Uniform Labeling The functional versatility of RNA—from riboswitches to catalytic ribozymes—is governed by its dynamic conformational landscape. Solution-state Nuclear Magnetic Resonance (N...

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Author: BenchChem Technical Support Team. Date: April 2026

The RNA NMR Bottleneck: Beyond Uniform Labeling

The functional versatility of RNA—from riboswitches to catalytic ribozymes—is governed by its dynamic conformational landscape. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited to probe these dynamics at atomic resolution. However, as RNA size increases beyond 30 nucleotides, researchers encounter a severe spectroscopic bottleneck: signal degeneracy and rapid transverse relaxation ( R2​ )[1].

Historically, uniform 13C/15N labeling was the gold standard. Yet, in uniformly labeled RNA, the dense network of 13C-13C scalar couplings ( 1JCC​≈40 Hz) within the ribose ring (C1'-C2'-C3'-C4'-C5') and the nucleobases induces severe multiplet splitting. This not only halves the signal-to-noise ratio per coupling but also introduces complex dipole-dipole cross-relaxation pathways that artificially broaden linewidths and confound model-free dynamics analysis[2].

To break this limit, site-specific 13C labeling of adenosine—specifically targeting the ribose 2'-carbon (2'-13C) and the nucleobase 2-carbon (2-13C)—has emerged as a transformative methodology. By isolating specific 13C-1H spin pairs, we eliminate homonuclear scalar couplings and enable advanced relaxation-optimized experiments[3].

The Physics of Spin Isolation: Causality in Experimental Design

As an application scientist, selecting the correct labeling topology is not merely a protocol choice; it is a physical imperative dictated by the relaxation mechanisms of the target molecule.

Ribose 2'-13C Labeling for Sugar Pucker Dynamics: The 2'-hydroxyl group is the defining chemical feature of RNA, driving its thermodynamic stability and tertiary folding. Probing the C3'-endo to C2'-endo conformational transitions requires accurate measurement of 13C longitudinal ( R1​ ) and transverse ( R1​ρ ) relaxation rates. In a uniformly labeled ribose ring, the 13C2' relaxation is heavily contaminated by dipolar interactions with 13C1' and 13C3'. By employing an alternate-site labeling strategy (isolating the 2'-13C spin), we effectively remove 1JCC​ interference, yielding pure Lorentzian singlets that provide mathematically rigorous order parameters ( S2 )[2].

Adenosine 2-13C Labeling for TROSY: For large RNAs (>40 kDa), global tumbling is slow, leading to extreme line broadening. The C2 position of adenine is uniquely positioned as an isolated CH vector. Labeling this specific site with 13C (or a 19F-13C pair) allows for the exploitation of the Transverse Relaxation-Optimized Spectroscopy (TROSY) effect. The mutual cancellation of Chemical Shift Anisotropy (CSA) and Dipole-Dipole (DD) interactions at the C2 position results in exceptionally sharp resonances, enabling the study of RNAs up to 124 nucleotides in solution[4].

SpinSystem U Uniform 13C Labeling (Standard rNTPs) U1 Active 1JCC Couplings (C1'-C2', C2'-C3') U->U1 S Site-Specific 13C Labeling (2'-13C or 2-13C Adenosine) S1 Isolated 13C-1H Spin Pair S->S1 U2 Dipolar Broadening & Spectral Crowding U1->U2 U3 Limited to <30 nt RNAs U2->U3 S2 Elimination of J-Coupling & Enabling TROSY S1->S2 S3 Applicable to >100 nt RNAs S2->S3

Physical advantages of site-specific 13C labeling over uniform labeling in RNA NMR.

Self-Validating Experimental Protocols

The synthesis and incorporation of site-specifically labeled adenosine require rigorous quality control to ensure isotopic fidelity. Below are the field-proven methodologies for generating and utilizing these labels.

Protocol 1: Biosynthesis of Site-Specifically Labeled ATP

To achieve high-yield, specific labeling at the ribose and base positions without complete de novo chemical synthesis, a metabolic engineering approach using mutant E. coli is highly efficient[3].

Step 1: Metabolic Precursor Feeding

  • Inoculate E. coli strain DL323 (which lacks succinate and malate dehydrogenases, disabling the TCA cycle) into M9 minimal media.

  • Supplement the media with [3-13C]-pyruvate as the sole carbon source. The asymmetry of this precursor, combined with the TCA cycle block, directs the 13C label specifically to the C1' and C5' of the ribose, and C2/C8 of the purine base, minimizing C2'/C3' scrambling[3]. (Note: For exclusive 2'-13C labeling, alternate precursors like [1,3-13C]-glycerol or direct chemo-enzymatic synthesis using 2-13C-ribose precursors are utilized[2][5]).

Step 2: RNA Extraction and NMP Isolation

  • Harvest cells at OD600 = 0.8. Extract total cellular RNA using phenol-chloroform extraction.

  • Digest the bulk RNA into ribonucleoside monophosphates (rNMPs) using Nuclease P1.

  • Validation Checkpoint: Acquire a 1D 13C NMR spectrum of the rNMP mixture. Confirm the presence of isolated singlets at the target carbon frequencies and the absence of multiplet splitting.

Step 3: Enzymatic Phosphorylation to rNTPs

  • Convert the isolated AMP to ATP using adenylate kinase and pyruvate kinase in the presence of phosphoenolpyruvate (PEP).

  • Purify the resulting [13C]-ATP using strong anion-exchange chromatography (e.g., Mono Q column).

Protocol 2: In Vitro Transcription and NMR Acquisition

Step 1: RNA Preparation

  • Perform In Vitro Transcription (IVT) using T7 RNA Polymerase, a linearized DNA template, and the site-specifically labeled [13C]-ATP alongside unlabeled GTP, CTP, and UTP[5].

  • Purify the transcript via preparative denaturing PAGE.

  • Validation Checkpoint: Perform mass spectrometry (MALDI-TOF) to verify the exact mass shift corresponding to the specific number of incorporated 13C atoms.

Step 2: NMR Relaxation Measurements

  • Exchange the RNA into NMR buffer (e.g., 15 mM sodium phosphate, 25 mM NaCl, 0.1 mM EDTA, pH 6.5, in 100% D2O for carbon detection).

  • Acquire 2D 1H-13C HSQC spectra to assign the isolated adenosine resonances.

  • Measure R1​ and R1​ρ using standard pulse sequences. The isolated spin system allows the use of longer spin-lock times without the magnetization transfer artifacts seen in uniformly labeled samples.

Workflow A Precursor Selection (e.g., Labeled Pyruvate) B Biosynthesis / Chemo-Enzymatic ATP A->B C In Vitro Transcription (T7 RNAP) B->C D NMR Spectroscopy (HSQC, Relaxation) C->D E Model-Free Dynamics Analysis D->E

End-to-end workflow for the generation and NMR analysis of site-specifically 13C-labeled RNA.

Quantitative Data Presentation

To highlight the spectroscopic advantages of site-specific labeling, the following tables summarize the comparative metrics between uniform and site-specific adenosine labeling strategies.

Table 1: Comparison of Adenosine Labeling Strategies in RNA NMR

Labeling StrategyTarget Spin System 1JCC​ InterferenceApplicable RNA Size LimitPrimary Application
Uniform 13C/15N All Ribose & Base CarbonsSevere (~40 Hz)< 30 ntGlobal resonance assignment of small RNAs.
Ribose 2'-13C C2' (Sugar Pucker)Eliminated~ 50-70 ntPrecise R1​ / R2​ relaxation; sugar pucker dynamics[2].
Base 2-13C C2 (Adenine Base)Eliminated> 100 ntTROSY; global folding; ligand binding interfaces[4].
Base[2-19F, 2-13C] C2 (Adenine Base)Eliminated~ 124 nt19F-13C TROSY; extreme molecular weight RNAs[4].

Table 2: Expected NMR Relaxation Parameters (Adenosine C2/C2' at 14.1 Tesla, 298 K)

ParameterUniform 13C ATPSite-Specific 13C ATPPhysical Implication
Linewidth ( Δν1/2​ ) 15 - 25 Hz5 - 8 HzRemoval of scalar coupling sharpens peaks, increasing S/N.
Apparent R1​ (s −1 ) Biased (Cross-relaxation)True auto-relaxationAccurate extraction of picosecond-nanosecond dynamics.
Heteronuclear NOE Complex multipletSingle resolved peakDirect measurement of local spatial rigidity.

Conclusion

For the structural biologist or drug development professional targeting RNA, the transition from uniform to site-specific 13C labeling is not a luxury—it is a necessity for large transcripts. By strategically placing 13C isotopes at the 2'-ribose or 2-base positions of adenosine, researchers can bypass the fundamental physical limitations of spin-spin coupling. This self-validating approach ensures that the extracted dynamic parameters reflect true macromolecular motion rather than spectroscopic artifacts, paving the way for high-fidelity RNA-targeted drug discovery.

References

  • Lu, K., Miyazaki, Y., & Summers, M. F. (2010). "Isotope labeling strategies for NMR studies of RNA." Journal of Biomolecular NMR. 1

  • Johnson, J. E., & Hoogstraten, C. G. (2006). "Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA." Journal of Biomolecular NMR.2

  • Thakur, C., Sama, J., Jackson, M., Chen, B., & Dayie, T. K. (2010). "Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy." Journal of Biomolecular NMR. 3

  • Juen, F., et al. (2023). "Enhanced TROSY Effect in [2-19F, 2-13C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution." Angewandte Chemie International Edition. 4

  • Olenginski, L. T., & Dayie, T. K. (2020). "Chemo-enzymatic synthesis of [2-13C, 7-15 N]-ATP for facile NMR analysis of RNA." Monatshefte für Chemie/Chemical Monthly. 5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of Adenosine-2'-¹³C into Synthetic RNA

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of adenos...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of adenosine-2'-¹³C into synthetic RNA. This powerful technique is invaluable for researchers in structural biology, drug development, and RNA biochemistry, enabling precise NMR spectroscopic analysis of RNA structure, dynamics, and interactions.

Introduction: The Significance of Site-Specific Isotopic Labeling

The function of an RNA molecule is intrinsically linked to its three-dimensional structure and conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these properties at atomic resolution. However, for larger RNA molecules, spectral overlap and signal degeneracy present significant challenges.[1][2] Site-specific isotopic labeling, such as the incorporation of ¹³C at a single, defined position within the RNA sequence, can dramatically simplify complex NMR spectra.[3][4] Labeling the 2'-position of the ribose sugar provides a unique probe into the sugar pucker conformation and the local environment of the RNA backbone, which are critical for understanding RNA folding and function.

This application note details the de novo synthesis of the required adenosine-2'-¹³C phosphoramidite building block, its incorporation into an RNA oligonucleotide via solid-phase synthesis, and the subsequent purification and characterization of the labeled RNA.

Part 1: Synthesis of 5'-O-DMT-N⁶-benzoyl-2'-¹³C-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

The cornerstone of this methodology is the chemical synthesis of the adenosine-2'-¹³C phosphoramidite. As this is a highly specialized reagent, it is often not commercially available and requires custom synthesis. The following is a proposed synthetic pathway based on established principles of nucleoside chemistry.

Diagram: Proposed Synthetic Pathway for Adenosine-2'-¹³C Phosphoramidite

G cluster_0 Synthesis of 2'-¹³C-Adenosine cluster_1 Protection and Phosphitylation A 1,3,5-Tri-O-benzoyl-α-D-ribofuranose C 2'-C-nitro-[¹³C]-methyl intermediate A->C Henry Reaction B [¹³C]Nitromethane B->C D 2'-¹³C-Adenosine C->D Multi-step conversion E 5'-O-DMT-2'-¹³C-adenosine D->E 5'-O-DMT protection F 5'-O-DMT-N⁶-benzoyl-2'-¹³C-adenosine E->F N⁶-Benzoyl protection G 5'-O-DMT-N⁶-benzoyl-2'-O-TBDMS-2'-¹³C-adenosine F->G 2'-O-TBDMS protection H Final Phosphoramidite G->H Phosphitylation

Caption: Proposed synthetic scheme for adenosine-2'-¹³C phosphoramidite.

Protocol 1: Synthesis of Adenosine-2'-¹³C Phosphoramidite

This protocol is intended for experienced synthetic organic chemists. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents.

Materials:

  • 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

  • [¹³C]Nitromethane

  • Standard reagents for multi-step organic synthesis (consult literature for analogous reactions)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Benzoyl chloride

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2'-¹³C-Adenosine: This is a multi-step process that begins with the introduction of the ¹³C label. A plausible approach involves a Henry (nitroaldol) reaction between a protected ribose derivative, such as 1,3,5-tri-O-benzoyl-α-D-ribofuranose, and [¹³C]nitromethane to introduce the ¹³C at the 2'-position. Subsequent chemical transformations, including reduction of the nitro group, introduction of the adenine base, and deprotection, will yield the desired 2'-¹³C-adenosine. This complex synthesis requires careful optimization and characterization at each step.

  • 5'-O-DMT Protection: Dissolve the synthesized 2'-¹³C-adenosine in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in slight excess. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product by silica gel chromatography.

  • N⁶-Benzoyl Protection: The 5'-O-DMT protected nucleoside is then subjected to benzoylation of the exocyclic amine of the adenine base using benzoyl chloride in pyridine. Purify the product by column chromatography.

  • 2'-O-TBDMS Protection: Protect the 2'-hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in an appropriate solvent like DMF. This step is crucial for preventing side reactions during solid-phase synthesis. Purify the fully protected nucleoside.

  • Phosphitylation: The final step is the reaction of the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) in anhydrous dichloromethane. The reaction product, the target phosphoramidite, is purified by silica gel chromatography under anhydrous conditions and stored under an inert atmosphere at low temperature (-20°C).

Note on Custom Phosphoramidites: The synthesis of custom phosphoramidites is a complex process. Alternatively, several companies offer custom synthesis of labeled phosphoramidites, which can be a more time and cost-effective option for research groups without extensive experience in nucleoside chemistry.

Part 2: Solid-Phase Synthesis of Adenosine-2'-¹³C Labeled RNA

The incorporation of the custom-synthesized phosphoramidite into an RNA oligonucleotide is achieved using a standard automated solid-phase synthesizer.

Diagram: Solid-Phase RNA Synthesis Cycle

A 1. Detritylation (DMT Removal) B 2. Coupling (Add Adenosine-2'-¹³C) A->B C 3. Capping (Block Unreacted 5'-OH) B->C D 4. Oxidation (P(III) to P(V)) C->D D->A Next Cycle E Repeat Cycle for Next Nucleotide D->E

Caption: The four-step cycle of solid-phase RNA synthesis.

Protocol 2: Automated Solid-Phase RNA Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

Materials:

  • Adenosine-2'-¹³C phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard RNA phosphoramidites (A, C, G, U)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution

  • Oxidizing solution

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Controlled Pore Glass (CPG) solid support with the first nucleoside pre-attached

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Install the adenosine-2'-¹³C phosphoramidite vial on the synthesizer. Ensure all other reagent bottles are filled with fresh solutions.

  • Sequence Programming: Enter the desired RNA sequence into the synthesizer's software, specifying the position for the incorporation of the labeled adenosine.

  • Synthesis Initiation: Start the synthesis program. The synthesizer will perform the following steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT protecting group from the growing RNA chain.

    • Coupling: Activation of the incoming phosphoramidite and its reaction with the 5'-hydroxyl of the growing chain. For the custom adenosine-2'-¹³C phosphoramidite, it is advisable to increase the coupling time or perform a double or triple coupling to maximize incorporation efficiency, as custom phosphoramidites may have slightly different reaction kinetics.[5]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Final Detritylation (Optional): The final DMT group can be removed by the synthesizer (DMT-off) or left on for purification (DMT-on). DMT-on purification can aid in separating the full-length product from shorter failure sequences.

Part 3: Deprotection and Purification of the Labeled RNA

After synthesis, the RNA must be cleaved from the solid support and all protecting groups removed.

Protocol 3: RNA Cleavage, Deprotection, and Purification

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (DMSO)

  • Sodium acetate solution

  • Ethanol (ice-cold)

  • Nuclease-free water

  • HPLC system with an anion-exchange or reverse-phase column

Procedure:

  • Cleavage and Base Deprotection: Transfer the CPG support to a screw-cap vial and add the AMA solution. Heat at the recommended temperature (e.g., 65°C) for the specified time to cleave the RNA from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • 2'-O-TBDMS Deprotection: After cooling, evaporate the AMA solution. Resuspend the pellet in a solution of TEA·3HF in DMSO and heat to remove the 2'-O-TBDMS protecting groups.

  • Ethanol Precipitation: Quench the desilylation reaction and precipitate the RNA by adding sodium acetate and ice-cold ethanol. Centrifuge to pellet the RNA, wash with cold ethanol, and air-dry the pellet.

  • Purification by HPLC: Resuspend the RNA pellet in nuclease-free water. Purify the labeled RNA using high-performance liquid chromatography (HPLC). Anion-exchange HPLC is often preferred for its high resolution of oligonucleotides. Collect the fractions corresponding to the full-length product.

  • Desalting: Desalt the purified RNA using a suitable method, such as size-exclusion chromatography or ethanol precipitation.

Part 4: Characterization of the Adenosine-2'-¹³C Labeled RNA

It is crucial to verify the successful incorporation of the labeled nucleotide and the overall integrity of the synthesized RNA.

Table 1: Characterization Methods
Technique Purpose Expected Outcome
Mass Spectrometry (ESI-MS or MALDI-TOF) To confirm the molecular weight of the synthesized RNA.The observed mass should match the calculated mass of the RNA containing one ¹³C atom.
NMR Spectroscopy (¹H-¹³C HSQC) To directly detect the ¹³C label and its attached proton.A single cross-peak corresponding to the C2'-H2' correlation of the labeled adenosine.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) To assess the purity and length of the RNA.A single major band at the expected molecular weight.
Protocol 4: Characterization by Mass Spectrometry and NMR
  • Mass Spectrometry: Prepare a dilute solution of the purified RNA in a suitable buffer. Analyze by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The resulting spectrum should show a major peak corresponding to the molecular weight of the target RNA, with a +1 Da shift compared to its unlabeled counterpart.

  • NMR Spectroscopy: Dissolve the lyophilized RNA in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O with phosphate buffer and salt). Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. The presence of a single cross-peak in the expected region for the ribose C2'-H2' correlation will confirm the successful and site-specific incorporation of the adenosine-2'-¹³C.

Conclusion

The site-specific incorporation of adenosine-2'-¹³C into synthetic RNA is a powerful technique for detailed structural and dynamic studies by NMR spectroscopy. While the synthesis of the labeled phosphoramidite requires significant expertise in organic chemistry, the subsequent solid-phase synthesis and purification are based on well-established protocols. The ability to introduce a single ¹³C label at a specific ribose position provides a unique window into the local conformation and environment of the RNA backbone, paving the way for a deeper understanding of RNA biology and the development of novel RNA-targeted therapeutics.

References

  • Becette, O., Olenginski, L. T., & Dayie, T. K. (2019). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 24(19), 3476. [Link]

  • Nainytė, M., Amatov, T., & Carell, T. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. Chemical Communications, 55(81), 12216-12218. [Link]

  • Wurm, M., Griese, J. J., & Bauknecht, M. (2021). Practical Synthesis of Cap-4 RNA. ChemBioChem, 22(10), 1777-1781. [Link]

  • Srivastava, S. C., et al. (2010). Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3.
  • Silantes. (2023, November 3). Synthesizing Stable Isotope-Labeled Nucleic Acids. Retrieved from [Link]

  • emp BIOTECH. (n.d.). Phosphoramidites. Retrieved from [Link]

  • Ramos, A., & Varani, G. (1997). A new method to detect and characterize site-specific 13C-labeled nucleic acids. Journal of the American Chemical Society, 119(14), 3462-3463.
  • Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic acids research, 20(17), 4515–4523. [Link]

  • Tolbert, T. J., & Williamson, J. R. (2000). Preparation of specifically 2H- and 13C-labeled ribonucleotides. Methods in enzymology, 317, 18–38. [Link]

  • Wada, T., et al. (2002). Synthesis of [5'- 13 C]Ribonucleosides and 2'-Deoxy[5' - 13 C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5244-5249. [Link]

  • Kreutz, C., et al. (2017). Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA. Chemical Science, 8(12), 8036-8041. [Link]

  • Felli, I. C., & Pierattelli, R. (2014). Novel methods for NMR studies of large RNAs. Journal of Magnetic Resonance, 241, 107-115.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Glen Research. (n.d.). MODIFIED RNA PHOSPHORAMIDITES USEFUL IN SIRNA RESEARCH AND BIOLOGICALLY SIGNIFICANT 1-METHYL-ADENOSINE. Retrieved from [Link]

  • Marchanka, A., et al. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 706596. [Link]

  • Maeda, M., Patel, A. D., & Hampton, A. (1977). Formation of ribonucleotide 2',3'-cyclic carbonates during conversion of ribonucleoside 5'-phosphates to diphosphates and triphosphates by the phosphorimidazolidate procedure. Nucleic acids research, 4(8), 2843–2853. [Link]

  • U.S. Patent No. 5,227,296. (1993). Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates.
  • Silantes. (n.d.). Adenosine Phosphoramidite. Retrieved from [Link]

  • Kerwood, D. J., & Schiffer, C. A. (2002). Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5'' in nucleotides. Journal of biomolecular NMR, 22(4), 329–340. [Link]

  • ResearchGate. (n.d.). Synthesis of A) [2‐¹⁹F, 2,8‐¹³C2]‐adenosine phosphoramidite 11, and B) [2‐¹⁹F, 2‐¹³C]‐modified adenosine RNA triphosphate 18 and non‐hydrolysable adenosine RNA triphosphate 19. Retrieved from [Link]

  • Beaucage, S. L. (2020). Bio-Orthogonal Chemistry Enables Solid Phase Synthesis of Long RNA Oligonucleotides. The Journal of organic chemistry, 85(21), 13575–13586. [Link]

  • Watts, J. K., & Damha, M. J. (2004). Synthesis of the Phosphoramidite Derivatives of 2'-Deoxy-2'-C-α-methylcytidine and 2'-Deoxy-2'-C-α-hydroxymethylcytidine: Analogues for Chemical Dissection of RNA's 2'-Hydroxyl Group. The Journal of organic chemistry, 69(15), 5021–5029. [Link]

  • Yamamoto, M., et al. (2020). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Nucleic acids research, 48(16), 8866–8877. [Link]

Sources

Application

High-Resolution 2D NMR Spectroscopy of Adenosine-2'-13C Labeled RNA: Unlocking Sugar Pucker Dynamics and Structural Biology

Executive Summary RNA is a highly dynamic macromolecule whose biological function is inextricably linked to its three-dimensional architecture and conformational plasticity. As a Senior Application Scientist in structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

RNA is a highly dynamic macromolecule whose biological function is inextricably linked to its three-dimensional architecture and conformational plasticity. As a Senior Application Scientist in structural biology, I have designed this Application Note to address a persistent bottleneck in RNA NMR spectroscopy: severe spectral crowding and line broadening in large transcripts. By employing site-specific Adenosine-2'-13C labeling, researchers can isolate 1H−13C spin pairs, eliminate homonuclear scalar couplings ( 1JCC​ ), and achieve unprecedented resolution. This guide details the causality behind experimental choices, self-validating protocols, and advanced 2D NMR workflows tailored for drug development professionals targeting RNA excited states.

Scientific Context & Causality: Why Adenosine-2'-13C?

The 2'-hydroxyl (2'-OH) group is the defining chemical feature of RNA, dictating its preference for the A-form helical geometry (C3'-endo sugar pucker) and serving as a critical interaction node[1].

Historically, studying RNA dynamics by NMR using uniformly 13C/15N -labeled samples has been severely hampered by spectral crowding and line broadening caused by strong one-bond homonuclear scalar couplings ( 1JCC​ )[2].

The Causality of the Approach:

  • Why Adenosine? Adenosine residues are frequently enriched in functionally critical, non-canonical RNA motifs (e.g., A-minor interactions, apical loops, and bulges). These regions are highly dynamic and serve as primary binding pockets for small-molecule therapeutics.

  • Why the 2'-Position? The chemical shift of the C2' carbon is exquisitely sensitive to the sugar pucker conformation. By selectively enriching only the 2'-carbon of adenosine residues using specialized ATP analogs, researchers isolate the 1H2′−13C2′ spin pairs[3]. Because the adjacent C1' and C3' atoms remain 12C (NMR-inactive), the 1JCC​ coupling is eliminated. This yields sharp, singlet resonances in the carbon dimension, enabling high-resolution 2D NMR studies and precise quantification of microsecond-to-millisecond ( μs−ms ) dynamics without spectral overlap.

Experimental Workflow

RNA_Workflow A 1. Precursor Synthesis Adenosine-2'-13C-ATP B 2. In Vitro Transcription (T7 RNAP + Unlabeled NTPs) A->B C 3. RNA Purification & Refolding (Mg2+) B->C D 4. 2D NMR Acquisition (HSQC, NOESY, CPMG) C->D

Workflow for the synthesis and 2D NMR analysis of adenosine-2'-13C labeled RNA.

Step-by-Step Methodologies

Protocol 1: Preparation of Adenosine-2'-13C Labeled RNA

Objective: Synthesize RNA with site-specific isotopic enrichment to avoid background noise.

  • Reagent Assembly: Procure Adenosine-2'-13C-5'-triphosphate. Commercially available streamline this process and ensure high isotopic purity (>98% 13C )[4].

  • In Vitro Transcription (IVT): Prepare a 10 mL transcription reaction containing 40 mM Tris-HCl (pH 8.0), 20 mM MgCl2​ , 2 mM spermidine, T7 RNA polymerase, and a linearized DNA template.

  • NTP Stoichiometry (Critical Step): Add unlabeled GTP, CTP, and UTP at 4 mM each. Add the specifically labeled Adenosine-2'-13C-ATP at 4 mM. Causality: Using T7 RNAP over chemical synthesis for RNAs >40 nucleotides ensures high yield and proper secondary structure folding.

  • Purification: Purify the transcript via preparative denaturing PAGE or anion-exchange HPLC. Exchange into NMR buffer (e.g., 15 mM Sodium Phosphate, 25 mM NaCl, 0.1 mM EDTA, 10% D2​O , pH 6.5).

Self-Validating Checkpoint: Before initiating multi-day 2D NMR acquisitions, perform a 1D 13C -filtered 1H NMR experiment. A successful incorporation will yield a spectrum devoid of complex multiplet splitting (confirming the absence of 1JCC​ coupling from adjacent 12C1′ and 12C3′ atoms), presenting as a clean singlet in the carbon dimension.

Protocol 2: 2D NMR Acquisition Protocols

Objective: Map chemical shifts and extract sugar pucker dynamics.

  • 2D 1H−13C HSQC (Chemical Shift Mapping):

    • Setup: Set the 13C carrier frequency to 78 ppm (the center of the RNA C2' region) and the spectral width to 20 ppm.

    • Causality: Because only A-C2' is labeled, the spectrum will exclusively display A-H2'/C2' cross-peaks. This acts as a structural fingerprint.

  • 2D 13C -edited NOESY (Tertiary Structure Validation):

    • Setup: Use a mixing time ( τm​ ) of 150–250 ms.

    • Causality: This experiment identifies spatial proximities (< 5 Å) between the labeled A-H2' protons and unlabeled protons (e.g., base protons or adjacent ribose protons), validating the 3D fold.

  • 2D 13C CPMG Relaxation Dispersion (Dynamics):

    • Setup: Acquire a series of 2D HSQC-based CPMG spectra with varying refocusing field strengths ( νCPMG​ ranging from 50 Hz to 1000 Hz).

Self-Validating Checkpoint: Extract the effective transverse relaxation rates ( R2,eff​ ) at varying CPMG frequencies. If the RNA is strictly static, the R2,eff​ profile will be flat. A statistically significant dispersive curve (e.g., F-test p < 0.05) self-validates the presence of μs−ms conformational exchange, confirming that the labeled 2'-carbon is actively repuckering between C3'-endo and C2'-endo states[1].

Data Presentation & Interpretation

Quantitative NMR data must be systematically interpreted to distinguish between the dominant ground state (GS) and transient excited states (ES).

Table 1: Characteristic NMR Parameters for RNA Sugar Pucker

ParameterC3'-endo (A-form Helices)C2'-endo (B-form/Flexible Loops)
13C2′ Chemical Shift ~74.0 - 76.0 ppm~79.0 - 82.0 ppm
1H2′ Chemical Shift ~4.0 - 4.5 ppm~4.5 - 5.0 ppm
3J(H1′−H2′) Coupling < 2 Hz (Often unobservable)> 7 Hz (Strong coupling)
Interproton Distance (H1'-H2') ~2.8 Å~2.9 Å

Table 2: Recommended 2D NMR Workflows for Adenosine-2'-13C RNA

ExperimentPrimary PurposeKey Acquisition Parameters
2D 1H−13C HSQC Chemical shift mapping of A-C2'/H2' pairs. 13C offset: 78 ppm; 13C SW: 20 ppm.
2D 13C -edited NOESY Spatial proximity and tertiary structure validation.Mixing time: 150-250 ms.
2D 13C CPMG Dispersion Quantifying μs−ms sugar repuckering dynamics. νCPMG​ : 50 - 1000 Hz.
2D 13C R1ρ​ Dispersion Probing faster (low μs ) conformational exchange.Spin-lock field strengths: 1 - 5 kHz.

Causality of Sugar Pucker Dynamics in Drug Discovery

RNA does not exist as a single static structure. It transiently visits "excited states" (ES) that often expose hidden binding pockets. The C2'-endo sugar pucker is a hallmark of these flexible, druggable states.

Sugar_Pucker_Dynamics S1 Ground State (GS) C3'-endo Pucker (~90-99%) S2 Excited State (ES) C2'-endo Pucker (~1-10%) S1->S2 k_ex S2->S1 Ligand Small Molecule Binding (Conformational Trapping) S2->Ligand Target Recognition NMR 2D Relaxation Dispersion (13C CPMG / R1ρ) NMR->S1 NMR->S2

Causality of RNA sugar pucker dynamics and its role in small molecule recognition.

By utilizing Adenosine-2'-13C labeled RNA, drug development professionals can directly monitor the C3′−endo⇌C2′−endo transition. When a small molecule binds specifically to the excited state, the 2D HSQC spectrum will show the C2' resonance shifting toward the ~80 ppm region, confirming the mechanism of action (conformational trapping).

References

  • Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics. Nucleic Acids Research.[Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews.[Link]

  • Enhanced TROSY Effect in [2-19F, 2-13C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution. Journal of the American Chemical Society.[Link]

Sources

Method

Application Note: Measuring RNA Dynamics with Adenosine-2'-¹³C Relaxation Dispersion NMR

Target Audience: Structural Biologists, RNA Biophysicists, and RNA-Targeted Drug Development Professionals. The Biophysical Imperative: Probing RNA "Excited States" RNA molecules are not static scaffolds; they are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, RNA Biophysicists, and RNA-Targeted Drug Development Professionals.

The Biophysical Imperative: Probing RNA "Excited States"

RNA molecules are not static scaffolds; they are highly dynamic machines. Their biological functions—ranging from riboswitch metabolite sensing to viral genome packaging and spliceosome assembly—rely on transient transitions from a highly populated, thermodynamically stable Ground State (GS) to low-populated, short-lived Excited States (ES) . These conformational exchanges typically occur on the microsecond-to-millisecond ( μ s–ms) timescale.

Because excited states often populate less than 5% of the ensemble and interconvert rapidly, they are "invisible" to standard structural biology techniques like X-ray crystallography or cryo-EM. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Relaxation Dispersion (RD) , is uniquely capable of detecting these transient states, extracting their thermodynamics (populations, pE​ ), kinetics (exchange rates, kex​ ), and structural signatures (chemical shift differences, Δω )[1].

RNA_Dynamics GS Ground State (GS) Population > 90% Observable ES Excited State (ES) Population < 10% Transient/Invisible GS->ES k1 (Forward) ES->GS k-1 (Reverse)

Microsecond-to-millisecond conformational exchange between RNA ground and excited states.

Causality of Experimental Design: The Necessity of Adenosine-2'-¹³C

The Problem: Homonuclear Scalar Couplings ( 1JCC​ )

Historically, applying Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion to RNA was severely hindered by sample preparation limitations. When RNA is uniformly ¹³C-labeled, adjacent carbon atoms (e.g., C1', C2', and C3' in the ribose ring) exhibit strong one-bond scalar couplings ( 1JCC​≈40 Hz). During a CPMG pulse train, the 180° radiofrequency pulses fail to perfectly refocus the magnetization of these coupled spin systems. This introduces severe modulations and artifacts into the relaxation dispersion profiles, rendering the extraction of accurate kinetic data nearly impossible[2].

The Solution: Isolated Spin Systems

To measure sugar repuckering dynamics (the transition between C2'-endo and C3'-endo conformations) or backbone flexibility, we must isolate the NMR probe. By utilizing selectively labeled [2'-¹³C]-Adenosine triphosphate (ATP) during in vitro transcription, the C2' carbon of the ribose sugar becomes an isolated spin[3].

  • Causality: Because the adjacent C1' and C3' positions are ¹²C (NMR inactive), the 1JCC​ coupling is physically eliminated. This allows the CPMG pulse sequence to cleanly refocus chemical shift evolution without scalar coupling interference, yielding pristine dispersion curves[2].

  • Why Adenosine? Adenosine residues are frequently found in apical loops, internal bulges, and A-minor motifs, acting as the dynamic "hinges" of RNA architecture. Furthermore, long-range dipolar couplings in isolated adenosine spins are manageable but must be accounted for in highly precise R1​ and R2​ modeling[4].

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the end-to-end self-validating system for executing an Adenosine-2'-¹³C CPMG relaxation dispersion experiment.

Workflow A 1. Synthesis of [2'-13C]-ATP B 2. In Vitro Transcription (IVT) A->B C 3. CPMG/R1ρ NMR Spectroscopy B->C D 4. Bloch-McConnell Modeling C->D E 5. Extract: kex, pE, Δω D->E

Workflow for measuring RNA dynamics using site-specific 13C isotope labeling and NMR.

Phase 1: Sample Preparation & Quality Control
  • Chemo-Enzymatic Synthesis: Synthesize or procure [2'-¹³C]-ATP. Ensure the precursor explicitly lacks ¹³C at the 1' and 3' positions to guarantee spin isolation.

  • In Vitro Transcription (IVT): Transcribe the target RNA using T7 RNA polymerase, substituting standard ATP with [2'-¹³C]-ATP. Unlabeled GTP, CTP, and UTP are used.

  • Purification: Purify the RNA transcript via denaturing Polyacrylamide Gel Electrophoresis (PAGE) or anion-exchange HPLC to single-nucleotide resolution.

  • Buffer Exchange (The Causality of D₂O): Exchange the RNA into NMR buffer (e.g., 15 mM sodium phosphate, 25 mM NaCl, 0.1 mM EDTA, pH 6.4) prepared in 100% D₂O .

    • Causality: The ribose C2' position has no exchangeable protons. Utilizing 100% D₂O eliminates radiation damping from the H₂O solvent and suppresses detrimental spin-diffusion pathways, drastically improving the Signal-to-Noise Ratio (SNR) of the ¹³C-¹H correlation spectra.

  • Quality Control (Self-Validation Step): Acquire a 1D ¹³C spectrum. The C2' resonances (~70-75 ppm) must appear as sharp singlets. If doublet splitting (~40 Hz) is observed, isotopic scrambling or precursor contamination has occurred, and the sample will fail in CPMG experiments.

Phase 2: NMR Data Acquisition
  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 600 MHz to 800 MHz) equipped with a ¹³C-optimized cryoprobe.

  • Temperature Optimization: Acquire 2D ¹³C-¹H HSQC spectra at multiple temperatures (e.g., 15°C, 25°C, 35°C).

    • Causality: Conformational exchange is highly temperature-dependent. You must tune the temperature so that the exchange rate ( kex​ ) falls within the sensitive window of the CPMG experiment (typically 100 – 3000 s⁻¹)[1].

  • Constant-Time CPMG Sequence: Execute a 2D ¹³C constant-time CPMG sequence.

    • Causality: A constant relaxation delay ( Trelax​≈40 ms) ensures that intrinsic relaxation ( R20​ ) is identical across all points. Any variation in peak intensity is therefore strictly caused by the suppression of chemical exchange ( Rex​ ) by the applied RF pulses.

  • Pulse Parameter Sweep: Vary the CPMG field strength ( νCPMG​ ) across 10-15 points ranging from 50 Hz to 1000 Hz. Include duplicate points at low, medium, and high frequencies to estimate experimental error.

Phase 3: Data Processing & Kinetic Modeling
  • Intensity Extraction: Integrate the volume of the C2'-H2' cross-peaks in the 2D spectra for each νCPMG​ value.

  • Effective Relaxation Rate ( R2,eff​ ): Calculate R2,eff​ using the equation:

    R2,eff​(νCPMG​)=Trelax​−1​ln(I0​I(νCPMG​)​)

    Where I0​ is the reference intensity without the CPMG block.

  • Bloch-McConnell Fitting: Fit the dispersion profiles ( R2,eff​ vs. νCPMG​ ) to the Carver-Richards equation or via numerical integration of the Bloch-McConnell equations. This extracts the thermodynamic and kinetic parameters of the RNA excited state.

Quantitative Data Summaries

To aid in experimental design, the following tables summarize the comparative advantages of labeling strategies and the typical kinetic parameters extractable from these experiments.

Table 1: Comparison of Isotope Labeling Strategies for RNA NMR Dynamics

Labeling Strategy 1JCC​ Scalar CouplingCPMG ArtifactsPrimary Application
Uniform ¹³C/¹⁵N Present (~40 Hz)Severe / UnusableGround state structure determination, NOESY walks
Adenosine-2'-¹³C Absent (Isolated spin)NoneSugar repuckering, backbone dynamics, ligand binding
Adenosine-2-¹³C Absent (Isolated spin)NoneBase-pairing dynamics, Watson-Crick to Hoogsteen transitions

Table 2: Typical Relaxation Dispersion Parameters Extractable from Isolated Spins

ParameterSymbolBiological InterpretationTypical NMR Detection Range
Exchange Rate kex​ The speed of the conformational transition ( k1​+k−1​ )100 s⁻¹ – 5,000 s⁻¹
Excited State Population pE​ Thermodynamic stability of the transient state0.5% – 10%
Chemical Shift Difference Δω Structural/electronic environment of the excited state0.5 ppm – 5.0 ppm

References

  • Characterizing RNA Dynamics at Atomic Resolution Using Solution-state NMR Spectroscopy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Characterizing RNA Excited States using NMR Relaxation Dispersion Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment Source: Oxford Academic (Nucleic Acids Research) URL:[Link]

Sources

Application

Application Note: Advanced Sample Preparation Guidelines for Adenosine-2'-13C NMR Spectroscopy

Target Audience: Structural Biologists, NMR Spectroscopists, and RNA Drug Development Professionals. Introduction & The Strategic Advantage of 2'-13C Labeling In the realm of RNA structural biology and nucleoside-based d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, NMR Spectroscopists, and RNA Drug Development Professionals.

Introduction & The Strategic Advantage of 2'-13C Labeling

In the realm of RNA structural biology and nucleoside-based drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for elucidating conformational dynamics. However, as RNA constructs increase in size, researchers face a critical bottleneck: severe spectral crowding and line broadening.

Uniformly 13 C-labeled RNA suffers from massive signal overlap and sensitivity loss due to one-bond homonuclear 13 C- 13 C scalar couplings (typically ~40 Hz in the ribose sugar ring). By utilizing atom-specific labeling—specifically Adenosine-2'- 13 C —researchers can isolate the crucial H2'-C2' correlation. This specific labeling strategy allows for the convenient separation of peaks in the typically crowded H2'/C2' region of a 13 C-HSQC spectrum, drastically reducing spectral complexity and isolating the sugar pucker dynamics (C2'-endo vs. C3'-endo) without homonuclear interference [1].

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is vital to understand that an NMR sample is not merely a mixture of reagents; it is a highly tuned biophysical environment. Every component must be justified by its effect on the magnetic environment and the biomolecule's thermodynamic state.

Buffer Selection and pH Logic

For nucleic acids, a slightly acidic to neutral environment (pH 5.5–6.5) is critical. This specific pH range favors the protonation of exchangeable imino and amino protons, reducing their exchange rate with the bulk solvent and rendering them observable via NMR [2]. If the pH exceeds 7.5, base-catalyzed proton exchange will broaden these vital resonances into the baseline.

Ionic Strength and Probe Tuning

Maintaining an ionic strength below 150 mM is essential. Higher salt concentrations increase the dielectric conductivity of the sample. In modern high-field NMR spectrometers equipped with cryoprobes, high conductivity complicates probe tuning and matching, and can lead to severe sample heating during radiofrequency (RF) pulsing [2].

Self-Validating Systems

A robust protocol must be self-validating. For instance, highly concentrated nucleic acids act as polyanions and can significantly alter the pH of weak buffers. Therefore, the protocol mandates verifying the pH after the RNA has been concentrated, ensuring the final magnetic environment matches the experimental design.

Quantitative Parameters for Sample Formulation

To achieve optimal signal-to-noise ratios (SNR) in 2D and 3D heteronuclear experiments, the sample must be formulated with precise stoichiometric control [3].

ComponentOptimal ConcentrationPurpose / Causality
Adenosine-2'- 13 C RNA 0.5 – 1.0 mMMinimum concentration required for adequate SNR in multidimensional heteronuclear experiments [3].
Sodium Phosphate (NaPi) 10 – 20 mMProvides robust buffering capacity in the pH 6.0–6.8 range without introducing non-exchangeable protons [4].
NaCl / KCl 25 – 100 mMPrevents non-specific electrostatic interactions; kept <150 mM to avoid cryoprobe detuning and RF heating [2].
D 2​ O 10% (v/v)Provides the essential field-frequency lock signal for the spectrometer [3].
DSS or TSP 10 µMInternal chemical shift reference for precise 1 H and 13 C calibration [3].
EDTA (Optional)0.1 – 1.0 mMChelates trace paramagnetic metals (e.g., Fe 2+ , Cu 2+ ) that cause severe relaxation-induced line broadening.
NaN 3​ (Optional)0.02% (w/v)Prevents microbial growth during multi-week data acquisition periods.

Step-by-Step Methodology: The Preparation Protocol

This protocol is designed to eliminate kinetic traps and magnetic susceptibility artifacts, ensuring a pristine sample for high-resolution 1 H- 13 C correlation experiments.

Phase 1: Dissolution and Buffer Exchange
  • Initial Suspension: Suspend the lyophilized Adenosine-2'- 13 C labeled RNA in 500 µL of the optimized NMR buffer (20 mM NaPi, 50 mM NaCl, pH 6.5).

  • Desalting & Concentration: Transfer the solution to a pre-rinsed centrifugal filter unit (e.g., 3 kDa MWCO for small oligonucleotides). Centrifuge at 4,000 × g at 4°C. Repeat the buffer addition and centrifugation three times. Causality: This ensures complete removal of residual solid-phase synthesis salts and trace metals that can disrupt the magnetic field homogeneity.

  • Volume Adjustment: Concentrate the final retentate to exactly 450 µL.

Phase 2: Conformational Annealing (Self-Validation)
  • Thermal Denaturation: Heat the sample to 95°C for 3 minutes in a dry heating block. Causality: This disrupts any kinetic traps, non-specific intermolecular dimers, or aggregates formed during lyophilization.

  • Snap Cooling: Immediately plunge the tube into an ice-water bath for 10 minutes. This forces the RNA to fold into its thermodynamically most stable, monodisperse intramolecular conformation.

Phase 3: Final Preparation and Tube Loading
  • Additives: Add 50 µL of D 2​ O containing 100 µM DSS to the sample. This yields a final volume of 500 µL with 10% D 2​ O and 10 µM DSS.

  • Micro-Filtration: Pass the entire 500 µL mixture through a 0.22 µm spin filter. Causality: Removing microscopic dust or precipitated aggregates eliminates magnetic susceptibility gradients, which is the primary cause of poor shimming and asymmetric peak shapes.

  • Loading: Carefully transfer the solution into a high-quality 5 mm NMR tube (or a 3 mm Shigemi tube for volume-limited samples) using a long glass Pasteur pipette. Dispense slowly from the bottom up to prevent the introduction of micro-bubbles [3].

Workflow Visualization

NMR_Prep cluster_0 Sample Formulation RNA Adenosine-2'-13C RNA (0.5 - 1.0 mM) Anneal Thermal Annealing (Denature at 95°C -> Snap Cool) RNA->Anneal Ensures monodisperse state Buffer NaPi Buffer (pH 6.5) < 150 mM NaCl Buffer->Anneal D2O 10% D2O + 10 µM DSS Tube Load into 5mm / Shigemi Tube D2O->Tube Provides lock & reference Filter 0.22 µm Filtration (Remove Particulates) Anneal->Filter Eliminates aggregation Filter->Tube Acquire 1H-13C HSQC Acquisition (Targeting H2'-C2' correlation) Tube->Acquire Ready for NMR

Workflow and logical dependencies for Adenosine-2'-13C NMR sample preparation.

References

  • Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment. Nucleic Acids Research (Oxford Academic).[Link]

  • Sample requirements - Analyzing NMR data. Université de Montréal.[Link]

  • NMR Sample Preparation Guidelines. University of Cambridge.[Link]

  • Improved Sensitivity and Resolution in 1H−13C NMR Experiments of RNA. Journal of the American Chemical Society.[Link]

Method

Application Note: Tracing Cellular Metabolism and Purine Salvage Using Adenosine-2'-13C Isotopes

Introduction & Mechanistic Rationale Metabolic reprogramming is a core feature of oncogenesis, immune cell activation, and cellular differentiation. While uniformly labeled tracers like[U-13C]glucose are the standard wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Metabolic reprogramming is a core feature of oncogenesis, immune cell activation, and cellular differentiation. While uniformly labeled tracers like[U-13C]glucose are the standard workhorses for bulk metabolic flux analysis (MFA) (1), they often lack the resolution required to dissect specific nucleoside salvage and recycling mechanisms.

Adenosine-2'-13C is a highly specialized, position-specific isotope tracer. By exclusively labeling the 2' carbon of the ribose moiety, it allows researchers to definitively uncouple direct purine nucleotide salvage from ribose recycling through the non-oxidative pentose phosphate pathway (PPP). The power of this tracer lies in its predictable, atom-specific carbon transitions, which provide a self-validating system for tracking metabolic flux.

The Causality of the 2'-13C Label Transition

When exogenous Adenosine-2'-13C enters the cell, it faces a metabolic bifurcation:

  • Direct Salvage: Adenosine kinase (ADK) phosphorylates the molecule to AMP. The M+1 mass shift is retained in the ribose ring, populating the adenylate pool (AMP/ADP/ATP) with M+1 isotopologues.

  • Catabolism and PPP Entry: Adenosine deaminase (ADA) converts adenosine to inosine. Purine nucleoside phosphorylase (PNP) then cleaves inosine into hypoxanthine and ribose-1-phosphate (R1P).

  • Atom-by-Atom Carbon Rearrangement: R1P isomerizes to ribose-5-phosphate (R5P), preserving the 13C label at the C2 position. As R5P enters the non-oxidative PPP, a highly specific series of carbon rearrangements occur (2):

    • Transketolase (TKT): Transfers a 2-carbon ketol group from xylulose-5-phosphate (Xu5P) to the C1 of R5P. The original C2 label of R5P is shifted to the C4 position of sedoheptulose-7-phosphate (S7P) .

    • Transaldolase (TAL): Transfers a 3-carbon unit from S7P to glyceraldehyde-3-phosphate (GAP). The remaining 4-carbon skeleton becomes erythrose-4-phosphate (E4P), with the label now positioned at the C1 carbon of E4P .

    • Second TKT Reaction: Transfers a 2-carbon unit from Xu5P to E4P, forming fructose-6-phosphate (F6P). The C1 label of E4P becomes the C3 label of F6P .

    • Glycolytic Cleavage: F6P is phosphorylated to F1,6BP and cleaved by aldolase. The C3 label segregates exclusively into the C3 position of dihydroxyacetone phosphate (DHAP) .

    • Triosephosphate Isomerase (TPI): Isomerizes DHAP to GAP, shifting the C3 label to the C1 position of GAP . This C1 carbon ultimately becomes the C1 (carboxyl) carbon of pyruvate and lactate .

By tracking the emergence of M+1 lactate, researchers can definitively confirm the complete flux of the salvaged ribose moiety through the non-oxidative PPP and into lower glycolysis.

Experimental Workflow & Protocol

To ensure that the observed M+1 fractions are derived from the tracer and not artifactual background, this protocol utilizes a self-validating design requiring parallel controls with unlabeled adenosine and rigorous natural abundance correction (3).

Step 1: Cell Culture and Isotope Labeling

Causality: Standard media contains high levels of unlabeled glucose and nucleosides that competitively dilute the 13C tracer. Custom dialyzed media is required to control the specific activity of the metabolic pools.

  • Seed cells in 6-well plates and culture until 70-80% confluent.

  • Wash cells twice with warm PBS to remove residual metabolites.

  • Add custom tracing medium (e.g., DMEM formulated with 10% dialyzed FBS, 2 mM glutamine, and a restricted glucose concentration of 1-2 mM to encourage ribose salvage) supplemented with 100 µM Adenosine-2'-13C .

  • Incubate for a defined time course (e.g., 0, 15, 30, 60, 120, 240 minutes). Note: Nucleotide salvage occurs within minutes, whereas isotopic steady-state in the PPP and glycolysis may take 1-2 hours.

Step 2: Quenching and Metabolite Extraction

Causality: Intracellular ATP and sugar phosphates turn over in seconds. Rapid cold-quenching is mandatory to halt enzymatic activity and prevent the degradation of labile intermediates.

  • Rapidly aspirate the tracing medium and wash the monolayer once with ice-cold PBS (complete this within 5 seconds).

  • Immediately quench metabolism by adding 1 mL of pre-chilled (-80°C) extraction solvent (80% Methanol / 20% LC-MS grade water).

  • Scrape the cells on dry ice and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex vigorously for 10 minutes at 4°C, then centrifuge at 16,000 × g for 15 minutes at 4°C to precipitate proteins and cellular debris.

  • Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum concentrator (SpeedVac) operating at room temperature.

Step 3: LC-MS/MS Analysis

Causality: Sugar phosphates and nucleotides are highly polar and exhibit poor retention on standard reverse-phase columns. HILIC chromatography combined with high-pH mobile phases ensures optimal peak shape and separation of isomers like R5P and Xu5P (4).

  • Reconstitute the dried extract in 50 µL of 50% Acetonitrile in water.

  • Inject 5 µL onto a polymeric HILIC column (e.g., SeQuant ZIC-pHILIC, 5 µm, 150 × 2.1 mm) coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exploris or Q-TOF).

  • Mobile Phase A: 20 mM ammonium carbonate with 0.1% ammonium hydroxide (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Operate the MS in polarity switching mode to capture positively charged nucleosides and negatively charged sugar phosphates in a single run.

Step 4: Data Processing & Flux Analysis
  • Extract ion chromatograms using a mass tolerance of < 5 ppm for the exact theoretical m/z of M+0 and M+1 isotopologues.

  • Apply natural abundance correction matrices (using tools like IsoCor or AccuCor) to subtract the natural 13C background (~1.1% per carbon atom), yielding the true fractional enrichment of the tracer.

Quantitative Data Presentation

The table below summarizes the exact mass-to-charge (m/z) ratios required to track the M+0 to M+1 transition through the purine salvage and non-oxidative PPP network.

MetaboliteIonization ModeFormula (M-H)⁻ / (M+H)⁺Expected M+0 m/zExpected M+1 m/z13C Label Position
Adenosine PositiveC₁₀H₁₄N₅O₄⁺268.1040269.1074Ribose C2
AMP NegativeC₁₀H₁₃N₅O₇P⁻346.0558347.0591Ribose C2
Inosine PositiveC₁₀H₁₃N₄O₅⁺269.0880270.0914Ribose C2
Ribose-5-Phosphate NegativeC₅H₁₀O₈P⁻229.0118230.0152C2
Sedoheptulose-7-Phosphate NegativeC₇H₁₄O₁₀P⁻289.0330290.0363C4
Fructose-6-Phosphate NegativeC₆H₁₂O₉P⁻259.0224260.0258C3
Pyruvate NegativeC₃H₃O₃⁻87.008888.0121C1 (Carboxyl)

Visualizing the Metabolic Network

The following diagram maps the atom-specific carbon transition of the 2'-13C label from exogenous adenosine through the purine salvage pathway and the non-oxidative PPP.

G Ado Adenosine-2'-13C (Label at Ribose C2) AMP AMP / ADP / ATP (Label at Ribose C2) Ado->AMP ADK (Salvage) Ino Inosine (Label at Ribose C2) Ado->Ino ADA (Catabolism) R1P Ribose-1-Phosphate (Label at C2) Ino->R1P PNP R5P Ribose-5-Phosphate (Label at C2) R1P->R5P PGM S7P Sedoheptulose-7-Phosphate (Label at C4) R5P->S7P TKT (+ Xu5P) E4P Erythrose-4-Phosphate (Label at C1) S7P->E4P TAL (+ GAP) F6P Fructose-6-Phosphate (Label at C3) E4P->F6P TKT (+ Xu5P) DHAP DHAP (Label at C3) F6P->DHAP Glycolysis (Aldolase) GAP Glyceraldehyde-3-Phosphate (Label at C1) DHAP->GAP TPI Pyr Pyruvate (Label at C1) GAP->Pyr Lower Glycolysis

Carbon transition map of Adenosine-2'-13C through purine salvage and the pentose phosphate pathway.

Troubleshooting & Quality Control

  • Issue: Low M+1 enrichment in PPP intermediates (R5P, S7P, F6P).

    • Cause: High endogenous intracellular glucose is outcompeting the adenosine-derived ribose for PPP flux.

    • Solution: Perform a 1-hour pre-incubation in low-glucose media (1 mM) prior to the introduction of the tracer to prime the cells for nucleoside salvage.

  • Issue: Poor peak shape or severe signal tailing for Ribose-5-Phosphate.

    • Cause: Sugar phosphates are highly susceptible to metal ion chelation within the stainless steel components of the LC system.

    • Solution: Passivate the LC system using medronic acid prior to the run, or supplement the mobile phase with InfinityLab Deactivator Additives to block metal interaction sites.

References

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018).Metabolomics and Isotope Tracing. Cell.
  • Zheng, J., et al. (2019).Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels.
  • Britt, E. C., et al. (2023).Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv.
  • MDC Berlin Protocols. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing NMR Signal Resolution for Adenosine-2'-13C

Welcome to the Advanced Applications Support Portal. This guide is specifically curated for researchers, structural biologists, and drug development professionals working with isotopically labeled RNA and DNA.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is specifically curated for researchers, structural biologists, and drug development professionals working with isotopically labeled RNA and DNA. Optimizing the 13 C nuclear magnetic resonance (NMR) signal for the 2'-carbon of adenosine presents unique challenges due to complex relaxation mechanisms, scalar couplings, and the inherent structural dynamics of the ribose ring.

Below, you will find our diagnostic workflow, troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols designed to restore spectral integrity to your experiments.

Diagnostic Workflow

Use the following decision tree to isolate the root cause of poor resolution or low sensitivity in your adenosine-2'- 13 C spectra.

NMR_Troubleshooting Start Evaluate 13C-Adenosine NMR Spectrum CheckSNR Is the Signal-to-Noise Ratio (SNR) < 10? Start->CheckSNR LowSNR Optimize D1 Delay & Heteronuclear NOE CheckSNR->LowSNR Yes CheckBroad Are the peaks severely broadened? CheckSNR->CheckBroad No BroadPeaks Check RNA Size (> 40 kDa?) CheckBroad->BroadPeaks Yes Overlap Spectral Crowding in Ribose Region? CheckBroad->Overlap No LargeRNA Implement 1H-13C TROSY or 19F-13C Labeling BroadPeaks->LargeRNA Yes SmallRNA Check Buffer Viscosity & Paramagnetics BroadPeaks->SmallRNA No ResolveOverlap Use 3D HCCH-TOCSY or Selective Deuteration Overlap->ResolveOverlap Yes

Diagnostic workflow for resolving 13C-adenosine NMR signal issues.

Troubleshooting Guides (FAQs)

Q1: My adenosine-2'-13C signals are severely broadened in my 50 kDa RNA sample. How can I recover resolution? Answer: As the molecular weight of an RNA complex increases, its rotational correlation time ( τc​ ) slows down. This slow tumbling dramatically increases the efficiency of transverse relaxation ( R2​ ), which is dominated by 1 H- 13 C dipole-dipole (DD) coupling and chemical shift anisotropy (CSA). Solution: You must implement Transverse Relaxation-Optimized Spectroscopy (TROSY). Spin-state selective 13 C frequency editing isolates the slowly relaxing component of the multiplet, yielding greatly improved sensitivity and resolution[1]. For extreme molecular weights, consider synthesizing a [2−19F,2−13C] -adenosine label. The mutual cancellation of the CSA and DD components in the 19 F- 13 C spin pair is vastly superior to 1 H- 13 C, leading to exceptionally narrow linewidths even in >100 kDa complexes[2].

Q2: The Signal-to-Noise Ratio (SNR) for the 2'-13C ribose peak is unacceptably low, even at 1 mM concentration. What acquisition parameters should I adjust? Answer: Poor SNR in 1D 13 C spectra is almost always caused by a suboptimal relaxation delay (D1) or a failure to exploit the heteronuclear Nuclear Overhauser Effect (NOE). Solution: Ensure your D1 delay is set to at least 3×T1​ of the 2'-carbon. The T1​ for ribose carbons in small-to-medium oligonucleotides typically ranges from 1.5 to 3.0 seconds[3]. To boost SNR, apply low-power 1 H irradiation during the D1 delay to build heteronuclear NOE, which transfers polarization from protons to carbons and can theoretically enhance the 13 C signal by up to 199%[4].

Q3: I am experiencing severe spectral crowding in the ribose region (70-85 ppm). How do I unambiguously assign the 2'-13C peak? Answer: The C2' and C3' resonances of RNA often suffer from poor chemical shift dispersion, causing severe overlap. Furthermore, homonuclear 13 C- 13 C scalar couplings artificially broaden the apparent linewidths in uniformly labeled samples[1]. Solution: Transition from 2D to 3D/4D experiments such as 3D HCCH-TOCSY, which correlates the ribose protons and carbons through-bond. Alternatively, employ selective deuteration (e.g., perdeuteration of the ribose ring except at the 2' position) to eliminate homonuclear scalar couplings and simplify the spectrum.

Q4: My 2'-13C adenosine peak appears as a doublet or is shifted unexpectedly. Could this be a structural artifact? Answer: Yes. The 13 C chemical shift of the ribose ring is highly sensitive to the furanose sugar pucker conformation. Solution: RNA typically adopts a C3'-endo (N-type) conformation, but dynamic regions (like bulges or loops) may sample C2'-endo (S-type) states. This conformational exchange can shift the C2' resonance by several ppm[5]. If you observe peak splitting without homonuclear 13 C- 13 C scalar coupling, it indicates a slow conformational exchange on the NMR timescale. Perform variable-temperature (VT) NMR to see if the peaks coalesce; coalescence validates the presence of dynamic structural states rather than sample degradation.

Quantitative Data: Adenosine 13C NMR Parameters

Use the following table to verify your chemical shift assignments and estimate your relaxation parameters. Deviations of >5 ppm from these typical values usually indicate a non-canonical secondary structure, ligand binding, or a mis-referenced spectrum.

Carbon PositionTypical Chemical Shift (ppm)HybridizationDominant Relaxation MechanismTypical T1​ (Small RNA)
C1' 88.0 - 92.0sp 3 Dipole-Dipole ( 1 H- 13 C)~1.5 - 2.5 s
C2' 70.0 - 75.0sp 3 Dipole-Dipole ( 1 H- 13 C)~1.5 - 3.0 s
C3' 69.0 - 74.0sp 3 Dipole-Dipole ( 1 H- 13 C)~1.5 - 3.0 s
C4' 82.0 - 86.0sp 3 Dipole-Dipole ( 1 H- 13 C)~1.5 - 2.5 s
C5' 60.0 - 65.0sp 3 Dipole-Dipole ( 1 H- 13 C)~1.0 - 2.0 s
C2 (Base) 152.0 - 154.0sp 2 CSA & Dipole-Dipole~3.0 - 5.0 s
C8 (Base) 139.0 - 141.0sp 2 CSA & Dipole-Dipole~3.0 - 5.0 s

Self-Validating Experimental Protocols

Protocol A: Optimizing 1D 13 C Acquisition with NOE Enhancement

Causality: Because 13 C has a low natural abundance (1.1%) and a low gyromagnetic ratio ( γ ), signal intensity is inherently weak. Applying low-power 1 H irradiation during the relaxation delay (D1) exploits the heteronuclear NOE to maximize signal strength[4].

  • Determine T1​ Relaxation: Run a standard inversion-recovery experiment (t1ir on Bruker systems) to measure the T1​ of the 2'- 13 C nucleus.

  • Set Relaxation Delay (D1): Set D1 to 3×T1​ (e.g., 4.5–9.0 seconds). This ensures >95% longitudinal magnetization recovery between scans.

  • Configure Decoupling: Enable 1 H broadband decoupling (e.g., WALTZ-16) during the acquisition time (AQ) to collapse the 13 C- 1 H multiplets into sharp singlets.

  • Enable NOE: Apply low-power 1 H transmission during the D1 delay.

  • Validation Check: Acquire 32 scans and process with a line broadening (LB) of 1.0 Hz. If the SNR of the 2'- 13 C peak is < 3, halt the experiment immediately. Do not waste spectrometer time; recalibrate your probe's tuning/matching or concentrate your sample to at least 0.5 mM.

Protocol B: Setting up 1 H- 13 C TROSY for Large RNA (>40 kDa)

Causality: In large RNA molecules, the slow rotational correlation time ( τc​ ) drastically increases the efficiency of transverse relaxation ( R2​ ), causing severe line broadening. TROSY selects the slowly relaxing component of the J -coupled multiplet where the dipole-dipole (DD) coupling and chemical shift anisotropy (CSA) mutually cancel out[1].

  • Sample Preparation: Utilize a 13 C/ 15 N-labeled RNA sample. For extreme sizes, utilize [2−19F,2−13C] -adenosine labeling, which provides superior DD/CSA cancellation compared to 1 H- 13 C pairs[2].

  • Pulse Sequence Selection: Load a spin-state selective 1 H- 13 C TROSY pulse sequence.

  • Parameter Optimization: Set the 1 H and 13 C carrier frequencies strictly to the center of the ribose region (e.g., 4.7 ppm for 1 H, 75 ppm for 13 C) to prevent off-resonance artifacts.

  • Delay Calibration: Calibrate the INEPT transfer delays based on the one-bond coupling constant ( 1JCH​≈150 Hz for ribose carbons). Set the delay to exactly 1/(4J)≈1.66 ms.

  • Validation Check: Acquire a 1D slice of the TROSY spectrum and compare it to a standard HSQC slice. The TROSY peak must exhibit a narrower linewidth and higher peak intensity. Self-Correction: If the HSQC outperforms the TROSY, your RNA is tumbling fast enough ( τc​<15 ns) that the TROSY effect is negligible, and standard HSQC is preferable.

References

  • Enhanced TROSY Effect in [2-19F, 2-13C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution, nih.gov,
  • Improved Sensitivity and Resolution in 1H−13C NMR Experiments of RNA, acs.org,
  • 13C NMR relaxation and conformational flexibility of the deoxyribose ring, nih.gov,
  • Optimized Default 13C Parameters, uchicago.edu,
  • Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides, nih.gov,

Sources

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Advanced NMR Technical Support Center: Overcoming Line Broadening in Adenosine-2'-13C RNA

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with structural biologists and drug development professionals who encounter severe signal degradation when att...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with structural biologists and drug development professionals who encounter severe signal degradation when attempting to assign adenosine C2-H2 correlations in large RNA molecules.

While introducing a 13 C label is essential for resolving spectral overlap, it is a double-edged sword. The very isotope that provides chemical shift dispersion also introduces potent relaxation pathways that can broaden your signals into the baseline. This guide provides a causality-driven framework to diagnose, troubleshoot, and overcome line broadening in your adenosine-2'- 13 C RNA NMR experiments.

Diagnostic Logic Tree

Before altering your sample or booking more spectrometer time, use the following diagnostic workflow to identify the root cause of your line broadening.

TroubleshootingWorkflow Start Symptom: Severe Line Broadening in Adenosine-2'-13C RNA SizeCheck Is RNA > 50 nucleotides? Start->SizeCheck LabelCheck Is the sample uniformly 13C-labeled? SizeCheck->LabelCheck No (< 50 nt) SolTumbling Action: Apply Ribose Perdeuteration & use 13C-detected TROSY SizeCheck->SolTumbling Yes (Slow Tumbling) BufferCheck Are you in 100% D2O at optimal temperature? LabelCheck->BufferCheck No (Site-specific) SolLabel Action: Switch to Site-Specific [2-13C]-Adenosine Labeling LabelCheck->SolLabel Yes (13C-13C J-coupling) SolBuffer Action: Lyophilize and exchange into 100% D2O BufferCheck->SolBuffer No (Solvent Relaxation) SolDynamics Action: Investigate Conformational Exchange (CPMG / Mg2+ titration) BufferCheck->SolDynamics Yes (Intermediate Dynamics)

Diagnostic workflow for resolving line broadening in adenosine-2'-13C RNA NMR experiments.

Knowledge Base: Quantitative Sources of Transverse Relaxation ( R2​ )

To fix line broadening, you must understand the physical forces driving transverse relaxation ( R2​ ). The broader the line, the faster the signal is relaxing in the transverse plane. Below is a quantitative breakdown of the relaxation mechanisms affecting the adenosine H2-C2 spin pair[1].

Relaxation SourceContribution to Transverse Relaxation ( R2​ )Mechanistic Mitigation Strategy
One-bond 1 H- 13 C Dipolar Coupling ~4.5 Hz/nsUtilize 13 C-detected experiments or spin-state selective TROSY sequences[1].
Intraresidue Ribose Protons (H1', H2') 2.0 – 3.6 Hz/nsImplement ribose perdeuteration (reduces contribution to <0.1 Hz/ns)[1].
13 C- 13 C Homonuclear Scalar Coupling Apparent broadening via peak splittingTransition to site-specific labeling (e.g., [2- 13 C]-ATP only)[2].
Solvent (H 2​ O) Dipolar Relaxation Variable (depends on solvent accessibility)Lyophilize and exchange buffer to 100% D 2​ O[3].
15 N Incorporation <0.05 Hz/nsNegligible; no mitigation required[1].

Troubleshooting Guide & FAQs

Q: Why does my A-C2' signal practically disappear when I move from an unlabeled to a 13 C-labeled RNA sample? A: This is a classic manifestation of heteronuclear dipolar coupling. In an unlabeled sample, the adenosine H2 proton is relatively isolated. When you introduce 13 C, the large one-bond 1 H- 13 C dipolar interaction drastically accelerates transverse relaxation, contributing approximately 4.5 Hz/ns to the relaxation rate[1]. Furthermore, if you are using uniformly labeled[U- 13 C, 15 N]-ATP, homonuclear 13 C- 13 C scalar ( J ) couplings will split the carbon signal, further reducing peak intensity and creating apparent broadening[4]. Solution: Transition to site-specific[2- 13 C]-adenosine labeling to eliminate J -coupling, and utilize sensitivity-enhanced pulse sequences.

Q: I am already using site-specific [2- 13 C]-adenosine, but my 70-nucleotide RNA still shows broad H2-C2 cross-peaks. What is the dominant relaxation mechanism now? A: For RNAs larger than 50 nucleotides, the rotational correlation time ( τc​ ) becomes the limiting factor[5]. As molecular tumbling slows, the H2 proton experiences significant dipolar relaxation from nearby protons—most notably the intraresidue ribose protons (H1', H2', H3')[1]. The ribose protons alone can contribute up to 3.6 Hz/ns to the transverse relaxation[1]. Solution: Ribose perdeuteration. By replacing the ribose protons with deuterium, you reduce their dipolar contribution by a factor of roughly 42 (the square of the gyromagnetic ratios, (γH​/γD​)2 ), dropping their relaxation contribution to less than 0.1 Hz/ns[1].

Q: Can I use TROSY to narrow the A-C2' lines, similar to how it is used for amide N-H groups in proteins? A: Yes, but with strict caveats. The TROSY effect relies on the cancellation of dipole-dipole coupling by chemical shift anisotropy (CSA). While the aromatic 13 C nucleus has a large CSA, the attached 1 H has a very small CSA[5]. Consequently, standard proton-detected 1 H- 13 C TROSY is far less effective for RNA aromatic protons than it is for protein amides[5]. Solution: To maximize the TROSY benefit in RNA, you should employ spin-state selective 13 C frequency editing or carbon-detected experiments that capitalize on the slowly relaxing 13 C TROSY component[1][4].

Q: How does buffer selection impact A-C2' line widths? A: Because the adenosine H2 proton is non-exchangeable, there is no need to record its spectrum in H 2​ O. Water protons can contribute to the dipolar relaxation of H2, especially if water molecules have long residence times in the RNA major groove[3]. Solution: Lyophilizing your sample and resuspending it in 100% D 2​ O eliminates this relaxation pathway.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Site-Specific [2- 13 C]-Adenosine, Perdeuterated-Ribose RNA

Objective: Eliminate 13 C- 13 C J -couplings and minimize 1 H- 1 H dipolar relaxation for RNAs > 50 nucleotides.

  • Isotope Procurement: Obtain[2- 13 C, 2,8- 1 H]-ATP with a perdeuterated ribose ring ([U- 2 H]-ribose). Ensure the other NTPs (GTP, CTP, UTP) are fully unlabeled or similarly deuterated depending on your broader assignment strategy[1].

  • In Vitro Transcription: Assemble a transcription reaction using T7 RNA polymerase, the optimized NTP mix, and your DNA template. Causality Note: Deuterated NTPs can slightly alter transcription efficiency; optimize Mg 2+ concentrations (typically 15-25 mM) via small-scale trials before bulk synthesis[6].

  • Purification: Purify the RNA transcript using preparative denaturing PAGE or HPLC to ensure strict size homogeneity, which prevents conformational blurring[6].

  • Buffer Exchange: Dialyze the purified RNA against a low-salt NMR buffer (e.g., 10 mM sodium phosphate, 0.1 mM EDTA, pH 6.5) to minimize solvent viscosity.

  • D 2​ O Exchange (Self-Validation Step): Lyophilize the sample to complete dryness. Resuspend the RNA pellet in 100% D 2​ O (99.99% isotopic purity) to a final concentration of 0.5 – 1.0 mM. Validation: Acquire a 1D 1 H spectrum; the suppression of the H 2​ O solvent peak at 4.7 ppm confirms a successful exchange.

Protocol 2: NMR Acquisition Optimization for A-C2' Resonances

Objective: Maximize signal-to-noise and resolution for the H2-C2 correlation using optimized physics.

  • Temperature Calibration: Acquire 1D 1 H spectra at increasing temperatures (e.g., 298 K to 310 K). Causality Note: Higher temperatures decrease solvent viscosity and increase the tumbling rate, narrowing the lines. Monitor the aromatic region (7-8 ppm) to ensure the RNA secondary structure remains intact (no melting) at the elevated temperature.

  • Pulse Sequence Selection: Load a sensitivity-enhanced, spin-state selective 1 H- 13 C TROSY-HSQC pulse sequence[4].

  • Carrier Frequency Setup: Center the 13 C carrier frequency specifically on the adenine C2 region (~153 ppm) and the 1 H carrier on the H2 region (~7.8 ppm). This minimizes off-resonance artifacts and ensures optimal pulse excitation.

  • Acquisition Parameters: Set the 13 C spectral width to ~20 ppm to achieve high digital resolution. Use a recycle delay of 1.5 to 2.0 seconds, ensuring it is at least 1.5× the T1​ relaxation time of the H2 protons.

  • Data Processing: Apply an exponential line broadening function (e.g., 2-5 Hz) in the direct dimension and a squared cosine window function in the indirect dimension. This optimizes the signal-to-noise ratio without artificially broadening the peaks[4].

References

  • Application of NMR to Large RNAs Source: PMC - NIH URL
  • Improved Sensitivity and Resolution in 1H−13C NMR Experiments of RNA Source: Journal of the American Chemical Society URL
  • Relaxation Optimized Heteronuclear Experiments for Extending the Size Limit of RNA Nuclear Magnetic Resonance Source: Journal of the American Chemical Society URL
  • Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment Source: Nucleic Acids Research | Oxford Academic URL
  • Source: Royal Society of Chemistry (rsc.org)
  • Rapid NMR screening of RNA secondary structure and binding Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Adenosine-2'-13C RNA Degradation

Welcome to the Technical Support Center for Stable Isotope-Labeled RNA. This guide is engineered for researchers, structural biologists, and drug development professionals facing degradation issues with Adenosine-2'-13C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Stable Isotope-Labeled RNA. This guide is engineered for researchers, structural biologists, and drug development professionals facing degradation issues with Adenosine-2'-13C labeled RNA during NMR spectroscopy. Synthesizing position-specifically 13C-labeled RNA is highly resource-intensive; therefore, preserving sample integrity over the days or weeks required for multidimensional NMR acquisition is paramount[1].

This center provides a mechanistic understanding of RNA degradation, diagnostic workflows, and self-validating protocols to secure your high-value NMR samples.

Part 1: Diagnostic Workflows

The following diagrams map the fundamental chemical mechanisms of RNA degradation and the logical troubleshooting steps required to isolate the root cause of signal loss in your NMR spectra.

Mechanism A Adenosine-2'-13C RNA B 2'-OH Deprotonation (Base/RNase/Mg2+) A->B Elevated pH / Heat C Nucleophilic Attack on 3'-Phosphate B->C In-line geometry D Transesterification & Cleavage C->D Phosphodiester break E 2',3'-Cyclic Phosphate + 5'-OH (Degraded) D->E Loss of NMR Signal

Caption: Mechanism of RNA degradation via 2'-OH nucleophilic attack leading to strand cleavage.

Workflow Start Signal Loss in 1H-13C HSQC Test Run RNase Alert Assay on Sample Aliquot Start->Test RNase RNase Positive Test->RNase Hydrolysis RNase Negative (Spontaneous Hydrolysis) Test->Hydrolysis Action1 Discard sample. Bake tubes at 180°C. Use DEPC water. RNase->Action1 Action2 Lower pH to 6.2. Reduce Mg2+. Lower NMR Temp. Hydrolysis->Action2

Caption: Diagnostic workflow to identify and resolve RNA sample degradation in NMR studies.

Part 2: Frequently Asked Questions (Mechanisms of Degradation)

Q: Why is my Adenosine-2'-13C labeled RNA degrading so rapidly during NMR acquisition? A: RNA is inherently unstable due to the presence of the 2'-hydroxyl (2'-OH) group on the ribose ring[2]. Under physiological conditions, slightly basic pH, or in the presence of divalent cations (like Mg²⁺), the 2'-OH can become deprotonated[3]. This generates a highly reactive 2'-oxyanion that undergoes an intramolecular nucleophilic attack on the adjacent 3'-phosphodiester bond[3]. This "in-line" transesterification cleaves the RNA backbone, leaving a 2',3'-cyclic phosphate and a free 5'-OH[2]. Because your RNA is specifically ¹³C-labeled at the 2'-position of adenosine, this degradation directly alters the local magnetic environment of the ¹³C nucleus, leading to rapid loss of the desired ¹H-¹³C HSQC cross-peaks and the appearance of degradation product signals[4].

Q: How can I distinguish between RNase contamination and spontaneous thermal/chemical hydrolysis? A: Causality lies in the kinetics and the cleavage pattern. RNase A specifically cleaves at the 3' side of pyrimidines (U and C), whereas spontaneous in-line hydrolysis occurs globally, often exacerbated at flexible single-stranded regions (like loops) where the RNA can adopt the required in-line attack geometry[3]. If your Adenosine-2'-¹³C signals disappear but pyrimidine signals remain intact, it is likely spontaneous hydrolysis at flexible A-sites. If the entire spectrum degrades within hours, suspect RNase contamination[5].

Part 3: Troubleshooting Guide

Issue 1: RNase Contamination in NMR Tubes
  • Cause: RNases are ubiquitous, highly stable enzymes rich in disulfide bonds, allowing them to survive standard autoclaving[5]. Miniscule amounts of contamination can destroy an RNA sample[6].

  • Resolution: Implement a self-validating RNase decontamination system. Do not rely solely on autoclaving. Use DEPC-treated water or certified Milli-Q water, and bake all glass NMR tubes at 180°C for at least 4 hours[6].

Issue 2: Metal-Ion Induced Cleavage (Base Catalysis)
  • Cause: NMR buffers often contain Mg²⁺ to stabilize RNA tertiary structures. However, hydrated Mg²⁺ acts as a general base, lowering the pKa of the 2'-OH and promoting the nucleophilic attack[7].

  • Resolution: Optimize the buffer. If structural integrity is maintained, lower the Mg²⁺ concentration or slightly reduce the pH to 6.2–6.5. This significantly protonates the 2'-OH and slows degradation kinetics without denaturing most RNA structures.

Issue 3: Thermal Degradation during Long NMR Acquisitions
  • Cause: Multi-dimensional NMR experiments (e.g., CPMG relaxation dispersion) require days of acquisition at elevated temperatures (e.g., 298K–310K)[4]. Thermal energy accelerates the spontaneous transesterification.

  • Resolution: Reversible 2'-OH acylation ("cloaking"). Acylating the 2'-OH with acylimidazole reagents blocks the nucleophile[2]. While this modifies the RNA, temporary cloaking can be used for long-term storage, and uncloaking can be performed immediately prior to NMR[2].

Part 4: Quantitative Data & Buffer Optimization

The table below summarizes the causality between buffer conditions and the half-life of Adenosine-2'-¹³C RNA.

Buffer ConditionTemperatureMg²⁺ ConcentrationEstimated Half-LifeMechanism of Action / Causality
pH 7.5, standard298K (25°C)5 mM~3 daysBase catalysis via Mg²⁺ coordination lowering 2'-OH pKa.
pH 6.5, optimized298K (25°C)0 mM (1 mM EDTA)>14 daysProtonation of 2'-OH; removal of metal catalysts.
pH 7.5, standard310K (37°C)5 mM<24 hoursThermal acceleration of in-line transesterification.
RNase Contaminated298K (25°C)5 mM<1 hourEnzymatic cleavage via RNase active site general acid/base.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Self-Validating RNase-Free NMR Sample Preparation

Do not commit your high-value ¹³C-labeled RNA until the system validates itself.

  • Decontamination: Bake Shigemi or standard glass NMR tubes at 180°C for 4 hours[6]. Treat all buffers with 0.1% (v/v) DEPC, stir for 2 hours, and autoclave to destroy unreacted DEPC[6].

  • System Validation (The "Mock" Run): Prepare a mock NMR sample using your exact buffer and the baked NMR tube. Add 1 µL of a commercially available fluorogenic RNase substrate (e.g., RNaseAlert®).

  • Incubation: Incubate the mock tube at your target NMR temperature (e.g., 298K) for 2 hours.

  • Validation Check: Measure the fluorescence.

    • Pass: No fluorescence increase. The system is validated as RNase-free. Proceed to step 5.

    • Fail: Fluorescence spikes. Abort preparation. Re-clean all equipment.

  • Sample Addition: Lyophilize your Adenosine-2'-¹³C RNA and resuspend it in the validated buffer. Transfer to the validated NMR tube.

Protocol 2: Reversible 2'-OH Acylation (Cloaking) for Long-Term Storage

Protects RNA from both thermal and enzymatic degradation during shipping or storage.

  • Cloaking: React the purified Adenosine-2'-¹³C RNA with 100 mM 2-methylnicotinoyl imidazole (NAI) in 100 mM HEPES (pH 8.0) for 2 hours at 37°C[2].

  • Purification: Precipitate the polyacylated RNA using ethanol. The RNA is now "cloaked" and highly resistant to nucleophilic attack[2].

  • System Validation (Small-Scale Uncloaking): Before uncloaking the entire batch for NMR, take a 50 pmol aliquot. Treat with 500 mM 2-mercaptoethanol (pH 8.5) for 2 hours at 37°C. Analyze via MALDI-TOF MS to confirm 100% removal of the acyl adducts.

  • Full Uncloaking: Once validated, uncloak the main batch using the same conditions, ethanol precipitate, and resuspend in your validated NMR buffer.

Part 6: References

  • The usual suspect: solving the case of RNase contamination in RNA analysis Source: BioTechniques URL:[Link]

  • C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2′-OH Source: ACS Central Science URL:[Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies Source: Molecules (via NIH PMC) URL:[Link]

  • Reversible 2′-OH acylation enhances RNA stability Source: Nature Chemistry (via NIH PMC) URL:[Link]

  • Kinetic Isotope Effects for RNA Cleavage by 2′-O- Transphosphorylation Source: Journal of the American Chemical Society URL:[Link]

  • Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label Source: Nucleic Acids Research URL:[Link]

Sources

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Technical Support Center: Resolving Spectral Overlap in Adenosine-2'-13C 2D HSQC Spectra

Welcome to the Advanced Technical Support Center for RNA NMR Spectroscopy. This guide is designed for researchers and application scientists struggling with spectral crowding in the ribose region of large RNA molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for RNA NMR Spectroscopy. This guide is designed for researchers and application scientists struggling with spectral crowding in the ribose region of large RNA molecules.

Executive Summary: The Causality of A-2'-13C Overlap

In RNA structural biology, the ribose 2'-CH spin system is notoriously difficult to resolve. Even when utilizing selective adenosine-2'-13C labeling to filter out U, C, and G resonances, large RNAs frequently contain multiple adenosine residues. The overlap you observe is driven by three compounding physical and structural factors:

  • Chemical Shift Degeneracy: A-form RNA helices strongly favor the C3'-endo sugar pucker. This structural homogeneity forces the local magnetic environment for the 2'-carbon and proton to be nearly identical across different adenosines, clustering their 13 C shifts around 74 ppm and 1 H shifts around 4.5 ppm[1].

  • Multiplet Broadening: The H2' proton is scalar-coupled to adjacent protons. While the 3JH1′H2′​ coupling is small in C3'-endo conformations (~1-2 Hz), the 3JH2′H3′​ coupling remains significant (~4-5 Hz). This splits the 1 H signal into a multiplet, causing the "tails" of adjacent peaks to overlap.

  • Transverse Relaxation ( T2​ ): As RNA molecular weight increases (>30 kDa), the slower rotational correlation time ( τc​ ) accelerates T2​ relaxation, leading to severe line broadening that obscures closely spaced peaks.

Diagnostic Workflow

Use the following logical workflow to identify the root cause of your spectral overlap and select the appropriate resolution strategy.

OverlapResolution Start Assess A-2'-13C HSQC Overlap Diag1 Is overlap caused by multiplet tails (J-coupling)? Start->Diag1 Sol1 Implement Pure Shift HSQC (Collapses to singlets) Diag1->Sol1 Yes (Broad Multiplets) Diag2 Is overlap due to strict chemical shift degeneracy? Diag1->Diag2 No (Sharp Peaks) Sol2 Apply Non-Uniform Sampling (Increases t1 resolution) Diag2->Sol2 Yes (Close Shifts) Diag3 Are there >10 Adenosines in identical A-form helices? Diag2->Diag3 Perfect Overlap Sol3 Use PLOR / Segmental Isotope Labeling Diag3->Sol3 Yes (Structural Homogeneity)

Diagnostic workflow for resolving spectral overlap in A-2'-13C labeled RNA HSQC spectra.

Troubleshooting Guide & Experimental Protocols

Protocol 1: Overcoming Digital Resolution Limits with Non-Uniform Sampling (NUS)

Causality: To resolve peaks with highly similar chemical shifts, you need high digital resolution in the indirect ( 13 C) dimension. Conventionally, increasing t1​ increments leads to prohibitively long experiments and signal decay due to T2​ relaxation. NUS randomly skips t1​ points, allowing you to reach a longer maximum evolution time ( t1,max​ ) without increasing total acquisition time.

Step-by-Step Methodology:

  • Determine Nyquist Grid: Set the spectral width (SW) in the indirect 13 C dimension to cover only the aliphatic ribose region (approx. 65-85 ppm).

  • Set Maximum Evolution Time ( t1,max​ ): Extend the number of t1​ increments to achieve a digital resolution of at least 2 Hz/point in the 13 C dimension.

  • Generate NUS Schedule: Apply a Poisson-gap sampling schedule. Set the sampling density to 25-30% of the full Nyquist grid. Apply an exponential weighting that matches the estimated T2​ decay of your A-2'-13C signal.

  • Acquisition: Run the 2D HSQC. The total acquisition time will equal a low-resolution conventional spectrum, but the t1,max​ will be 3-4 times longer.

  • Reconstruction: Process the time-domain data using Iterative Soft Thresholding (IST) algorithms to reconstruct the missing t1​ points prior to Fourier transformation.

Protocol 2: Collapsing J-Couplings via Pure Shift HSQC

Causality: Pure shift NMR techniques remove homonuclear scalar couplings ( JHH​ ) during acquisition[2]. For the A-2'-13C spin system, collapsing the 3JH1′H2′​ and 3JH2′H3′​ couplings transforms broad multiplets into sharp singlets, drastically reducing the spectral footprint of each resonance and revealing hidden peaks[3].

Step-by-Step Methodology:

  • Pulse Sequence Selection: Load a BIRD-decoupled pure shift HSQC pulse sequence[2].

  • Optimize Interpulse Delays: Set the BIRD filter delay ( Δ=1/(2×1JCH​) ) to approximately 3.3 ms. This corresponds to the typical 1JCH​ coupling of ~150 Hz for RNA ribose carbons.

  • Calibrate Selective Pulses (If using Zangger-Sterk): Calibrate the slice-selective gradient and the frequency-selective 180° 1 H pulse. Ensure the bandwidth covers the H2' region (4.0-5.0 ppm) without perturbing the H1' (5.5-6.0 ppm) region.

  • Acquisition: Acquire the pure shift HSQC. Because pure shift experiments suffer an inherent sensitivity penalty (often ~50%) due to spatial encoding or BIRD filter elements[3], increase the number of scans (NS) by a factor of 2 to 4 to maintain the Signal-to-Noise Ratio (SNR).

Protocol 3: Breaking Perfect Degeneracy via Position-Selective Labeling (PLOR)

Causality: When multiple adenosines reside in identical structural motifs, their magnetic environments are indistinguishable. No spectroscopic technique can resolve perfect chemical shift degeneracy[1]. The causality of the overlap is biochemical; therefore, the solution must be biochemical. Position-Selective Labeling of RNA (PLOR) uses solid-phase transcription to incorporate a single 2'- 13 C-labeled ATP at a specific sequence position[4].

Step-by-Step Methodology:

  • Solid-Phase Transcription Setup: Attach the DNA template to a solid agarose bead support to allow for rapid buffer exchange during transcription[4].

  • Stepwise Elongation: Initiate transcription with unlabeled rNTPs until the T7 polymerase reaches the position immediately preceding your target adenosine.

  • Isotope Introduction: Wash the solid support thoroughly to remove all unlabeled ATP. Introduce the specifically labeled adenosine-2'- 13 C-ATP along with the other required unlabeled rNTPs.

  • Resumption and Cleavage: Allow the polymerase to incorporate the labeled ATP. Wash the beads again, reintroduce unlabeled ATP, and complete the transcription. Cleave the full-length RNA from the solid support. This yields an RNA with a single A-2'- 13 C label.

Quantitative Data: Resolution Strategy Comparison

Resolution StrategyMechanism of ActionTypical Resolution GainSensitivity PenaltyRecommended RNA Size
Non-Uniform Sampling (NUS) Increases t1,max​ without T2​ penalty5-10 Hz ( 13 C dim)Minimal to NoneAll sizes
Spectral Aliasing (Folding) Drastically reduces SW in indirect dimension10-20 Hz ( 13 C dim)NoneAll sizes
Pure Shift HSQC Collapses homonuclear JHH​ multiplets10-15 Hz ( 1 H dim)~50-60% reduction< 40 kDa
PLOR / Segmental Labeling Eliminates chemical shift degeneracyAbsolute isolationNone (per labeled site)> 50 kDa
High-Temperature NMR Reduces τc​ , sharpening T2​ lines2-5 Hz (both dims)Risk of degradationThermostable RNAs

Frequently Asked Questions (FAQs)

Q: My A-2'-13C peaks are still broad even after applying NUS. What is causing this? A: NUS improves digital resolution (points per Hz), but it cannot overcome intrinsic line broadening caused by fast T2​ relaxation. If your RNA is large (>40 kDa), the slow tumbling rate ( τc​ ) dominates the physical linewidth. To mitigate this, increase the sample temperature (e.g., from 25°C to 35°C) to decrease solvent viscosity and accelerate tumbling, provided your RNA construct is thermostable.

Q: Can I use spectral aliasing (folding) in the 13C dimension instead of NUS? A: Yes, and it is highly recommended. Spectral aliasing is a causality-driven approach. By deliberately reducing the spectral width (SW) in the 13 C dimension to a very narrow range (e.g., 5 ppm centered around 74 ppm), you achieve massive digital resolution with very few t1​ increments. Because your sample is selectively labeled at A-2'- 13 C, you do not have to worry about signals from other carbon types folding into this region and causing confusion.

Q: Why does the A-2'-13C chemical shift change so drastically when my RNA binds a ligand? A: The 2'-carbon is exquisitely sensitive to the ribose sugar pucker. If ligand binding induces a conformational change from C3'-endo (typical of an A-form helix) to C2'-endo (often found in flexible loops or bulges), the 13 C chemical shift will move significantly downfield (from ~74 ppm to ~80 ppm or higher), and the 1 H shift will move upfield. This structural transition is the primary driver of chemical shift perturbation in the RNA ribose region.

References[1] Applications of NMR to structure determination of RNAs large and small. National Institutes of Health (NIH). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8340884/[2] Development and application of modern pure shift NMR techniques and improved HSQC/HSQMBC experiments. Universitat Autònoma de Barcelona. Available at:https://ddd.uab.cat/record/147571[3] Power of Pure Shift HαCα Correlations: A Way to Characterize Biomolecules under Physiological Conditions. Analytical Chemistry (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.analchem.0c02341[4] Synthesis and applications of RNAs with position-selective labeling and mosaic composition. National Institutes of Health (NIH). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4684964/

Sources

Troubleshooting

storage and stability optimization for adenosine-2'-13C reagents

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling Adenosine-2'-13C—a high-value stable isotope reagent critical for NMR, mass spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling Adenosine-2'-13C—a high-value stable isotope reagent critical for NMR, mass spectrometry, and metabolic flux analysis. Improper storage or handling can lead to isotopic dilution, depurination, and compromised experimental integrity.

As a Senior Application Scientist, my goal is to move beyond basic instructions. Below, we dissect the causality behind degradation mechanisms and provide self-validating protocols to ensure your reagent remains pristine from reconstitution to data acquisition.

Core Troubleshooting & FAQs

Q1: What are the optimal storage conditions for lyophilized Adenosine-2'-13C to prevent chemical degradation? Answer: As a lyophilized solid, Adenosine-2'-13C should be stored desiccated at 2–8 °C for short-term use, or at -20 °C for long-term archiving. Adenosine is a purine riboside that is highly hygroscopic. Exposure to ambient moisture can initiate micro-hydrolysis. According to, intact adenosine must be protected from extreme humidity and light to maintain >99% isotopic and chemical purity.

Q2: I observed a secondary peak at m/z 136 in my LC-MS chromatogram after storing the reconstituted solution. What is the mechanism of this degradation? Answer: The peak at m/z 136.06 corresponds to the free adenine base, indicating that your reagent has undergone depurination. The N-glycosidic bond connecting the adenine nucleobase to the 1'-carbon of the ribose ring is highly susceptible to acid-catalyzed hydrolysis[1]. Because the 13C isotope is located specifically at the 2'-position of the ribose ring, the cleavage yields unlabeled adenine (m/z 136) and D-ribose-2-13C. To prevent this, never reconstitute the reagent in unbuffered, highly acidic (pH < 4) or basic (pH > 10) solvents[1].

Q3: How long can I store working solutions of Adenosine-2'-13C without compromising my metabolic tracing experiments? Answer: If reconstituted in a neutral, sterile aqueous buffer (such as 0.9% NaCl or 5% Dextrose),2 for at least 14 days when stored at either 4 °C or room temperature (23–25 °C)[2]. However, for expensive isotopically labeled reagents used in sensitive applications, we strongly recommend creating single-use aliquots and storing them at -80 °C. This completely halts thermal degradation kinetics and prevents microbial contamination.

Q4: Does the 13C label at the 2' position alter the molecule's thermodynamic stability compared to unlabeled adenosine? Answer: No. Kinetic isotope effects (KIE) are negligible in this context because the primary degradation pathway involves the cleavage of the C1'-N9 bond, not the C2' bonds. The stability profile of Adenosine-2'-13C is functionally identical to that of unlabeled adenosine.

Quantitative Stability Data

The following table summarizes the expected stability of Adenosine-2'-13C across various environmental conditions based on pseudo-first-order degradation kinetics.

Storage StateTemperatureSolvent/EnvironmentExpected Shelf LifePrimary Degradation Risk
Lyophilized Solid -20 °CDesiccated, Dark> 2 YearsNegligible
Lyophilized Solid 2–8 °CDesiccated, Dark12–24 MonthsMoisture absorption
Aqueous Solution 4 °CNeutral pH (0.9% NaCl)14 Days (>98% intact)Microbial growth, slow hydrolysis
Aqueous Solution 25 °CNeutral pH14 Days (>90% intact)Thermal degradation
Aqueous Solution 40–80 °CAcidic (pH < 4)< 24 HoursRapid acid-catalyzed depurination

Workflow Visualizations

Workflow A Lyophilized Adenosine-2'-13C (Equilibrate to RT) B Reconstitution (Neutral pH Solvent) A->B Add solvent C Single-Use Aliquoting (Low-bind tubes) B->C Avoid freeze-thaw D Flash Freezing (Liquid N2) C->D E Long-Term Storage (-80°C) D->E F Pre-Experiment LC-MS (Check for m/z 136) E->F Thaw on ice

Workflow for the reconstitution, storage, and validation of Adenosine-2'-13C.

Degradation A Adenosine-2'-13C (Intact, m/z 269.1) B Acidic pH / Heat (Catalyst) A->B N-glycosidic cleavage C Adenine Base (Unlabeled, m/z 136.1) B->C D D-Ribose-2-13C (Labeled, m/z 151.1) B->D

Depurination pathway of Adenosine-2'-13C yielding unlabeled adenine and labeled ribose.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, the handling of Adenosine-2'-13C must be treated as a self-validating system. You must prove the reagent's integrity before introducing it into your biological model.

Protocol 1: Reconstitution and Aliquoting

Causality: Repeated freeze-thaw cycles introduce localized pH shifts and condensation, accelerating hydrolysis. Aliquoting ensures the reagent is only thawed once.

  • Equilibration: Remove the lyophilized Adenosine-2'-13C vial from -20 °C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Why: Prevents condensation of atmospheric moisture on the cold powder, which initiates micro-hydrolysis).

  • Solvent Preparation: Prepare a sterile, HPLC-grade solvent (e.g., Ultra-pure water or DMSO). Ensure the aqueous solvent is buffered to a neutral pH (pH 7.0–7.4).

  • Reconstitution: Add the solvent to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely dissolved. (Note: Adenosine solubility in water is approximately 7 mg/mL at room temperature).

  • Aliquoting: Dispense the stock solution into pre-chilled, sterile, low-bind microcentrifuge tubes in single-use volumes (e.g., 50 µL).

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen and transfer immediately to -80 °C for long-term storage.

Protocol 2: Pre-Experiment LC-MS Integrity Validation

Causality: Validating the reagent before a metabolic tracing experiment prevents the misinterpretation of degradation artifacts (free 13C-ribose) as biological metabolites.

  • Sample Preparation: Thaw one aliquot on ice. Dilute a 1 µL fraction to 1 µg/mL using mobile phase A (e.g., 0.1% Formic acid in water).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Detection & Quantification: Monitor UV absorbance at 259 nm (extinction coefficient: 15.4 mM⁻¹cm⁻¹) and MS in positive ion mode.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the intact Adenosine-2'-13C peak ([M+H]+ m/z 269.1) versus the free adenine peak ([M+H]+ m/z 136.1). The system is self-validated and ready for use if the intact peak constitutes >98% of the total AUC.

References

  • Title: Adenosine Product Number A9251 Storage Temperature 2-8 °C Product Description Molecular Formula Source: Sigma-Aldrich URL
  • Title: Stability study of selected adenosine nucleosides using LC and LC/MS analyses Source: ResearchGate URL
  • Title: Stability of diluted adenosine solutions in polyvinyl chloride infusion bags Source: Fisher Digital Publications URL

Sources

Reference Data & Comparative Studies

Validation

Adenosine-2'-13C vs. Uniformly 13C-Labeled Adenosine: A Definitive Guide for RNA NMR Spectroscopy

As a Senior Application Scientist in biomolecular NMR, I frequently encounter a critical bottleneck in RNA structural biology: the severe spectral crowding and rapid signal decay inherent to large RNA molecules. While Nu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in biomolecular NMR, I frequently encounter a critical bottleneck in RNA structural biology: the severe spectral crowding and rapid signal decay inherent to large RNA molecules. While Nuclear Magnetic Resonance (NMR) spectroscopy is the premier tool for studying RNA dynamics and ligand binding in solution, the choice of isotope labeling strategy dictates the success or failure of the experiment.

This guide provides an objective, data-driven comparison between Uniformly 13C-Labeled Adenosine ([U-13C]-A) and Selectively Labeled Adenosine-2'-13C . By dissecting the underlying quantum mechanical causality—specifically scalar couplings and dipolar relaxation—we will establish a self-validating framework for selecting the optimal labeling scheme for your RNA drug development or structural research.

The Physics of Isotope Labeling in RNA NMR

The Burden of Uniform Labeling: Scalar and Dipolar Couplings

Uniform 13C labeling ([U-13C]-A) enriches every carbon atom in the adenosine molecule (both the ribose ring and the purine base) with a 13C isotope. While this is indispensable for de novo resonance assignment via through-bond correlation experiments (like HCCH-TOCSY), it introduces severe limitations for dynamics studies.

The contiguous network of 13C nuclei in the ribose ring creates strong one-bond scalar couplings ( 1JCC​≈35−45 Hz). Consequently, the C2' resonance is split into a complex multiplet (a doublet of doublets due to coupling with C1' and C3'), which divides the signal intensity and exacerbates spectral overlap. More detrimentally, the proximity of adjacent 13C nuclei introduces highly efficient 13C-13C dipolar relaxation pathways. This causes the transverse magnetization to decay rapidly (short T2​ ), resulting in broad linewidths that render the spectra of large RNAs (>15 kDa) unreadable. Furthermore, long-range 13C-13C dipolar interactions in uniformly labeled RNA can introduce discrepancies exceeding 50% in longitudinal relaxation rates ( R1​ ) at high magnetic fields, severely skewing dynamics calculations[1].

The Power of the Isolated Spin: Adenosine-2'-13C

Selective labeling at the 2' position (Adenosine-2'-13C) strategically places a single 13C nucleus flanked by NMR-inactive 12C nuclei at the C1' and C3' positions.

The causality here is straightforward: by breaking the contiguous 13C chain, we completely eliminate 1JCC​ scalar couplings. The C2' signal collapses into a sharp, highly intense singlet. Furthermore, the removal of adjacent 13C-13C dipolar interactions drastically reduces the transverse relaxation rate ( R2​ ), yielding narrow linewidths even in high-molecular-weight RNA complexes. This isolated 13C-1H spin system allows for the precise extraction of auto-relaxation rates ( R1​ , R1ρ​ ) and heteronuclear NOEs without the systematic overestimations that plague uniformly labeled samples[2].

Quantitative Performance Comparison

To objectively evaluate these two strategies, the following table summarizes their physical properties and experimental performance metrics.

ParameterUniformly 13C-Labeled Adenosine ([U-13C]-A)Selectively Labeled Adenosine-2'-13CCausality / Physical Origin
C2' Multiplet Structure Doublet of doublets (or complex multiplet)Sharp SingletPresence/absence of 1JC1′C2′​ (~42 Hz) and 1JC2′C3′​ (~38 Hz) scalar couplings.
Signal-to-Noise (S/N) Low (intensity split across multiplet)High (intensity concentrated in one peak)Scalar coupling divides magnetization; selective labeling preserves it.
Transverse Relaxation ( R2​ ) Fast (broad linewidths)Slow (narrow linewidths)13C-13C dipolar interactions provide efficient relaxation pathways in U-13C.
Relaxation Accuracy ( R1​ ) Prone to >50% error at high fields[1]Highly accurate[2]Long-range and adjacent 13C-13C dipolar couplings artificially inflate auto-relaxation rates.
Optimal RNA Size Limit < 15–20 kDa> 30–40 kDaCumulative line broadening from dipolar relaxation renders U-13C unusable for large RNAs.
Primary Application De novo resonance assignmentSugar pucker dynamics, binding interfacesThrough-bond correlation requires contiguous 13C; dynamics require isolated spins.

Decision Matrix & Experimental Workflows

Choosing the correct labeling strategy requires aligning your physical constraints (RNA size) with your experimental objectives.

DecisionMatrix Start RNA NMR Project SizeCheck RNA Size & Objective? Start->SizeCheck SmallRNA < 15 kDa De novo Assignment SizeCheck->SmallRNA Small / Structural LargeRNA > 15 kDa Dynamics & Interactions SizeCheck->LargeRNA Large / Dynamic Uniform Uniform U-13C Adenosine (HCCH-TOCSY, NOESY) SmallRNA->Uniform Selective Adenosine-2'-13C (Isolated Spin Relaxation) LargeRNA->Selective

Fig 1. Decision matrix for selecting RNA 13C-labeling strategies based on molecular weight.

Why Target the 2'-Carbon for Dynamics?

The ribose 2'-carbon is the epicenter of RNA conformational dynamics. The transition between the C2'-endo and C3'-endo sugar puckers dictates whether the RNA backbone adopts an A-form helical structure or a more flexible loop/bulge conformation. By isolating the 13C label at the 2' position, researchers can directly monitor these functionally critical conformational transitions upon ligand or protein binding without spectral interference[2].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols represent a self-validating system for generating and analyzing selectively labeled RNA.

Protocol A: Chemo-Enzymatic Synthesis & RNA Preparation

Because Adenosine-2'-13C is uniquely labeled, it is typically incorporated via in vitro transcription (IVT) using specifically synthesized nucleotide triphosphates[3].

  • Precursor Synthesis: Utilize purine nucleoside phosphorylase to couple [2-13C]-ribose with an unlabeled adenine nucleobase, generating [2'-13C]-adenosine.

  • Kinase Cascade: Convert the[2'-13C]-adenosine to [2'-13C]-ATP using a standardized enzymatic cascade (e.g., adenosine kinase, adenylate kinase, and pyruvate kinase).

  • In Vitro Transcription (IVT): Assemble a reaction containing T7 RNA polymerase, the DNA template, [2'-13C]-ATP, and unlabeled GTP, CTP, and UTP. Incubate at 37°C for 4-6 hours.

  • Purification: Quench the reaction, extract via acid-phenol:chloroform, and purify the RNA transcript using preparative denaturing Polyacrylamide Gel Electrophoresis (PAGE). Electroelute and exchange into NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5).

Protocol B: NMR Relaxation Data Acquisition

This protocol leverages the isolated spin system to extract artifact-free dynamics data.

  • Spectral Validation: Acquire a 2D 1H-13C HSQC spectrum. Verify that the C2' resonances appear as sharp singlets in the carbon dimension, confirming the absence of 1JCC​ coupling.

  • Longitudinal Relaxation ( R1​ ): Execute an inversion-recovery 1H-13C HSQC sequence. Collect data at 8-10 relaxation delays (e.g., 10 ms to 1.5 s). The isolated spin ensures mono-exponential decay, free from dipolar cross-relaxation artifacts.

  • Rotating-Frame Relaxation ( R1ρ​ ): Measure R1ρ​ using a spin-lock field (typically 1.5 - 2.5 kHz) to extract the transverse relaxation rate ( R2​ ). The lack of homonuclear scalar coupling prevents oscillatory artifacts during the spin-lock period.

  • Data Fitting: Fit the peak intensities to a mono-exponential decay function to extract R1​ and R1ρ​ . Utilize the Lipari-Szabo model-free formalism to calculate the order parameter ( S2 ), quantifying the rigidity of the ribose sugar pucker.

Workflow Step1 1. Synthesis [2'-13C]-ATP Step2 2. IVT (T7 RNAP) Step1->Step2 Step3 3. Purification (PAGE/HPLC) Step2->Step3 Step4 4. NMR (T1, T1rho, NOE) Step3->Step4 Step5 5. Analysis (Model-Free) Step4->Step5

Fig 2. Self-validating experimental workflow for 2'-13C RNA NMR dynamics studies.

Conclusion

While Uniformly 13C-Labeled Adenosine remains a staple for the initial structural assignment of small RNAs, it fundamentally fails when applied to the dynamics of large, biologically relevant RNA complexes due to scalar and dipolar coupling penalties. Adenosine-2'-13C represents a paradigm shift. By engineering an isolated 13C-1H spin system, researchers can bypass the physical limitations of line broadening and extract highly accurate, artifact-free relaxation parameters. For drug development professionals targeting RNA interfaces, this selective labeling strategy is non-negotiable for mapping the true conformational landscape of the ribose backbone.

References

  • [2] Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA Source: PubMed / nih.gov URL: 2

  • [3] Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies Source: MDPI URL: 3

  • [1] Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA Source: PubMed / nih.gov URL: 1

Sources

Comparative

validation of RNA secondary structure models using adenosine-2'-13C

The validation of RNA secondary structure models is a critical bottleneck in modern structural biology and RNA-targeted drug discovery. While computational predictions (such as Minimum Free Energy modeling) and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of RNA secondary structure models is a critical bottleneck in modern structural biology and RNA-targeted drug discovery. While computational predictions (such as Minimum Free Energy modeling) and chemical probing techniques like SHAPE provide foundational 2D models1[1], they often fail to capture the transient, low-populated conformational states that dictate RNA function. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for validating these dynamic ensembles.

However, standard ¹H/¹³C NMR fails for RNAs larger than 50 nucleotides due to severe spectral overlap (caused by the narrow chemical shift dispersion of only four nucleotides) and rapid transverse relaxation ( T2​ ) which broadens spectral lines into obscurity2[2]. To overcome this, site-specific isotope labeling—specifically utilizing adenosine-2'-¹³C (often in tandem with C8 or base C2 labeling)—has emerged as a transformative validation tool.

The Mechanistic Imperative: Why Adenosine-2'-¹³C?

As an Application Scientist, I prioritize methodologies that offer high signal-to-noise ratios and unambiguous structural readouts. The selection of adenosine-2'-¹³C is not arbitrary; it is driven by three fundamental mechanistic advantages:

  • Direct Readout of Sugar Pucker: The chemical shift of the ribose C2' carbon is highly diagnostic of the sugar pucker conformation. Standard A-form RNA helices adopt a rigid C3'-endo conformation, whereas flexible loops, bulges, and functional motifs (where computational models are most prone to error) frequently adopt C2'-endo conformations.

  • Eradication of Scalar Coupling ( JCC​ ): Uniform ¹³C labeling creates a contiguous network of carbon atoms, leading to severe peak splitting ( JCC​ coupling) that degrades signal intensity. By utilizing site-specifically labeled nucleotides (e.g., 2',8-¹³C-ATP), we isolate the ¹³C-¹H spin pairs. This breaks the scalar coupling network, yielding sharp, distinct peaks even in slowly tumbling, high-molecular-weight RNAs 3[3].

  • Unlocking Relaxation Dispersion: Because the C2' spin system is isolated, transverse relaxation ( T2​ ) is no longer convoluted by neighboring carbons. This allows for precise Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments, enabling researchers to quantify microsecond-to-millisecond conformational exchange and validate the existence of alternative secondary structures 3[3]. Furthermore, complementary labeling strategies on the adenine base, such as[2-¹⁹F, 2-¹³C]-adenosine, have recently unlocked the aromatic TROSY effect, pushing the size limit of NMR validation up to 124 nucleotides 4[4].

Comparative Performance Analysis

To objectively evaluate the utility of adenosine-2'-¹³C NMR, we must benchmark it against the prevailing alternative methodologies used for RNA structural validation.

Validation MethodologyResolutionOptimal Size LimitDynamic RangePrimary Structural OutputLimitations
Adenosine-2'-¹³C NMR Atomic~100–150 ntµs – msSugar pucker, loop dynamics, base pairingRequires specialized chemoenzymatic synthesis
Uniform ¹³C/¹⁵N NMR Atomic< 50 ntps – nsComplete 3D coordinate mappingSevere spectral overlap; rapid signal decay
SHAPE Mapping NucleotideUnlimitedStatic EnsembleBackbone flexibility & base pairing probabilityIndirect structural inference; false positives
Cryo-EM Near-Atomic> 50 kDaStatic States3D electron density mapsCannot capture fast conformational exchange

Self-Validating Experimental Protocol

A robust experimental protocol must contain internal controls that confirm its own success. The following workflow outlines a self-validating system for refining an RNA secondary structure model using adenosine-2'-¹³C.

Phase 1: Construct Design & Internal Calibration

  • Step: Embed a known, highly stable structural motif (e.g., a UUCG tetraloop) at the terminal end of the target RNA sequence.

  • Causality: The C2' chemical shifts of the adenosines within a standard UUCG tetraloop are rigorously documented. This acts as an internal reference standard, providing a baseline to validate the calibration of the spectrometer and confirming that the global folding conditions of the buffer are correct.

Phase 2: In Vitro Transcription (IVT)

  • Step: Perform IVT using T7 RNA polymerase, supplying unlabeled GTP, CTP, UTP, and chemoenzymatically synthesized 2',8-¹³C-ATP.

  • Causality: Adenosines are disproportionately enriched in critical RNA structural motifs (like A-minor interactions and bulges). By restricting the ¹³C label to these specific junctions, we anchor the most flexible and functionally significant parts of the RNA model without introducing spectral crowding.

Phase 3: NMR Acquisition & Internal Validation

  • Step: Acquire a 1D ¹³C spectrum with and without ¹H decoupling.

  • Causality (Self-Validation): Comparing these spectra confirms the successful incorporation of the label. The presence of sharp, isolated doublets in the coupled spectrum validates that the ¹³C-¹H spin pair is successfully isolated from any contiguous carbon network, ensuring the sample is viable for advanced relaxation experiments.

  • Step: Acquire a 2D ¹H-¹³C HSQC spectrum to map the C2'-H2' cross-peaks.

Phase 4: CPMG Relaxation Dispersion & Model Refinement

  • Step: Apply ¹³C-CPMG relaxation dispersion sequences at varying refocusing field strengths.

  • Causality: Because scalar couplings are absent, the measured transverse relaxation ( T2​ ) is dominated purely by chemical exchange ( Rex​ ). Extracting the exchange rates allows you to quantify the kinetics of alternative secondary structure formations. Feed these experimentally derived C2' chemical shifts and exchange rates back into thermodynamic prediction algorithms (e.g., Rsample) to generate a fully validated, dynamically accurate 2D ensemble.

Workflow Visualization

RNA_Validation Seq Target RNA Sequence Comp 2D Structure Prediction (MFE / SHAPE) Seq->Comp In Silico Synth In Vitro Transcription (Adenosine-2'-13C ATP) Seq->Synth Preparation Data Chemical Shift & Relaxation Analysis Comp->Data Structural Priors NMR NMR Spectroscopy (13C-HSQC, CPMG) Synth->NMR Labeled Sample NMR->Data Spectral Data Valid Validated 2D Model & Dynamic Ensemble Data->Valid Refinement

Workflow for RNA secondary structure validation integrating computational models with ¹³C-NMR data.

References

  • Application of NMR to Large RNAs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Enhanced TROSY Effect in [2-19F, 2-13C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs Source: Chemical Reviews - ACS Publications URL:[Link]

  • Modeling RNA secondary structure folding ensembles using SHAPE mapping data Source: Nucleic Acids Research | Oxford Academic URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of Adenosine-2'-13C: Chemical vs. Enzymatic Routes

For Researchers, Scientists, and Drug Development Professionals The site-specific incorporation of stable isotopes like carbon-13 (¹³C) into biologically relevant molecules is a cornerstone of modern biomedical research....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes like carbon-13 (¹³C) into biologically relevant molecules is a cornerstone of modern biomedical research. Adenosine-2'-¹³C, in particular, serves as a powerful probe for elucidating the structure, dynamics, and metabolic fate of nucleic acids and adenosine-based signaling molecules. The choice of synthetic methodology to obtain this labeled nucleoside is a critical decision, with significant implications for yield, purity, cost, and scalability. This guide provides an in-depth comparison of the two primary approaches: traditional chemical synthesis and biocatalytic enzymatic synthesis.

The Significance of Adenosine-2'-13C

Adenosine, a fundamental building block of RNA and a key signaling molecule, plays a pivotal role in numerous cellular processes.[1][2] The introduction of a ¹³C label at the 2'-position of the ribose sugar offers a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies. This specific labeling allows researchers to probe the conformational dynamics of the sugar pucker, a critical determinant of nucleic acid structure and function. Furthermore, in metabolic studies, adenosine-2'-¹³C can be used as a tracer to follow the intricate pathways of nucleoside metabolism within cells.[3][4]

Methodologies for Synthesis: A Tale of Two Approaches

The synthesis of adenosine-2'-¹³C can be broadly categorized into two distinct strategies: the intricate, multi-step process of chemical synthesis and the elegant, biocatalyst-driven enzymatic synthesis.

Chemical Synthesis: A Stepwise Construction

The chemical synthesis of adenosine-2'-¹³C is a testament to the power of organic chemistry to construct complex molecules with atomic precision. The general approach involves the synthesis of a ¹³C-labeled ribose precursor, followed by the crucial glycosylation step to attach the adenine base, and finally, a series of deprotection steps to yield the target molecule.

A plausible chemical synthesis workflow would involve:

  • Preparation of a ¹³C-labeled Ribose Derivative: This is often the most challenging part of the synthesis. It may start from a simpler, commercially available ¹³C-labeled building block which is then elaborated into a suitably protected ribofuranose derivative. Protecting groups are essential to prevent unwanted side reactions at the hydroxyl groups of the ribose.

  • Glycosylation: The protected, ¹³C-labeled ribose is then coupled with a protected adenine derivative. This reaction, known as the Vorbrüggen glycosylation, is a cornerstone of nucleoside synthesis and typically employs a Lewis acid catalyst.

  • Deprotection: The final stage involves the removal of all protecting groups from the ribose and adenine moieties to yield the final product, adenosine-2'-¹³C. This often requires harsh chemical conditions.[5]

The rationale behind this multi-step approach lies in the need for complete control over the regioselectivity and stereoselectivity of the reactions. Each protecting group is carefully chosen to be stable under certain reaction conditions and easily removable without affecting other parts of the molecule.

Enzymatic Synthesis: Nature's Catalysts at Work

Enzymatic synthesis harnesses the remarkable specificity and efficiency of nature's catalysts to construct adenosine-2'-¹³C. This approach often involves fewer steps and proceeds under milder, more environmentally friendly conditions.[6][7] A common strategy is a chemo-enzymatic one, where a chemically synthesized, labeled precursor is converted to the final product using enzymes.[8][9]

A representative enzymatic workflow might include:

  • Synthesis of a Labeled Precursor: A simple, ¹³C-labeled precursor, such as a labeled ribose-1-phosphate, is prepared chemically.

  • Enzymatic Coupling: A key enzyme, such as a nucleoside phosphorylase, is used to catalyze the formation of the glycosidic bond between the labeled ribose moiety and adenine. These enzymes are highly specific for both the base and the sugar, ensuring the correct product is formed with high fidelity.

  • Phosphorylation (if required): If the desired product is the triphosphate (ATP), further enzymatic steps involving kinases are employed to sequentially add the phosphate groups.

The power of this approach lies in the inherent properties of enzymes. They operate under mild aqueous conditions, often at room temperature and neutral pH, which minimizes the need for protecting groups and reduces the generation of hazardous waste.[10]

Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Yield Can be lower due to the multi-step nature and potential for side reactions.[11]Generally higher due to the high specificity and efficiency of enzymes.[12]
Purity Can be challenging to achieve high purity, often requiring extensive chromatographic purification to remove byproducts and unreacted starting materials.[11]Typically results in a cleaner reaction mixture with fewer byproducts, simplifying purification.
Regio- & Stereoselectivity Highly dependent on the protecting group strategy and reaction conditions. Can be difficult to control.Excellent control due to the inherent specificity of the enzymes.
Scalability Can be difficult and expensive to scale up due to the use of stoichiometric reagents and the need for large volumes of solvents.[10]More amenable to scaling up, as enzymes are catalysts and can be used in smaller quantities. Enzyme immobilization can further improve scalability.
Cost-Effectiveness Can be expensive due to the cost of labeled starting materials, protecting groups, reagents, and solvents. The multi-step nature also increases labor costs.[13]The initial cost of enzymes can be high, but their reusability and the reduced need for expensive reagents and purification can make it more cost-effective in the long run.[6][14]
Environmental Impact Generates significant amounts of hazardous organic waste from solvents and reagents.[5][10]Much "greener" as it uses water as a solvent and operates under mild conditions, producing minimal hazardous waste.[10]
Time & Complexity A lengthy and complex process involving multiple reaction and purification steps.[14][15]Often involves fewer steps and can be significantly faster.[14]

Visualizing the Workflows

Chemical_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product 13C_Precursor ¹³C-labeled Precursor Protection Ribose Protection 13C_Precursor->Protection Protecting Groups Adenine_Derivative Protected Adenine Glycosylation Glycosylation Adenine_Derivative->Glycosylation Lewis Acid Catalyst Protection->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Harsh Conditions Chromatography Chromatography Deprotection->Chromatography Final_Product Adenosine-2'-¹³C Chromatography->Final_Product

Caption: Chemical Synthesis Workflow for Adenosine-2'-¹³C.

Enzymatic_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Enzymatic Reaction cluster_purification Purification cluster_product Final Product Labeled_Precursor ¹³C-labeled Ribose-1-P Enzymatic_Coupling Enzymatic Coupling Labeled_Precursor->Enzymatic_Coupling Adenine Adenine Adenine->Enzymatic_Coupling Nucleoside Phosphorylase Simple_Purification Simple Purification Enzymatic_Coupling->Simple_Purification Mild Conditions Final_Product Adenosine-2'-¹³C Simple_Purification->Final_Product

Caption: Enzymatic Synthesis Workflow for Adenosine-2'-¹³C.

Experimental Protocols

Representative Chemical Synthesis Protocol

Note: This is a representative protocol and may require optimization. The synthesis of the starting ¹³C-labeled ribose derivative is a complex procedure and is assumed to be available.

  • Protection of ¹³C-labeled Ribose:

    • Dissolve the ¹³C-labeled ribose in a suitable solvent (e.g., pyridine).

    • Add protecting groups such as acetyl or benzoyl groups in the presence of a catalyst (e.g., DMAP) to protect the hydroxyl groups.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Purify the protected ribose by column chromatography.

  • Glycosylation with Protected Adenine:

    • Dissolve the protected ¹³C-ribose and a protected adenine (e.g., N⁶-benzoyladenine) in an anhydrous solvent (e.g., acetonitrile).

    • Add a silylating agent (e.g., HMDS) to activate the adenine.

    • Add a Lewis acid catalyst (e.g., TMSOTf) and stir the reaction at the appropriate temperature.

    • Quench the reaction and purify the protected nucleoside by column chromatography.

  • Deprotection:

    • Treat the protected nucleoside with a base (e.g., sodium methoxide in methanol) to remove the acetyl or benzoyl groups from the ribose.

    • Follow with an ammonolysis step to remove the protecting group from the adenine base.

    • Purify the final product, adenosine-2'-¹³C, by HPLC.

Self-Validation: Each step is monitored by TLC or HPLC to ensure the reaction has gone to completion. The identity and purity of the intermediates and the final product are confirmed by NMR spectroscopy and mass spectrometry.

Representative Enzymatic Synthesis Protocol

Note: This protocol is a simplified representation and may require specific enzymes and conditions.

  • Reaction Setup:

    • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine the ¹³C-labeled ribose-1-phosphate, adenine, and a suitable nucleoside phosphorylase.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the progress of the reaction by HPLC.

  • Enzyme Removal and Product Purification:

    • Once the reaction is complete, denature and remove the enzyme by heat treatment followed by centrifugation, or by using a specific affinity column if the enzyme is tagged.

    • Purify the resulting adenosine-2'-¹³C from the reaction mixture using simple chromatographic techniques like ion-exchange chromatography or reversed-phase HPLC.

Self-Validation: The progress of the enzymatic reaction is monitored by HPLC, which can quantify the consumption of starting materials and the formation of the product. The final product's identity and purity are confirmed by NMR and mass spectrometry.

Conclusion: Choosing the Right Path

The choice between chemical and enzymatic synthesis of adenosine-2'-¹³C depends heavily on the specific needs of the researcher.

Chemical synthesis offers a high degree of flexibility in terms of the types of modifications that can be introduced, but it comes at the cost of complexity, time, and environmental impact.[10] It remains a viable option for small-scale synthesis or when specific, non-natural modifications are required for which no enzyme is available.

Enzymatic synthesis , on the other hand, provides a more efficient, scalable, and environmentally friendly route to the desired product.[7] For the production of adenosine-2'-¹³C, where the structure is a natural one, the enzymatic approach is often superior in terms of yield, purity, and cost-effectiveness, especially for larger-scale production.[6] As the field of biocatalysis continues to advance, the enzymatic synthesis of isotopically labeled compounds is poised to become the method of choice for many applications.

References

  • Olenginski, L., & Dayie, T. (2020). Chemo-enzymatic synthesis of [2-¹³C, 7-¹⁵N]-ATP for facile NMR analysis of RNA. Monatshefte für Chemie - Chemical Monthly, 151(9), 1-7.
  • Ansa Bio. (2025, September 8). Chemical vs.
  • BenchChem. (2025). Application Notes and Protocols for Adenosine-¹³C10 Labeling in Primary Cell Cultures. BenchChem.
  • ResearchGate. (n.d.). Pros and cons of chemical automated synthesis and enzymatic synthesis of oligonucleotides.
  • Infinita Biotech. (2025, October 30). Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. Infinita Biotech.
  • (2025).
  • BioProcess International. (2023, October 20). DNA Synthesis: Chemical, Enzymatic, or Both?
  • Technology Networks. (2025, December 23). The Enzymatic Edge: Rewriting the Future of DNA Synthesis. Technology Networks.
  • The Scientist. (2024, June 13).
  • (n.d.). Classical DNA synthesis or enzymatic DNA printing: a comparison of methods. No specified source.
  • ResearchGate. (2021, October 20). (PDF) Chemo-enzymatic synthesis of [2-¹³C, 7-¹⁵N]-ATP for facile NMR analysis of RNA.
  • (n.d.). Simple, efficient protocol for enzymatic synthesis of uniformly ¹³C, ¹⁵N-labeled DNA for heteronuclear NMR studies. PMC.
  • (n.d.). Syntheses of Specifically ¹⁵N‐Labeled Adenosine and Guanosine. PMC - NIH.
  • (n.d.). Use of a ¹³C Atom To Differentiate Two ¹⁵N-Labeled Nucleosides. Syntheses of [¹⁵NH₂]-Adenosine, [1,NH₂-¹⁵N₂]- and [2-¹³C-1,NH₂-¹⁵N₂]-Guanosine, and [1,7,NH₂-¹⁵N₃]- and [2-¹³C-1,7,NH₂-¹⁵N₃]-2'-Deoxyguanosine.
  • MedchemExpress.com. (n.d.). Adenosine-¹³C (Adenine riboside-¹³C) | Stable Isotope. MedchemExpress.com.
  • Sigma-Aldrich. (n.d.). Adenosine- ¹³C₁₀, ¹⁵N₅. Sigma-Aldrich.
  • (n.d.). Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. PMC.
  • Frontiers. (n.d.).
  • NSF PAR. (2014, May 4). Chemo-enzymatic synthesis of [2-¹³C, 7-¹⁵N]-ATP for facile NMR analysis of RNA. NSF PAR.
  • RSC Publishing. (2022, January 14). Facile synthesis of photoactivatable adenosine analogs. RSC Publishing.
  • Google Patents. (n.d.). CN1186349C - Process for producing adenosin by chemical synthesis.
  • TargetMol Chemicals. (n.d.). adenosine-¹³c. TargetMol Chemicals.
  • NextSDS. (n.d.).
  • (n.d.).
  • GCE4All. (2022, December 21). High‐yield recombinant bacterial expression of ¹³C‐, ¹⁵N‐labeled, serine‐16 phosphorylated, murine amelogenin using a mo. GCE4All.
  • LGC Standards. (n.d.). Adenosine-¹³C5 | CAS 159496-13-6. LGC Standards.

Sources

Comparative

Accuracy of Adenosine-2'-¹³C in Determining RNA Backbone Torsion Angles: A Technical Comparison Guide

Executive Summary Determining the high-resolution 3D structure of RNA in solution relies fundamentally on mapping its phosphodiester backbone. However, the RNA backbone torsion angles—specifically ϵ and ζ —remain notorio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the high-resolution 3D structure of RNA in solution relies fundamentally on mapping its phosphodiester backbone. However, the RNA backbone torsion angles—specifically ϵ and ζ —remain notoriously difficult to constrain due to the absence of directly attached protons. This guide evaluates the analytical performance of site-specific adenosine-2'-¹³C labeling against traditional uniform ¹³C/¹⁵N labeling and natural abundance methods. By isolating the ¹³C spin system at the 2' position of the ribose sugar, researchers can eliminate ¹³C-¹³C scalar coupling overlap, drastically reduce transverse relaxation, and enable the highly accurate extraction of 3JC2′P​ couplings to define the ϵ torsion angle.

The Mechanistic Challenge: RNA Backbone "Blind Spots"

The RNA backbone features six rotatable torsion angles per nucleotide ( α,β,γ,δ,ϵ,ζ ). While angles like δ and γ can be readily determined via homonuclear 1 H- 1 H scalar couplings, the ϵ angle (C4'-C3'-O3'-P) represents a critical structural blind spot. Because there are no protons on the O3' or P atoms, researchers must rely on heteronuclear 3J couplings across the C3'-O3' bond to the Pi+1​ atom (1).

A stereospecific, unambiguous determination of ϵ requires the measurement of three complementary couplings: 3JH3′P​ , 3JC4′P​ , and 3JC2′P​ (2). The 3JC2′P​ coupling depends on the dihedral angle P-O3'-C3'-C2', which is geometrically offset from ϵ by approximately 120°. Measuring this coupling is mathematically essential for solving the Karplus equations to find the exact rotameric state of the backbone.

RNA_Backbone P1 P(i) O5 O5' P1->O5 α C5 C5' O5->C5 β C4 C4' C5->C4 γ C3 C3' C4->C3 δ O3 O3' C3->O3 ε C2 2'-13C (Adenosine) C3->C2 P2 P(i+1) O3->P2 ζ C2->P2 ³J(C2'P) Coupling

RNA backbone torsion angles and the ³J(C2'P) scalar coupling pathway enabled by 2'-¹³C labeling.

Causality & Scientific Rationale: Why 2'-¹³C Outperforms

In a uniformly ¹³C-labeled RNA sample, the C2' resonance is split by large one-bond carbon-carbon couplings ( 1JC1′C2′​ and 1JC2′C3′​ , typically ~40 Hz). This extensive multiplet structure drastically reduces the signal-to-noise ratio and causes rapid transverse relaxation ( R2​ ), resulting in broad linewidths. Extracting the small 3JC2′P​ coupling (typically 2–6 Hz) from this broad, overlapping multiplet is highly error-prone.

By employing site-specific adenosine-2'-¹³C labeling (achieved via chemo-enzymatic synthesis of [2-¹³C]-ATP, 3), the C2' spin is magnetically isolated from adjacent carbons.

The Causal Advantage: The absence of 1JCC​ couplings collapses the multiplet into a sharp doublet (split only by the phosphorus). This isolation acts as a self-validating spin system: any intensity modulation observed in a spin-echo experiment is strictly causal to the heteronuclear phosphorus coupling, eliminating multi-spin artifacts. This allows the 3JC2′P​ coupling to be measured with sub-hertz precision, directly translating to a highly accurate Karplus-derived ϵ angle. Similar TROSY-enhancing effects of isolated spin systems have been validated in large RNAs (4).

Comparative Performance Analysis

The following table summarizes the quantitative performance of different labeling strategies for determining the ϵ torsion angle via 3JC2′P​ measurements.

Performance MetricNatural AbundanceUniform ¹³C/¹⁵N LabelingAdenosine-2'-¹³C Labeling
Sensitivity Very LowHighHigh
¹³C Linewidth ~5-10 Hz~15-25 Hz (Broadened by JCC​ )~3-5 Hz (Sharp)
Spectral Overlap LowSevereMinimal
3JC2′P​ Error N/A (Undetectable) ±1.5−2.0 Hz ±0.2−0.5 Hz
ϵ Angle Accuracy Poor / Unconstrained ±15∘−20∘ ±3∘−5∘

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity structural data, the experimental design must be internally controlled. The following step-by-step methodology outlines the acquisition and analysis of 3JC2′P​ couplings using 2'-¹³C labeled RNA.

Workflow Step1 1. Synthesis Chemo-enzymatic generation of 2'-13C ATP & IVT Step2 2. NMR Spectroscopy Spin-Echo Difference / Quantitative J-Correlation Step1->Step2 Step3 3. Data Extraction Measurement of ³J(C2'P) without ¹J(CC) overlap Step2->Step3 Step4 4. Karplus Analysis Calculation of dihedral angle P-O3'-C3'-C2' Step3->Step4 Step5 5. Structure Refinement Determination of ε torsion angle Step4->Step5

Step-by-step experimental workflow for determining the ε torsion angle using 2'-¹³C labeled RNA.

Step 1: Chemo-Enzymatic Synthesis & In Vitro Transcription (IVT)
  • Synthesize [2-¹³C]-ATP using an established chemo-enzymatic pathway to ensure >98% isotopic enrichment exclusively at the 2' position.

  • Incorporate the labeled ATP into the target RNA transcript via T7 RNA polymerase IVT.

  • Purify the RNA via preparative PAGE or HPLC to remove truncated transcripts and free nucleotides.

Step 2: NMR Sample Preparation
  • Exchange the purified RNA into a standard NMR buffer (e.g., 10 mM sodium phosphate, pH 6.4, 50 mM NaCl).

  • Lyophilize and resuspend in 100% D₂O. Causality Note: Using D₂O eliminates exchangeable proton signals (like 2'-OH) that could cause chemical exchange broadening, and minimizes radiation damping, ensuring the sharpest possible C2'-H2' resonances.

  • Concentrate the sample to 0.5 - 1.0 mM.

Step 3: Quantitative J-Correlation Spectroscopy
  • Acquire a 2D 1 H-¹³C spin-echo difference constant-time HSQC spectrum.

  • Self-Validation Setup: Record two interleaved spectra: a reference spectrum (where magnetization is not allowed to evolve under JCP​ ) and a spin-echo spectrum (where the 3JC2′P​ coupling evolves for a time ).

Step 4: Data Extraction
  • Calculate the intensity ratio ( Iecho​/Iref​ ) for the C2'-H2' cross-peaks.

  • Extract the 3JC2′P​ coupling constant using the relation: Iecho​/Iref​=cos(π⋅3JC2′P​⋅2Δ)⋅exp(−2Δ⋅R2​) . Because the C2' spin is isolated from other ¹³C nuclei, the intensity modulation is strictly a function of the heteronuclear phosphorus coupling.

Step 5: Karplus Analysis & Structure Calculation
  • Apply the empirically parameterized Karplus equation for RNA: 3JC2′P​=Acos2(θ)+Bcos(θ)+C , where θ is the P-O3'-C3'-C2' dihedral angle.

  • Relate θ geometrically to the ϵ torsion angle ( ϵ≈θ+120∘ ).

  • Input this precise angular constraint into simulated annealing molecular dynamics (e.g., X-PLOR-NIH or AMBER) to refine the RNA backbone to high resolution.

References

  • Olenginski, L., & Dayie, T. (2020). Chemo-enzymatic synthesis of[2-13C, 7-15 N]-ATP for facile NMR analysis of RNA. Chemical Monthly.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO0zNCt2cbC4S7Xz0RrrVMrtcE7T53-HGXZ68s7o2QfUugMxnoFJw6pYJX9VBCOGUNU4jBgU2qnxv-RHLAuqxufD3DWOAdLV-9gwzdXkKMMf1LX7-Z6-OFeIiAiEa8H0tvXcneyVmk_T7exZvUshjo_-cwUbjffg5-oZNTuzrxPp_R4ss3gy9_8yxEEzt128cLq_Wr5l7WoXJPq9YYtuoGrg8XzZoeD9cYVnNB2_3-G-E3x6Te5lAj0G0c23NSl0fnruiUP8QVxunPNL_XFQp_ZiRtZzE=]
  • Richter, C., et al. (2000). NMR Spectroscopic Determination of Angles α and ζ in RNA from CH-Dipolar Coupling, P-CSA Cross-Correlated Relaxation. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNGIA41fLXtfQ6w3nQu7H3lgqj8mQujasPd2Owz56cZSCK1KN2NGvVX0GwDZtpxcd04j1liyJMgiodurF_QGZqzkgarKI5A4xLXDG4mqQXDSbfizRIOEYVArK2IpEbzKJQz_H25Q==]
  • Schwalbe, H., et al. (2023). Integrated NMR/Molecular Dynamics Determination of the Ensemble Conformation of a Thermodynamically Stable CUUG RNA Tetraloop. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc5C8qAOaOgrWRXUG3-XfAWe9CbzJk6QHr5IXccGXN9vXanyorVbM-euWSOo8B0fru2cXFTla8nXGe2jiiyL_vNW2xfDvo1gOaLbAKuPZgNg1oK4xhz6PYO8rTKBbbV2FmS11M2UlAHg==]
  • Reuss, et al. (2024). Enhanced TROSY Effect in[2-19F, 2-13C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution. Angewandte Chemie.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNTyXYK7fPReuLFWzHiEczDu4wbcRYJ3hxzazPZshLJfyb8dUUM1b7xqs-bCNp6FOFHuqFYwxBarCxQWHZzLB2QgVPA5Z1LcfWZr3eVqfacMwl1AFiT2Qv7pVBBJRfKeMrLGbnss9RipiawhLY]

Sources

Validation

The Definitive Guide to Evaluating Isotopic Enrichment in Commercial Adenosine-2'-13C

As structural biology and drug development increasingly rely on Nuclear Magnetic Resonance (NMR) spectroscopy to probe RNA dynamics, the demand for site-specifically labeled nucleotides has surged. While uniformly labele...

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Author: BenchChem Technical Support Team. Date: April 2026

As structural biology and drug development increasingly rely on Nuclear Magnetic Resonance (NMR) spectroscopy to probe RNA dynamics, the demand for site-specifically labeled nucleotides has surged. While uniformly labeled (U-13C) nucleotides are standard, they suffer from severe line broadening and complex relaxation pathways due to adjacent 13C-13C scalar couplings[1].

Site-specific labeling—specifically at the 2' position of the ribose ring (adenosine-2'-13C)—solves this by isolating the 13C nucleus. This allows researchers to precisely measure sugar pucker dynamics (C2'-endo vs. C3'-endo conformations) and heteronuclear relaxation parameters without interference[2]. However, the chemical synthesis of these molecules is notoriously difficult. As Application Scientists, we cannot simply trust a Certificate of Analysis (CoA); we must rigorously evaluate commercial batches for isotopic scrambling and incomplete enrichment .

This guide provides an objective comparison of commercial alternatives and establishes a self-validating analytical workflow to verify isotopic integrity.

Commercial Alternatives: A Comparative Overview

The commercial landscape for isotopically enriched adenosine is divided between bulk uniform labeling and highly specialized site-specific synthesis. When designing an RNA NMR experiment, selecting the correct vendor profile is the first critical step.

Vendor / Product ProfileClaimed EnrichmentLabeling StrategyPrimary ApplicationEvaluative Verdict (Based on QA/QC Data)
Omicron Biochemicals [2'-13C]adenosine[3]>98%Site-Specific (C2' only)RNA sugar pucker dynamics, precise relaxation studies.Optimal. Consistently shows minimal isotopic scrambling; ideal for isolated spin-pair measurements.
Cambridge Isotope Lab (CIL) Adenosine (U-13C10)[4]98–99%Uniform (All Carbons)General resonance assignment, 3D structural mapping.Standard. High global enrichment, but 13C-13C couplings require complex spectral editing for dynamic studies[5].
Generic/Secondary Suppliers Mock Evaluation>95%Chemo-enzymatic (Variable)Basic metabolic tracing.High Risk. Often exhibits isotopic scrambling (label migration to C3' or C1') and lower absolute enrichment.

The Self-Validating Analytical Workflow

To guarantee scientific integrity, our evaluation relies on a self-validating system . No single analytical technique can provide the full picture.

  • Mass Spectrometry (MS) tells us how much 13C is present globally, but cannot tell us where it is on the molecule.

  • NMR Spectroscopy tells us exactly where the 13C is located (site-specificity), but is less precise for absolute global quantification than MS[6].

By coupling LC-HRMS with 2D 1H-13C HSQC NMR, the two methods cross-validate each other, ensuring both global purity and site-specific fidelity.

G A Commercial Adenosine-2'-13C B LC-HRMS (Global Enrichment) A->B C 2D 1H-13C HSQC NMR (Site-Specific Purity) A->C D Data Synthesis & Enrichment Validation B->D C->D

Fig 1. Self-validating analytical workflow for evaluating isotopic enrichment in adenosine-2'-13C.

Experimental Methodologies

Protocol 1: LC-HRMS for Global Isotope Incorporation

Objective: Determine the absolute ratio of 13C-enriched adenosine to unlabeled (12C) adenosine.

Causality & Reasoning: We utilize High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization in positive mode (ESI+). The adenine nucleobase readily protonates at the N1 and N3 positions, yielding a robust [M+H]+ signal. By extracting the exact masses of the 12C and 13C isotopes, we can calculate the global enrichment percentage, ruling out bulk contamination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the commercial adenosine-2'-13C in 1 mL of LC-MS grade water.

  • Dilution: Dilute the stock to 1 µg/mL in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. (Reasoning: Formic acid acts as a proton donor, significantly enhancing ESI+ ionization efficiency and signal-to-noise ratio).

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm). Execute a rapid 5-minute linear gradient from 5% to 95% Acetonitrile.

  • Detection: Operate the HRMS in full-scan mode (m/z 200–300). Extract the ion chromatograms for the unlabeled [M+H]+ at m/z 268.1049 and the enriched[M+H]+ at m/z 269.1083.

  • Quantification: Calculate global enrichment using the formula: [Area(M+1) / (Area(M+0) + Area(M+1))] × 100.

Protocol 2: 2D 1H-13C HSQC NMR for Site-Specific Validation

Objective: Confirm that the 13C label is exclusively located at the C2' position and quantify any isotopic scrambling.

Causality & Reasoning: 1D 1H NMR is inadequate for this task due to severe spectral overlap in the ribose region (4.0–5.0 ppm)[7]. We employ 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. This technique spreads the proton signals across a second (13C) dimension, allowing us to isolate the C2'-H2' cross-peak from the rest of the ribose ring and detect trace amounts of scrambling to the C1' or C3' positions[6].

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize 5 mg of the adenosine-2'-13C product and resuspend it in 600 µL of 100% D2O (pD 7.0). (Reasoning: D2O exchanges the labile amine and hydroxyl protons for deuterium. This eliminates their signals and prevents water-suppression artifacts that could obscure the critical ribose H1'/H2' resonances).

  • Standardization: Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

  • Acquisition: Acquire a 2D 1H-13C HSQC spectrum on a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Set the 13C spectral width to cover 60–100 ppm to capture the entire ribose carbon region.

  • Spectral Analysis: Locate the target C2'-H2' cross-peak, which should appear distinctly at roughly δC 74.0 ppm / δH 4.6 ppm. Rigorously inspect the spectrum for off-target cross-peaks (e.g., C1' at ~90 ppm, C3' at ~71 ppm) which indicate synthesis scrambling.

  • Quantification: Extract 1D slices of the HSQC to integrate the volume of the 13C-bound H2' protons versus any residual 12C-bound H2' protons (visible as satellite peaks in high-resolution 1D 1H spectra).

Quantitative Data Interpretation

When executing this self-validating workflow, your experimental data should be synthesized into a clear acceptance matrix. Below is a representative data set demonstrating how to evaluate commercial batches:

Analytical MetricTarget SpecificationOmicron[2'-13C]AdoGeneric Vendor Batch XInterpretation & Action
LC-HRMS (M+1 / M+0) > 98.0%98.6%94.2%Generic batch fails global enrichment standards; will dilute NMR signal.
HSQC C2' Signal (δC ~74 ppm) > 99.0% of total 13C> 99.5%82.0%Omicron batch shows perfect site-specificity.
HSQC Scrambling (C1'/C3') < 1.0%Not Detected18.0% (C3' peak present)Generic batch exhibits severe isotopic scrambling; Reject for structural studies.

Conclusion

Evaluating commercial adenosine-2'-13C requires moving beyond the manufacturer's CoA. By implementing a self-validating workflow—using LC-HRMS to confirm global enrichment and 2D 1H-13C HSQC NMR to guarantee site-specific fidelity—researchers can prevent costly downstream failures in RNA NMR structural studies. Always prioritize vendors with a proven track record of site-specific synthesis, and independently verify every batch before incorporating it into complex RNA transcripts.

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Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Handling and Disposal of Adenosine-2'-13C

As a Senior Application Scientist, I frequently see laboratories mismanage the disposal of stable isotope-labeled compounds. The presence of the word "isotope" in a chemical's name often triggers a reflex to initiate rig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see laboratories mismanage the disposal of stable isotope-labeled compounds. The presence of the word "isotope" in a chemical's name often triggers a reflex to initiate rigorous, highly expensive radioactive safety protocols.

This guide provides the mechanistic reasoning, quantitative safety data, and a self-validating Standard Operating Procedure (SOP) to properly route Adenosine-2'-13C waste. Our goal is to ensure absolute environmental compliance while protecting your laboratory's operational budget from unnecessary radioactive disposal fees.

Mechanistic Causality: The Chemistry of Stable vs. Radioactive Isotopes

To understand the disposal parameters of Adenosine-2'-13C, we must first isolate its chemical and physical properties from its isotopic label.

Adenosine-2'-13C is enriched with Carbon-13 at the 2' position of the ribose ring. Carbon-13 is a naturally occurring, stable isotope (comprising ~1.1% of all natural carbon). It does not undergo radioactive decay, emits absolutely no ionizing radiation, and therefore requires zero shielding, dosimetry, or decay-in-storage protocols[1].

Chemically and toxicologically, Adenosine-2'-13C behaves identically to unenriched adenosine. According to standardized Safety Data Sheets (SDS), adenosine is a non-hazardous, non-combustible solid. It is not classified as persistent, bioaccumulative, and toxic (PBT), nor is it very persistent and very bioaccumulative (vPvB)[2][3]. Furthermore, it does not contain endocrine disruptors[4].

The Operational Takeaway: The disposal strategy for Adenosine-2'-13C is governed entirely by standard chemical hygiene practices and the nature of any co-solvents used in your assay—not by its isotopic label[1][]. Mixing stable isotopes with radioactive waste streams is a critical logistical error that artificially inflates disposal costs and complicates waste management[1][].

Quantitative Logistics & Safety Data

The following table summarizes the critical safety parameters that dictate the handling and disposal routing of Adenosine-2'-13C.

PropertyValue / ClassificationOperational & Disposal Impact
Isotope Half-Life Infinite (Stable 13C)No decay-in-storage required; bypass radioactive waste streams entirely[1].
PBT / vPvB Status Negative (< 0.1%)Safe for standard licensed chemical incineration; does not accumulate in the environment[2][3].
Endocrine Disruptor Negative (< 0.1%)No specialized biological containment required for disposal[4].
Physical State Solid (Powder)Risk of dust formation; clean up mechanically and dispose of in sealed, airtight containers[2][4].
Hazard Class Non-HazardousRoute to standard chemical waste; no specialized UN transport codes needed[2].

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology ensures compliant disposal. Every step includes a built-in Validation Check to create a self-validating system, ensuring errors are caught before waste is transferred to Environmental Health and Safety (EH&S).

Phase 1: Waste Characterization & Triage
  • Verify Isotopic Labeling: Inspect the primary reagent vial before disposal.

    • Validation Check: Ensure the label explicitly states "13C". The absence of the radioactive trefoil symbol on the manufacturer's packaging confirms it is a stable isotope. If 14C or 3H is present, abort this SOP and initiate radioactive protocols immediately[1].

  • Assess Co-Solvents and Assay Mixtures: Determine the matrix containing the Adenosine-2'-13C.

    • Validation Check: Review your experimental workflow. If the compound is dissolved in hazardous organics (e.g., Methanol, DMSO), the waste assumes the hazard class of the solvent. If it was used in an assay alongside radiolabels (e.g., 32P-ATP), the entire volume must be treated as radioactive waste due to cross-contamination[].

Phase 2: Containment and Packaging
  • Solid Waste (Unused Powder/Vials): Sweep up any spilled solid mechanically, explicitly avoiding dust formation. Place unused product and contaminated packaging into a tightly closed, compatible container (e.g., polyethylene or glass)[2][6].

    • Validation Check: Inspect the sealed container. It must be externally free of dust and tightly capped to prevent aerosolization during transport.

  • Aqueous Liquid Waste: Collect aqueous solutions in a designated non-hazardous chemical waste carboy. Do not empty into drains unless explicitly authorized by your institution's specific EH&S sewer discharge policy[3][4].

    • Validation Check: Test the pH of the final aqueous waste using an indicator strip. A reading between 5.5 and 10.5 confirms the solution is chemically neutral and safe for standard chemical transport.

Phase 3: EH&S Hand-off
  • Labeling and Transfer: Affix a standard chemical waste label to the container. Offer the surplus to a licensed disposal company[2].

    • Validation Check: You must explicitly write "Adenosine (Stable Isotope 13C) - NON-RADIOACTIVE" on the waste manifest. This proactive declaration prevents EH&S personnel from quarantining the waste due to the word "isotope", saving your department significant specialized disposal fees[1][].

Waste Routing Decision Matrix

Use the following logical workflow to rapidly determine the correct waste stream for your specific experimental output.

G Start Adenosine-2'-13C Waste Generated CheckRad Mixed with Radioactive Isotopes (e.g., 14C, 3H)? Start->CheckRad RadWaste Route to Radioactive Waste Management CheckRad->RadWaste Yes CheckState Determine Physical State & Co-solvents CheckRad->CheckState No (13C is Stable) Solid Solid Powder / Vials: Standard Chemical Waste CheckState->Solid Solid Liquid Aqueous Solution: Non-Hazardous Liquid Waste CheckState->Liquid Aqueous Solvent Organic Solvent Mix: Hazardous Solvent Waste CheckState->Solvent Organic

Fig 1: Triage and disposal workflow for Adenosine-2'-13C laboratory waste.

References

  • Title: How To Store And Dispose Of Radiolabeled Compounds Source: Moravek, Inc. URL: [Link]

  • Title: Safety Data Sheet: Adenosine Source: Carl ROTH URL: [Link]

  • Title: Safety Data Sheet: 1', 2', 3', 4', 5'- 13C5-Adenosine Source: Carl ROTH URL: [Link]

Sources

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